Azido-PEG2-azide
Beschreibung
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Structure
3D Structure
Eigenschaften
IUPAC Name |
1-azido-2-[2-(2-azidoethoxy)ethoxy]ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N6O2/c7-11-9-1-3-13-5-6-14-4-2-10-12-8/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZGAFKSAANFAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCN=[N+]=[N-])N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
82055-94-5 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-azidoethyl)-ω-(2-azidoethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82055-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID501180973 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-azidoethyl)-ω-(2-azidoethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501180973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82055-94-5 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-azidoethyl)-ω-(2-azidoethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501180973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Azido-PEG2-azide: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG2-azide is a versatile homobifunctional crosslinker that has gained significant traction in the fields of bioconjugation, drug delivery, and proteomics. Its structure, featuring two terminal azide groups separated by a hydrophilic polyethylene glycol (PEG) spacer, makes it an ideal reagent for "click chemistry," a set of biocompatible and highly efficient chemical reactions. This guide provides a comprehensive overview of the structure, properties, and key applications of this compound, including detailed experimental protocols and visual workflows to aid researchers in its practical implementation.
Chemical Structure and Properties
The term "this compound" can refer to slightly different structures depending on the supplier and the specific PEG nomenclature used. The most common structures are 1,5-diazido-3-oxapentane and a slightly larger molecule with a similar core structure. For clarity, this guide will address both.
The fundamental structure consists of a short diethylene glycol (PEG2) core, which imparts hydrophilicity and biocompatibility to the molecule. This PEG linker is flanked by two azide (-N₃) groups, which are the reactive handles for click chemistry reactions.
Figure 1: Chemical structure of 1,5-diazido-3-oxapentane.
Quantitative Properties
The physical and chemical properties of this compound are summarized in the table below. It is crucial for researchers to note the specific molecular weight and formula provided by their supplier to ensure accurate calculations in experimental setups.
| Property | Value (for C₄H₈N₆O) | Value (for alternative C₄H₈N₆O structure) | References |
| Chemical Formula | C₄H₈N₆O | C₄H₈N₆O | [1] |
| Molecular Weight | 156.15 g/mol | 200.20 g/mol | [1][2][3] |
| Appearance | Colorless to light yellow oil | Liquid | [2][3] |
| Solubility | Soluble in DCM, THF, acetonitrile, DMF, and DMSO. | Soluble in DCM, THF, acetonitrile, DMF, and DMSO. | [2] |
| Storage Conditions | Store at 0-10 °C for short term; -20°C for long term. | Store at -80°C for 6 months; -20°C for 1 month. | [2][4] |
| Density | Not specified | 1.15 g/cm³ | [3] |
Core Applications and Reactivity
The primary utility of this compound lies in its ability to participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[4] These "click" reactions are characterized by their high efficiency, specificity, and biocompatibility, making them ideal for conjugating molecules in complex biological environments.[4][5]
The homobifunctional nature of this compound allows it to act as a linker, connecting two molecules that have been functionalized with alkyne groups. This is particularly useful in the synthesis of:
-
PROteolysis TArgeting Chimeras (PROTACs): Where it connects a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand.[3][4]
-
Antibody-Drug Conjugates (ADCs): Linking cytotoxic payloads to antibodies for targeted cancer therapy.
-
Biomolecule Labeling: Attaching fluorescent dyes, biotin, or other reporter molecules to proteins, nucleic acids, or other biomolecules for detection and imaging.
-
Surface Modification: Functionalizing nanoparticles and other materials to improve their biocompatibility and for targeted delivery.[3]
Figure 2: Conceptual workflow of bioconjugation.
Experimental Protocols
The following are detailed protocols for the application of this compound in common experimental procedures. Researchers should optimize these protocols for their specific molecules and experimental conditions.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the general procedure for conjugating two alkyne-containing molecules using this compound as a linker.
Materials:
-
Alkyne-functionalized Molecule A
-
Alkyne-functionalized Molecule B
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand
-
Solvent (e.g., DMSO, DMF, or a mixture with water)
-
Nitrogen or Argon gas
Procedure:
-
Preparation of Reactants:
-
Dissolve the alkyne-functionalized molecules and this compound in the chosen solvent in the reaction vessel. A slight molar excess of the alkyne molecules relative to the azide linker is often used.
-
Prepare stock solutions of CuSO₄ (e.g., 100 mM in water) and sodium ascorbate (e.g., 1 M in water, freshly prepared).
-
If using a ligand like TBTA, prepare a stock solution in a suitable organic solvent (e.g., DMSO).
-
-
Reaction Setup:
-
In the reaction vessel, combine the solutions of the alkyne-functionalized molecules and this compound.
-
Add the copper ligand (e.g., TBTA) to the reaction mixture.
-
Degas the mixture by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the CuSO₄ solution, followed by the freshly prepared sodium ascorbate solution. The final concentration of copper is typically in the range of 50-100 µM.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as LC-MS or TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, it can be quenched by adding a chelating agent like EDTA to remove the copper catalyst.
-
The desired conjugate can be purified from the reaction mixture using standard techniques such as flash column chromatography or preparative HPLC.
-
Figure 3: CuAAC experimental workflow.
PROTAC Synthesis Workflow
This compound is a valuable linker for constructing PROTACs. The general strategy involves the sequential attachment of the two distinct ligands to the linker.
Logical Relationship for PROTAC Synthesis:
Figure 4: PROTAC synthesis logical relationship.
Conclusion
This compound is a powerful and versatile tool for researchers in drug development, chemical biology, and materials science. Its well-defined structure, coupled with the efficiency and specificity of click chemistry, enables the straightforward construction of complex molecular architectures. The protocols and data presented in this guide provide a solid foundation for the successful application of this valuable bifunctional linker in a wide range of innovative research and development projects. As with any chemical reagent, it is imperative to consult the supplier's specific data sheet for the most accurate and up-to-date information on purity and properties.
References
Azido-PEG2-azide CAS number and molecular weight
This guide provides comprehensive information on the chemical properties and applications of Azido-PEG2-azide, a bifunctional crosslinker widely utilized in chemical biology, drug development, and materials science. It is tailored for researchers, scientists, and professionals in these fields.
Core Properties of this compound
This compound, also known as 1,2-bis(2-azidoethoxy)ethane, is a hydrophilic polyethylene glycol (PEG) linker. Its structure is characterized by a short, flexible PEG spacer flanked by two terminal azide groups. This bifunctionality makes it an ideal tool for "click chemistry" reactions, enabling the efficient conjugation of molecules.
Data Presentation
The quantitative data for this compound is summarized in the table below. It is important to note that different CAS numbers have been reported for this compound, which may refer to different suppliers or batches.
| Property | Value | Source(s) |
| Molecular Formula | C6H12N6O2 | [1] |
| Molecular Weight | 200.2 g/mol | [1][2] |
| CAS Number | 59559-06-7 or 1379365-47-5 | [3][4] |
| Appearance | Colorless to light yellow liquid | [3] |
| Density | 1.15 g/cm³ | [3] |
Experimental Protocols
A common application of this compound is in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Below is a generalized protocol for the conjugation of two alkyne-containing molecules (Molecule A and Molecule B) using this compound as a linker.
Materials:
-
Alkyne-functionalized Molecule A
-
Alkyne-functionalized Molecule B
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Solvent (e.g., DMSO, DMF, or a mixture with water)
-
Purification system (e.g., HPLC, column chromatography)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve the alkyne-functionalized Molecule A and a molar excess of this compound in the chosen solvent.
-
Initiation of the First Click Reaction: Add a freshly prepared solution of sodium ascorbate, followed by a solution of copper(II) sulfate. The reaction mixture is stirred at room temperature.
-
Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as TLC, LC-MS, or NMR to confirm the formation of the mono-alkyne-azide product.
-
Purification (Optional): Once the first reaction is complete, the mono-functionalized product can be purified to remove excess this compound.
-
Second Click Reaction: The purified mono-alkyne-azide product is then reacted with the alkyne-functionalized Molecule B under similar reaction conditions (sodium ascorbate and copper(II) sulfate).
-
Final Purification: The final conjugate is purified using an appropriate method like HPLC to remove any unreacted starting materials and byproducts.
-
Characterization: The final product is characterized by analytical techniques such as mass spectrometry and NMR to confirm its identity and purity.
Visualizations
Logical Relationship of this compound
Caption: Key features and applications of this compound.
Experimental Workflow for Bifunctional Conjugation
Caption: Workflow for conjugating two molecules using this compound.
References
Azido-PEG2-azide: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability profile of Azido-PEG2-azide (1,5-diazido-3-oxapentane), a common homobifunctional crosslinker used in bioconjugation and drug development. Understanding these core physicochemical properties is critical for the successful design and execution of experiments, particularly in the fields of "click chemistry," PEGylation, and the development of antibody-drug conjugates (ADCs) and PROTACs.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₄H₈N₆O | [1] |
| Molecular Weight | 156.15 g/mol | [1] |
| Appearance | Colorless oil | [2] |
| CAS Number | 24345-74-2 | [1] |
Solubility Profile
This compound is a hydrophilic molecule due to the presence of the polyethylene glycol (PEG) spacer, which imparts good solubility in a range of aqueous and organic solvents.
Qualitative Solubility:
| Solvent Class | Solvent Examples | Solubility |
| Aqueous | Water, Aqueous Buffers (e.g., PBS) | Soluble |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | Soluble |
| Chlorinated | Dichloromethane (DCM) | Soluble |
| Ethers | Tetrahydrofuran (THF) | Soluble |
| Alcohols | Methanol, Ethanol | Less Soluble |
| Aromatic Hydrocarbons | Toluene | Less Soluble |
| Aliphatic Hydrocarbons | Diethyl ether | Insoluble |
Quantitative Solubility Data:
Precise quantitative solubility data for this compound is not extensively published. However, data from suppliers and related compounds provide valuable insights.
| Solvent/System | Concentration | Notes |
| DMSO/PEG300/Tween-80/Saline | ≥ 2.5 mg/mL (16.0 mM) | This formulation is a common vehicle for in vivo studies. |
| DMSO | Up to 250 mg/mL | Data for the related compound Azido-PEG2-C6-Cl, suggesting high solubility of the Azido-PEG2 moiety in DMSO. |
Stability Profile
The stability of this compound is primarily influenced by the chemical reactivity of the terminal azide groups and the ether linkages of the PEG spacer.
General Stability Considerations:
-
Thermal Stability: Organic azides can be thermally labile and may decompose at elevated temperatures, releasing nitrogen gas. It is recommended to avoid high temperatures during storage and handling.
-
Photostability: Azides can be sensitive to light, particularly UV radiation. Prolonged exposure to light should be avoided.
-
pH Stability:
-
Acidic Conditions: Generally stable in mild acidic conditions (pH 4-7). Strong acids should be avoided as they can protonate the azide group, potentially leading to the formation of highly toxic and explosive hydrazoic acid.
-
Neutral Conditions: Expected to have good stability at neutral pH.
-
Alkaline Conditions: Generally stable.
-
-
Stability in the Presence of Reducing Agents: The azide groups can be reduced to amines by common reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP). Compatibility with these reagents should be considered in experimental design.[3]
-
Aqueous Buffer Stability: For a related azide-containing PEG derivative, the azide group was found to be stable in aqueous buffers for more than 72 hours at 4°C.[4]
Storage Recommendations:
| Condition | Recommended Temperature | Duration |
| Neat Compound (Long-term) | -20°C or lower | Up to 12 months or more.[5] |
| Neat Compound (Short-term) | 0-10°C | |
| Stock Solution in Anhydrous Organic Solvent (e.g., DMSO, DMF) | -20°C to -80°C | Up to 6 months. |
To ensure stability, it is crucial to store this compound in a tightly sealed container, protected from light and moisture. For stock solutions, using anhydrous solvents and avoiding repeated freeze-thaw cycles is recommended.
Experimental Protocols
Protocol for Determining Equilibrium Solubility (Shake-Flask Method)
This protocol outlines a general procedure for determining the quantitative solubility of this compound in a specific solvent.
Materials:
-
This compound
-
Solvent of interest (e.g., water, DMSO, DMF)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (PTFE, 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ELSD, CAD, or MS)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved material is necessary to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25°C) for a sufficient time (typically 24-48 hours) to reach equilibrium.
-
-
Separation of Undissolved Solute:
-
After equilibration, centrifuge the vials to pellet the undissolved solid.
-
Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Quantification of Solute:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Analyze the standard solutions and the filtered saturated solution by HPLC.
-
Generate a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the saturated solution by interpolating its peak area on the calibration curve.
-
-
Data Reporting:
-
Report the solubility in mg/mL or mol/L at the specified temperature.
-
Protocol for Assessing Stability in Aqueous Buffer
This protocol provides a framework for evaluating the stability of this compound in a specific aqueous buffer over time.
Materials:
-
This compound
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
Thermostatted incubator or water bath
-
HPLC system with a suitable detector
-
Quenching solution (if necessary, e.g., an organic solvent to stop degradation)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable anhydrous organic solvent (e.g., DMSO).
-
Add a known volume of the stock solution to the aqueous buffer to achieve the desired final concentration (e.g., 1 mM).
-
-
Incubation:
-
Incubate the solution at the desired temperature (e.g., 4°C, 25°C, or 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the reaction mixture.
-
-
Sample Quenching and Storage:
-
Immediately quench the reaction by diluting the aliquot in the HPLC mobile phase or a suitable organic solvent.
-
Store the quenched samples at a low temperature (e.g., -20°C) until analysis.
-
-
HPLC Analysis:
-
Analyze the samples by reverse-phase HPLC (RP-HPLC) using a C18 column.
-
Monitor the peak corresponding to this compound.
-
-
Data Analysis:
-
Plot the peak area of this compound as a function of time.
-
Calculate the percentage of the compound remaining at each time point relative to the initial time point (t=0).
-
Determine the degradation rate and, if applicable, the half-life of the compound under the tested conditions.
-
Application Workflow: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This compound is a key reagent in CuAAC, a highly efficient "click chemistry" reaction for bioconjugation. The following diagram illustrates a typical experimental workflow.
Caption: A generalized workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Logical Flow for Handling and Stability Assessment
The following diagram outlines a logical workflow for handling this compound and assessing its stability for experimental use.
Caption: Logical workflow for handling and assessing the stability of this compound.
Disclaimer: The information provided in this technical guide is for research purposes only. It is based on publicly available data and general chemical principles. Researchers should always consult the manufacturer's specifications and perform their own validation experiments to ensure the suitability of this compound for their specific applications.
References
An In-depth Technical Guide to the Hydrophilicity of Short-Chain PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrophilicity of short-chain Poly(ethylene glycol) (PEG) linkers, critical components in modern drug development, particularly in the design of antibody-drug conjugates (ADCs) and other targeted therapeutics. Understanding and controlling the hydrophilicity of these linkers is paramount for optimizing drug solubility, stability, pharmacokinetics, and ultimately, therapeutic efficacy.
The Pivotal Role of Hydrophilicity in PEG Linkers
Poly(ethylene glycol) is a synthetic, hydrophilic polymer renowned for its biocompatibility, lack of toxicity, and low immunogenicity.[1][2] When used as linkers, short-chain PEGs (typically containing 2 to 24 ethylene glycol units) impart these favorable properties to the conjugated molecule. The inherent hydrophilicity of PEG linkers, driven by the repeating ethylene oxide units that readily form hydrogen bonds with water, offers several key advantages in drug design:[1]
-
Enhanced Aqueous Solubility: Many potent cytotoxic drugs used in ADCs are hydrophobic. The inclusion of a hydrophilic PEG linker can significantly improve the overall solubility of the ADC, preventing aggregation, especially at higher drug-to-antibody ratios (DARs).[2][3][4]
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the conjugate, which can reduce renal clearance and extend the plasma half-life of the therapeutic.[1] This prolonged circulation time can lead to greater accumulation of the drug at the target site.[5]
-
Reduced Immunogenicity: The hydrophilic PEG chain can create a protective hydration shell around the conjugated molecule, shielding it from the immune system and potentially reducing its immunogenicity.[1]
-
Modulated Receptor Interaction: The length and hydrophilicity of the PEG linker can influence the binding of the targeting moiety to its receptor and the subsequent internalization of the conjugate.[5][6]
Quantifying the Hydrophilicity of Short-Chain PEG Linkers
The hydrophilicity of a molecule can be quantified using several experimental and computational methods. This section presents available data for short-chain PEG linkers to facilitate comparison and selection for specific applications.
Water Solubility
While qualitative statements about the high water solubility of PEG are abundant, specific quantitative data for short-chain PEG linkers with various end-groups can be more challenging to find in a consolidated format. Generally, even short oligomers of ethylene glycol are miscible with water in all proportions. The presence of terminal functional groups can influence this property.
| Linker Type | Molecular Weight (Da) | Number of EG Units (n) | Reported Water Solubility |
| Poly(ethylene glycol) diamine | ~3,000 | ~68 | High |
| Poly(ethylene glycol) diamine | ~10,000 | ~227 | Excellent |
Table 1: Reported water solubility for amine-terminated PEGs of varying molecular weights.[7][8]
Partition Coefficient (LogP)
The partition coefficient (P) is a measure of the differential solubility of a compound in a biphasic system, typically octanol and water. The logarithm of this value, LogP, is a widely used indicator of lipophilicity versus hydrophilicity. A negative LogP value indicates hydrophilicity, while a positive value indicates lipophilicity.[9][10]
| Linker Structure | Calculated LogP (clogP) |
| Tri(ethylene glycol) | -1.3 |
| Tetra(ethylene glycol) | -1.1 |
| Penta(ethylene glycol) | -0.9 |
| Hexa(ethylene glycol) | -0.7 |
Table 2: Calculated LogP values for short-chain polyethylene glycols. These values indicate a high degree of hydrophilicity. The addition of each ethylene glycol unit contributes to a decrease in lipophilicity (more negative LogP).
Contact Angle Measurements
Contact angle goniometry is a surface-sensitive technique used to determine the wettability of a solid surface. A lower contact angle for a water droplet on a surface indicates higher hydrophilicity. Surfaces functionalized with PEG chains exhibit significantly lower water contact angles compared to unmodified hydrophobic surfaces.
| Surface Modification | Water Contact Angle (θ) |
| Unmodified Polydimethylsiloxane (PDMS) | ~105° |
| PDMS with 20% PEG content | ~75° |
| PDMS with 50% PEG content | ~55° |
| Bare PEG surface | < 80° |
| PEG-functionalized PVA/PAA multilayer film | ~30-40° |
Table 3: Water contact angle measurements on various PEG-modified surfaces, demonstrating the increase in hydrophilicity with PEG incorporation.[7][11][12][13]
Experimental Protocols for Assessing Hydrophilicity
Accurate and reproducible assessment of linker hydrophilicity is crucial for the rational design of drug conjugates. This section details common experimental protocols.
Determination of Partition Coefficient (LogP) by HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a rapid and reliable method for estimating LogP values. The retention time of a compound on a nonpolar stationary phase is correlated with its hydrophobicity.
Protocol:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic solvent (e.g., acetonitrile or methanol).
-
Calibration: A set of standards with known LogP values are injected to generate a calibration curve by plotting their retention times against their LogP values.
-
Sample Analysis: The PEG linker sample is dissolved in the mobile phase and injected into the HPLC system.
-
LogP Calculation: The retention time of the PEG linker is used to calculate its LogP value based on the calibration curve.
Hydrophilicity Assessment by Reversed-Phase HPLC
RP-HPLC can also be used to qualitatively and quantitatively compare the hydrophilicity of different PEG linkers. A shorter retention time on a C18 column under identical conditions indicates greater hydrophilicity.
Protocol:
-
Column: C18 or C8 reversed-phase column.[14]
-
Mobile Phase:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Solvent B: Acetonitrile with 0.1% TFA.
-
-
Gradient: A linear gradient from a low to a high percentage of Solvent B is run over a defined period (e.g., 5% to 95% B over 30 minutes).[14]
-
Detection: UV detection (if the linker has a chromophore) or Evaporative Light Scattering Detection (ELSD) for linkers without a chromophore.[15]
-
Analysis: The retention times of different short-chain PEG linkers are compared. Shorter retention times correspond to higher hydrophilicity. The peak shape can also provide information; the dispersity of PEG chain lengths can lead to peak broadening.[12]
Contact Angle Goniometry
This technique directly measures the wettability of a surface functionalized with PEG linkers.
Protocol:
-
Surface Preparation: A substrate (e.g., silicon wafer or glass slide) is functionalized with the short-chain PEG linker using appropriate surface chemistry (e.g., silanization).
-
Droplet Deposition: A small droplet of purified water (typically 1-5 µL) is gently deposited onto the functionalized surface.
-
Image Capture: A high-resolution camera captures the profile of the water droplet.
-
Angle Measurement: Software analyzes the image to measure the contact angle between the liquid-solid interface and the liquid-vapor interface.
-
Data Analysis: Multiple measurements are taken at different locations on the surface and averaged to obtain a representative contact angle.
Water Solubility Determination (PEG Precipitation Assay)
This method assesses the relative solubility of molecules in the presence of a crowding agent like PEG, which can be adapted to compare the hydrophilicity of different compounds. A higher concentration of PEG required to induce precipitation indicates higher intrinsic solubility and, by extension, hydrophilicity.[16][17][18][19]
Protocol:
-
Sample Preparation: Prepare stock solutions of the PEG linkers at a known concentration in a suitable buffer.
-
PEG Titration: In a multi-well plate, create a series of dilutions of a high molecular weight PEG (e.g., PEG 8000) stock solution.
-
Mixing: Add a fixed amount of the linker stock solution to each well containing the PEG dilutions.
-
Incubation: Incubate the plate for a set period (e.g., 1-2 hours) to allow for equilibration and potential precipitation.
-
Centrifugation: Centrifuge the plate to pellet any precipitate.
-
Quantification: Carefully transfer the supernatant to a new plate and measure the concentration of the soluble linker (e.g., by UV-Vis spectroscopy if the linker has a chromophore, or by a suitable chemical assay).
-
Analysis: Plot the percentage of soluble linker against the PEG concentration. The PEG concentration at which 50% of the linker has precipitated (PEG1/2) can be used as a measure of relative solubility.
Synthesis of Short-Chain PEG Linkers
The ability to synthesize well-defined, short-chain PEG linkers with specific terminal functionalities is crucial for their application in drug development. Heterobifunctional PEGs, with different reactive groups at each end, are particularly valuable.
Synthesis of an Amine-Terminated Short-Chain PEG Linker
This protocol describes a general method for synthesizing an amine-terminated PEG, which can then be used for conjugation to carboxyl groups or other functionalities.
Workflow:
References
- 1. purepeg.com [purepeg.com]
- 2. adcreview.com [adcreview.com]
- 3. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Control over wettability of polyethylene glycol surfaces using capillary lithography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Poly(ethylene glycol) diamine average Mn 2,000 24991-53-5 [sigmaaldrich.com]
- 9. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 10. acdlabs.com [acdlabs.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. US7301003B2 - Method of preparing polymers having terminal amine groups - Google Patents [patents.google.com]
- 15. A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An open source automated PEG precipitation assay — Accelerating Research Impact with Open Technologies [engbiocompendium.net]
- 17. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 18. Application of a PEG precipitation method for solubility screening: A tool for developing high protein concentration formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An open-source automated PEG precipitation assay to measure the relative solubility of proteins with low material requirement [repository.cam.ac.uk]
Bifunctional Crosslinkers in Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Bifunctional Crosslinkers
Bifunctional crosslinkers are reagents that possess two reactive groups, allowing for the covalent linkage of two or more biomolecules.[1][2] These versatile tools are fundamental in bioconjugation, enabling the study of protein-protein interactions, the creation of antibody-drug conjugates (ADCs), the immobilization of proteins on surfaces, and the stabilization of protein complexes.[1][3][4] The core structure of a bifunctional crosslinker consists of two reactive ends separated by a spacer arm. The nature of the reactive groups determines the target functional groups on the biomolecules, while the spacer arm influences the distance between the conjugated molecules and can impart properties such as solubility or cleavability.[5][6]
The choice of a crosslinker is critical and depends on the specific application, including the target functional groups, the desired distance between the molecules, and whether the linkage needs to be reversible.[5][7] This guide provides a comprehensive overview of the types of bifunctional crosslinkers, their chemistries, and detailed protocols for their application in key bioconjugation techniques.
Classification of Bifunctional Crosslinkers
Bifunctional crosslinkers can be classified based on the identity of their reactive groups and the nature of their spacer arm.
Based on Reactive Groups:
-
Homobifunctional Crosslinkers: These possess two identical reactive groups and are typically used in a single-step reaction to link molecules with the same type of functional group, such as primary amines or sulfhydryls.[1][8] They are often used for polymerizing monomers or for intramolecular crosslinking.[1][8]
-
Heterobifunctional Crosslinkers: These have two different reactive groups, allowing for sequential, two-step reactions.[1][8] This provides greater control over the conjugation process, minimizing unwanted self-conjugation or polymerization.[7] They are ideal for linking two different biomolecules, such as an antibody to a drug molecule.[4][8]
-
Photoreactive Crosslinkers: These are a type of heterobifunctional crosslinker with one thermoreactive group and one photoreactive group. The photoreactive group remains inert until activated by UV light, enabling the capture of transient or non-specific interactions.[6][8][9]
-
Zero-Length Crosslinkers: These reagents mediate the direct coupling of two functional groups without becoming part of the final linkage, thus introducing no additional spacer atoms.[3][10][11] A common example is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which facilitates the formation of an amide bond between a carboxyl group and a primary amine.[11][12]
Based on the Spacer Arm:
-
Cleavable Crosslinkers: These contain a spacer arm with a cleavable bond, such as a disulfide bond (cleaved by reducing agents) or an ester linkage (cleaved by changes in pH or enzymes).[13][14] This allows for the separation of the crosslinked molecules under specific conditions, which is particularly useful in applications like affinity purification and mass spectrometry-based analysis of protein interactions.[13]
-
Non-Cleavable Crosslinkers: These form a stable, permanent covalent bond between the target molecules.[13][14] They are used when a durable linkage is required, such as in the creation of stable antibody-drug conjugates or for permanently immobilizing proteins.[14][15]
Common Chemistries of Bifunctional Crosslinkers
The reactivity of a crosslinker is determined by its functional group-specific chemistries.
-
Amine-Reactive Chemistry: N-hydroxysuccinimide (NHS) esters are the most common amine-reactive groups.[6][16] They react with primary amines (e.g., the side chain of lysine residues) at a pH of 7.0-9.0 to form stable amide bonds.[6][17]
-
Sulfhydryl-Reactive Chemistry: Maleimide groups are widely used to target sulfhydryl groups (e.g., the side chain of cysteine residues).[18][19] The reaction occurs at a pH of 6.5-7.5 to form a stable thioether bond.[17][19]
-
Carboxyl-Reactive Chemistry: Carbodiimides, such as EDC, are used to activate carboxyl groups to react with primary amines, forming a zero-length amide bond.[11]
Quantitative Data on Common Bifunctional Crosslinkers
The selection of an appropriate crosslinker requires consideration of its physicochemical properties. The following tables summarize key quantitative data for commonly used homobifunctional and heterobifunctional crosslinkers.
Table 1: Homobifunctional Crosslinkers
| Crosslinker | Abbreviation | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Reactive Groups | Target Functional Groups | Solubility | Cleavable? |
| Disuccinimidyl suberate | DSS | 368.35 | 11.4 | NHS ester | Primary amines | Insoluble in water | No |
| Bis(sulfosuccinimidyl) suberate | BS3 | 572.43 | 11.4 | Sulfo-NHS ester | Primary amines | Soluble in water | No |
| Disuccinimidyl glutarate | DSG | 326.26 | 7.7 | NHS ester | Primary amines | Insoluble in water | No |
| Dithiobis(succinimidyl propionate) | DSP | 404.42 | 12.0 | NHS ester | Primary amines | Insoluble in water | Yes (Disulfide) |
| 3,3'-Dithiobis(sulfosuccinimidyl propionate) | DTSSP | 608.51 | 12.0 | Sulfo-NHS ester | Primary amines | Soluble in water | Yes (Disulfide) |
Table 2: Heterobifunctional Crosslinkers
| Crosslinker | Abbreviation | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Reactive Group 1 | Target 1 | Reactive Group 2 | Target 2 | Solubility | Cleavable? |
| Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | SMCC | 334.32 | 8.3 | NHS ester | Primary amines | Maleimide | Sulfhydryls | Insoluble in water | No |
| Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | Sulfo-SMCC | 436.37 | 8.3 | Sulfo-NHS ester | Primary amines | Maleimide | Sulfhydryls | Soluble in water | No |
| N-succinimidyl 3-(2-pyridyldithio)propionate | SPDP | 312.36 | 6.8 | NHS ester | Primary amines | Pyridyldithiol | Sulfhydryls | Insoluble in water | Yes (Disulfide) |
| N-succinimidyl (4-iodoacetyl)aminobenzoate | SIAB | 428.16 | 10.6 | NHS ester | Primary amines | Iodoacetyl | Sulfhydryls | Insoluble in water | No |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | 191.70 | 0 | Carbodiimide | Carboxyls | - | Primary amines | Soluble in water | No (Zero-length) |
Experimental Protocols
This section provides detailed methodologies for key bioconjugation experiments using bifunctional crosslinkers.
Protocol 1: Antibody-Drug Conjugation using SMCC
This protocol describes the conjugation of a thiol-containing drug to an antibody using the heterobifunctional crosslinker SMCC.[7][14]
Materials:
-
Antibody (1-10 mg/mL in amine-free buffer, e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2)
-
SMCC (dissolved in DMSO)
-
Thiol-containing drug (dissolved in a compatible organic solvent)
-
Desalting column (e.g., Sephadex G-25)
-
Quenching reagent (e.g., L-cysteine)
-
Reaction buffers: Amine Reaction Buffer (pH 7.2-8.0), Thiol Reaction Buffer (pH 6.5-7.5)
Procedure:
-
Antibody Modification:
-
Conjugation:
-
Quenching:
-
Purification:
-
Purify the antibody-drug conjugate using size-exclusion chromatography or other suitable methods to remove unreacted drug and quenching reagent.[14]
-
-
Characterization:
Protocol 2: Protein Immobilization on a Carboxylate-Coated Surface using EDC/Sulfo-NHS
This protocol details the covalent immobilization of a protein onto a surface with carboxyl groups.[11][23]
Materials:
-
Carboxylate-coated surface (e.g., beads, plate)
-
Protein to be immobilized (in a non-amine, non-carboxylate buffer, e.g., MES buffer)
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-5.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M ethanolamine)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Surface Activation:
-
Wash the carboxylate-coated surface with Activation Buffer.
-
Prepare a fresh solution of EDC and Sulfo-NHS in Activation Buffer (e.g., 2 mM EDC, 5 mM Sulfo-NHS).[24]
-
Incubate the surface with the EDC/Sulfo-NHS solution for 15-30 minutes at room temperature.[24]
-
Wash the activated surface with Activation Buffer or Coupling Buffer to remove excess activation reagents.
-
-
Protein Coupling:
-
Immediately add the protein solution (in Coupling Buffer) to the activated surface.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Remove the protein solution.
-
Add Quenching Buffer to the surface and incubate for 15-30 minutes to block any unreacted NHS-ester groups.[11]
-
-
Final Washes:
-
Wash the surface extensively with Wash Buffer to remove non-covalently bound protein.
-
The surface with the immobilized protein is now ready for use.
-
Protocol 3: Crosslinking of Proteins for Interaction Analysis using Glutaraldehyde
This protocol describes the use of the homobifunctional crosslinker glutaraldehyde to study protein-protein interactions.[1][25][26]
Materials:
-
Protein sample containing interacting partners (in an amine-free buffer, e.g., HEPES or PBS, pH 7.5-8.0)[25][26]
-
Glutaraldehyde solution (e.g., 2.5% stock solution)
-
SDS-PAGE reagents
Procedure:
-
Crosslinking Reaction:
-
Quenching:
-
Analysis:
-
Add SDS-PAGE sample buffer to the quenched reaction mixture.
-
Analyze the crosslinked products by SDS-PAGE and Western blotting to observe the formation of higher molecular weight complexes, indicating protein-protein interactions.[1]
-
Visualizations of Workflows and Pathways
The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows in bioconjugation.
Experimental Workflow for Antibody-Drug Conjugation (ADC) Preparation
Caption: Workflow for preparing an Antibody-Drug Conjugate using SMCC.
Workflow for Mass Spectrometry Analysis of Crosslinked Proteins
Caption: General workflow for protein interaction analysis using crosslinking-mass spectrometry.
Two-Step Heterobifunctional Crosslinking Reaction Pathway
Caption: Reaction pathway for a two-step heterobifunctional crosslinking.
Conclusion
Bifunctional crosslinkers are indispensable reagents in modern biological research and drug development. Their diverse chemistries and properties allow for a wide range of applications, from elucidating the architecture of protein complexes to creating targeted therapeutics. A thorough understanding of the different types of crosslinkers and their reaction mechanisms, as detailed in this guide, is crucial for designing and executing successful bioconjugation experiments. The provided protocols and workflows serve as a practical starting point for researchers to apply these powerful tools in their own investigations. As the field of bioconjugation continues to evolve, the development of new and more sophisticated crosslinkers will undoubtedly open up new avenues for scientific discovery.
References
- 1. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. Biophysical Methods for Characterization of Antibody-Drug Conjugates | Springer Nature Experiments [experiments.springernature.com]
- 4. scbt.com [scbt.com]
- 5. Biophysical Methods for Characterization of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 12. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 13. What Is the Standard Protocol for Glutaraldehyde Cross-Linking? Is a Detailed Protocol Available? | MtoZ Biolabs [mtoz-biolabs.com]
- 14. benchchem.com [benchchem.com]
- 15. Immobilization of proteins [bio-protocol.org]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. store.sangon.com [store.sangon.com]
- 18. Understanding chemical reactivity for homo- and heterobifunctional protein cross-linking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cross-linking Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 22. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Immobilization of specific proteins to titanium surface using self-assembled monolayer technique | Pocket Dentistry [pocketdentistry.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. plchiulab.gitbook.io [plchiulab.gitbook.io]
- 26. fgsc.net [fgsc.net]
An In-Depth Technical Guide to Click Chemistry: Principles, Reactions, and Applications in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction to Click Chemistry
Click chemistry is a chemical philosophy introduced by K. Barry Sharpless in 2001, emphasizing reactions that are high-yielding, wide in scope, create no or inoffensive byproducts, are stereospecific, and simple to perform with easily removable solvents. This concept has revolutionized molecular synthesis by enabling the rapid and reliable joining of small modular units to create complex molecular architectures. The quintessential "click" reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and selective reaction that forms a stable triazole linkage. The field has since expanded to include other powerful reactions, such as the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These bioorthogonal reactions can proceed in complex biological environments without interfering with native biochemical processes, making them invaluable tools in chemical biology, drug discovery, and materials science.[1][2][3][4]
This guide provides an in-depth technical overview of the core principles of click chemistry, a quantitative comparison of its key reactions, detailed experimental protocols, and a look into its application in sophisticated research and development workflows.
Core Principles of Click Chemistry
The power of click chemistry lies in a set of stringent criteria that a reaction must meet to be considered a "click" reaction:
-
Modularity and Wide Scope: The reaction must be versatile, working with a diverse range of starting materials and functional groups.[2]
-
High Yields: The reactions should proceed to completion or near completion, providing excellent yields of the desired product.[2]
-
Stereospecificity: The reaction should produce a single, well-defined product isomer.[2]
-
Simple Reaction Conditions: The reactions should be insensitive to oxygen and water, using readily available reagents and ideally, benign solvents like water.[2][5]
-
Benign or No Solvent: The ideal click reaction proceeds in environmentally friendly solvents, such as water, or without a solvent.[6]
-
Easy Product Isolation: Purification should be straightforward, often achievable by non-chromatographic methods like filtration or crystallization.[7]
-
High Thermodynamic Driving Force: The reaction should be highly energetic, favoring the formation of a stable product.[4]
-
Bioorthogonality: For biological applications, the reacting functional groups must be mutually inert to the vast array of functional groups present in biological systems.[3]
Key Click Chemistry Reactions: A Quantitative Comparison
The two most prominent click chemistry reactions are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The choice between these two powerful techniques often depends on the specific experimental context, particularly the tolerance for a metal catalyst.
Data Presentation: CuAAC vs. SPAAC
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Principle | Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide. | Catalyst-free [3+2] cycloaddition between a strained cyclooctyne and an azide.[1] |
| Second-Order Rate Constant | 10² - 10³ M⁻¹s⁻¹ | 10⁻³ - 1 M⁻¹s⁻¹ (highly dependent on the cyclooctyne structure) |
| Typical Reaction Time | 30 minutes to a few hours | 1 to 12 hours (can be longer for less reactive alkynes) |
| Typical Reactant Concentration | >10 µM | Can be higher to achieve reasonable reaction times |
| Yields | Near-quantitative | Generally high, but can be lower than CuAAC |
| Regioselectivity | Exclusively 1,4-disubstituted triazole | Mixture of 1,4 and 1,5-disubstituted triazoles |
| Biocompatibility | Limited by copper toxicity, though ligands can mitigate this. | Excellent, widely used for in vivo applications.[1][8] |
Experimental Protocols
Protocol 1: General CuAAC for Protein Bioconjugation
This protocol outlines a general procedure for conjugating an azide-modified small molecule to an alkyne-functionalized protein.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Azide-containing small molecule dissolved in DMSO
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Ligand stock solution (e.g., THPTA, 50 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Aminoguanidine hydrochloride stock solution (e.g., 1 M in water)
-
Microcentrifuge tubes
Procedure:
-
In a microcentrifuge tube, dilute the alkyne-modified protein with buffer to the desired final concentration (e.g., 25-50 µM).
-
Add the azide-containing small molecule from its stock solution to the desired final molar excess (typically 5-10 fold over the protein).
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ and ligand solutions. For a 5:1 ligand-to-copper ratio, mix appropriate volumes of the stock solutions. Let this premix stand for a few minutes.[9]
-
Add the aminoguanidine solution to the protein-azide mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Finally, add the catalyst premix to the reaction mixture.
-
Gently mix the solution and incubate at room temperature for 1-2 hours.
-
The reaction can be quenched by the addition of EDTA.
-
Purify the conjugated protein using standard methods such as dialysis, size exclusion chromatography, or spin filtration to remove excess reagents.
Protocol 2: SPAAC for Live Cell Surface Labeling
This protocol describes the labeling of cell surface proteins that have been metabolically engineered to display azide groups.
Materials:
-
Cells with azide-functionalized surface proteins (e.g., after incubation with an azido-sugar)
-
Complete cell culture medium
-
Strained alkyne-fluorophore conjugate (e.g., DBCO-fluorophore) dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Cell imaging plates or slides
Procedure:
-
Culture the cells to the desired confluency in a suitable imaging vessel.
-
Wash the cells gently with pre-warmed PBS to remove any residual medium.
-
Prepare the labeling solution by diluting the strained alkyne-fluorophore conjugate in complete cell culture medium to the desired final concentration (typically 10-50 µM).
-
Add the labeling solution to the cells and incubate under normal cell culture conditions (e.g., 37°C, 5% CO₂) for 30-60 minutes. The incubation time may need to be optimized depending on the cell type and the specific reactants.
-
After incubation, gently aspirate the labeling solution and wash the cells three times with pre-warmed PBS to remove any unreacted probe.
-
The cells are now ready for visualization by fluorescence microscopy.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: GPCR signaling pathway with points for click chemistry-based labeling.
Experimental Workflow Diagram
Caption: Workflow for activity-based protein profiling using click chemistry.
Logical Relationship Diagram
Caption: Fragment-based drug discovery workflow incorporating in situ click chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. A Chemical Biological Approach to Study G Protein-Coupled Receptors: Labeling the Adenosine A1 Receptor Using an Electrophilic Covalent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onenucleus.com [onenucleus.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Fragment Based Drug Discovery - Drug Discovery Chemistry [drugdiscoverychemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
Azido-PEG2-azide in Nanotechnology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Azido-PEG2-azide, a homobifunctional crosslinker, and its applications in the rapidly evolving field of nanotechnology. We will delve into its core properties, detailed experimental protocols for its use in nanoparticle functionalization and drug delivery systems, and quantitative data to inform experimental design.
Introduction to this compound: A Versatile Nanotechnology Tool
This compound, also known as 1,8-diazido-3,6-dioxaoctane, is a versatile molecule increasingly employed in nanotechnology and biomedical research.[1][2] Its structure, featuring two terminal azide (-N₃) groups connected by a short, hydrophilic polyethylene glycol (PEG) spacer, makes it an ideal crosslinking agent.[3][4] The PEG component enhances water solubility and biocompatibility, a critical feature for in-vivo applications.[5][6] The azide groups are highly reactive handles for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[5][7] These reactions are known for their high efficiency, specificity, and biocompatibility, allowing for the covalent attachment of various molecules under mild conditions.[8][9]
The primary application of this compound in nanotechnology is as a linker to functionalize nanoparticles, creating sophisticated drug delivery systems, diagnostic tools, and targeted therapeutics.[7][10] Its bifunctional nature allows it to bridge nanoparticles to other nanoparticles, targeting ligands, or therapeutic payloads.
Core Applications in Nanotechnology
The unique properties of this compound lend themselves to a variety of applications in nanotechnology, primarily centered around the surface modification of nanoparticles to enhance their functionality and biocompatibility.
Nanoparticle Functionalization
Surface modification of nanoparticles is a crucial step in developing advanced biomedical tools.[11] this compound plays a key role in this process, enabling the attachment of targeting moieties, imaging agents, and therapeutic molecules.[7] The PEG spacer provides a hydrophilic shield (PEGylation), which can improve colloidal stability, reduce non-specific protein adsorption, and prolong circulation time in the body.[5][11]
Drug Delivery Systems
This compound is instrumental in the design of targeted drug carriers. By linking cytotoxic drugs, ligands, or antibodies to nanoparticles via stable triazole linkages formed through click chemistry, the resulting conjugates exhibit improved solubility and enhanced pharmacokinetic profiles.[7] This allows for more precise and controlled drug release at the target site.
Bioconjugation and "Click Chemistry"
The terminal azide groups of this compound are perfect candidates for click chemistry reactions. These bio-orthogonal reactions are highly efficient and proceed with high yield and specificity under mild, aqueous conditions, minimizing side reactions with biological molecules.[7][8] This makes this compound an invaluable tool for conjugating sensitive biomolecules.
Quantitative Data on Functionalization and Drug Loading
The following tables summarize key quantitative parameters associated with the use of PEG linkers in nanoparticle functionalization. While specific data for this compound is often proprietary or application-dependent, the provided data for similar PEG linkers offer valuable insights for experimental design.
| Parameter | Recommended Range | Method of Analysis | Reference(s) |
| CuAAC Reaction Parameters | |||
| Alkyne Substrate | 1 equivalent | LC-MS, HPLC | [12] |
| This compound | 1.1 - 1.5 equivalents | LC-MS, HPLC | [12] |
| Copper(II) Sulfate (CuSO₄) | 0.01 - 0.1 equivalents (1-10 mol%) | - | [12] |
| Sodium Ascorbate | 1 - 5 equivalents | - | [12] |
| Copper Ligand (e.g., TBTA) | 1 - 5 equivalents to Copper(II) | - | [12] |
| Typical Reaction Time | 1 - 4 hours | LC-MS, HPLC | [12] |
| Typical Yield | >95% | NMR, Mass Spectrometry | [12] |
| SPAAC Reaction Parameters | |||
| Azide to Strained Alkyne Ratio | 1:1.1 to 1:1.5 | LC-MS, HPLC | [13] |
| Typical Reaction Time | 0.5 - 2 hours | LC-MS, HPLC | [12] |
| Typical Yield | >95% | NMR, Mass Spectrometry | [12] |
| Nanoparticle Type | Initial Size (nm) | Size after PEGylation (nm) | Initial Zeta Potential (mV) | Zeta Potential after PEGylation (mV) | Reference(s) |
| Gold Nanoparticles (AuNPs) | ~15 | Increases with PEG concentration | Varies | Approaches neutral (~ -8 mV) | [3] |
| Iron Oxide Nanoparticles (IONPs) | ~8 | ~184 (with OA-PEG) | Varies | Increases (more positive with cationic drugs) | [14][15] |
| PLGA Nanoparticles | 109 ± 2 | 117 (10% PEG) | -2 to -7 (with sufficient PEG) | Not Reported | [5] |
| Nanocarrier | Drug | Drug Loading Capacity (wt%) | Drug Loading Efficiency (%) | Release Kinetics Model | Reference(s) |
| PEG-functionalized Graphene | Uromitexan | Not specified | Near-complete release | Korsmeyer-Peppas | [16] |
| PEG-PLGA Nanoparticles | Itraconazole | Low | Limited by drug-polymer interaction | - | [17] |
| PEGylated IONPs | Doxorubicin | Not specified | Sustained release | - | [14][15] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound and related linkers.
Functionalization of Gold Nanoparticles (AuNPs)
This protocol describes the attachment of a thiol-terminated PEG-azide linker to the surface of gold nanoparticles, leveraging the strong gold-sulfur affinity.
Materials:
-
Citrate-capped gold nanoparticles (AuNPs)
-
HS-PEG-Azide (thiolated PEG-azide linker)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Nuclease-free water
-
Centrifuge
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of HS-PEG-Azide in nuclease-free water (e.g., 1 mg/mL).
-
Determine the concentration of the AuNP stock solution using UV-Vis spectroscopy.
-
-
PEGylation of AuNPs:
-
To the AuNP solution, add the HS-PEG-Azide solution. A molar ratio of approximately 10,000 PEG molecules per nanoparticle is a good starting point.
-
Gently mix and allow the reaction to proceed overnight at room temperature with gentle stirring.
-
-
Purification:
-
Centrifuge the reaction mixture to pellet the AuNPs (e.g., for 20 nm AuNPs, 12,000 x g for 20 minutes).
-
Carefully remove the supernatant containing unbound linker.
-
Resuspend the AuNP pellet in fresh PBS. Repeat the centrifugation and resuspension steps at least three times.
-
-
Characterization:
-
Measure the hydrodynamic diameter and zeta potential using Dynamic Light Scattering (DLS).
-
Confirm the presence of the azide group using Fourier-transform infrared spectroscopy (FTIR) or X-ray photoelectron spectroscopy (XPS).
-
Functionalization of Iron Oxide Nanoparticles (IONPs)
This protocol involves a two-step process: silanization to introduce amine groups on the IONP surface, followed by conjugation with an Azido-PEG linker.
Materials:
-
Iron oxide nanoparticles (IONPs)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Ethanol, Triethylamine, Heptane, Acetone
-
Azido-PEG-NHS ester (or similar amine-reactive linker)
-
Anhydrous DMF
-
Diisopropylethylamine (DIPEA)
Procedure:
-
Amine Functionalization (Silanization):
-
Disperse IONPs in ethanol.
-
Add APTES, triethylamine, and water.
-
Sonicate the mixture for 5 hours.
-
Precipitate the amine-functionalized IONPs with heptane.
-
Collect the nanoparticles using a magnet and wash three times with acetone. Dry under vacuum.
-
-
Conjugation of Azido-PEG Linker:
-
Disperse the amine-functionalized IONPs in anhydrous DMF.
-
Add the Azido-PEG-NHS ester in a 5-10 fold molar excess.
-
Add DIPEA as a non-nucleophilic base.
-
Allow the reaction to proceed for 24-48 hours at room temperature with stirring.
-
-
Purification:
-
Precipitate the functionalized IONPs by adding a non-solvent like diethyl ether.
-
Collect the nanoparticles using a magnet.
-
Wash extensively with the reaction solvent and then with acetone. Dry under vacuum.
-
-
Characterization:
-
Analyze for the characteristic azide peak (~2100 cm⁻¹) using FTIR.
-
Quantify the amount of linker using thermogravimetric analysis (TGA).
-
Measure hydrodynamic diameter and zeta potential with DLS.
-
Post-Insertion Functionalization of Liposomes
This protocol describes the incorporation of a PEGylated linker into pre-formed liposomes.[9][18]
Materials:
-
Pre-formed liposomes
-
DSPE-PEG-Azide (or other lipid-PEG-azide conjugate)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Preparation of Micelles:
-
Dissolve the DSPE-PEG-Azide in PBS to form micelles.
-
-
Incubation:
-
Incubate the pre-formed liposomes with the DSPE-PEG-Azide micelles at a temperature above the phase transition temperature of the liposome lipids (e.g., 60°C for DSPC-based liposomes) for 1-2 hours. The ratio of DSPE-PEG-Azide to liposomal lipid will determine the final surface density of the azide groups.
-
-
Purification:
-
Remove unincorporated micelles by size exclusion chromatography or dialysis.
-
-
Click Chemistry Conjugation:
-
The azide-functionalized liposomes can then be reacted with an alkyne-containing molecule (e.g., a targeting peptide or drug) using either CuAAC or SPAAC protocols.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This is a general protocol for conjugating an alkyne-containing molecule to the azide-functionalized nanoparticles.
Materials:
-
Azide-functionalized nanoparticles
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Copper ligand (e.g., THPTA or TBTA)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Preparation of Solutions:
-
Prepare fresh stock solutions of CuSO₄, sodium ascorbate, and the ligand in water or a suitable buffer.
-
-
Reaction Setup:
-
In a reaction vessel, combine the azide-functionalized nanoparticles and the alkyne-containing molecule.
-
Add the ligand solution, followed by the CuSO₄ solution to pre-form the copper-ligand complex.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
-
Reaction Conditions:
-
Stir the mixture at room temperature for 1-4 hours. The reaction can be gently heated (40-50°C) if it is slow.
-
-
Purification:
-
Purify the final conjugate by centrifugation, magnetic separation, or size exclusion chromatography to remove the copper catalyst and excess reagents.
-
Visualizations of Workflows and Logical Relationships
Experimental Workflows
Logical Relationships
References
- 1. mdpi.com [mdpi.com]
- 2. Click Chemistry for Liposome Surface Modification | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of nanoparticle size, shape, and zeta potential on drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing the Biocompatibility of Multi-Anchored Glycoconjugate Functionalized Iron Oxide Nanoparticles in a Normal Human Colon Cell Line CCD-18Co [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Liposome Surface Functionalization Based on Different Anchoring Lipids via Staudinger Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. "Clickable" nanoparticles for targeted imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. PEG-Functionalized Magnetic Nanoparticles for Drug Delivery and Magnetic Resonance Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PEG-functionalized magnetic nanoparticles for drug delivery and magnetic resonance imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A study on drug delivery and release kinetics of polyethylene glycol-functionalized few-layer graphene (FLG) incorporated into a gelatin–chitosan bio-composite film - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 18. researchgate.net [researchgate.net]
PEGylation strategies for improving drug delivery
An In-depth Technical Guide to PEGylation Strategies for Improving Drug Delivery
Executive Summary
PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a therapeutic agent, is a clinically-proven and widely adopted strategy for enhancing the pharmacokinetic and pharmacodynamic properties of drugs.[1][2] This modification can significantly improve a drug's profile by increasing its solubility and stability, extending its circulating half-life, and reducing its immunogenicity and antigenicity.[3][4][5] From early random conjugation methods to modern site-specific techniques, PEGylation has evolved to produce more homogeneous and effective biotherapeutics.[6][7] This guide provides a comprehensive technical overview of PEGylation strategies, detailing the underlying chemistries, experimental protocols, and analytical characterization methods. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of how to leverage PEGylation to optimize therapeutic candidates.
Introduction to PEGylation
PEGylation is the covalent or non-covalent attachment of polyethylene glycol (PEG) polymer chains to molecules such as proteins, peptides, antibody fragments, or small drugs.[8][9] PEG is a non-toxic, non-immunogenic, and highly water-soluble polymer approved by the U.S. Food and Drug Administration (FDA) for use in pharmaceuticals.[8][10] The process of PEGylation confers several desirable properties to the conjugated molecule, primarily by increasing its hydrodynamic volume.[6]
Key benefits of PEGylation include:
-
Increased Serum Half-Life: The larger size of the PEGylated molecule reduces its rate of renal clearance, prolonging its circulation time in the bloodstream.[11][][13]
-
Reduced Immunogenicity: The flexible PEG chains can mask epitopes on the protein surface, shielding them from recognition by the immune system.[5][11]
-
Enhanced Stability: PEGylation can protect therapeutic proteins from proteolytic degradation, increasing their stability in vivo.[7][11]
-
Improved Solubility: The high solubility of PEG can enhance the solubility of hydrophobic drugs or proteins.[3][14]
These advantages often lead to a less frequent dosing regimen, which can improve patient compliance and quality of life.[4][15]
The Evolution of PEGylation Strategies
PEGylation chemistry has progressed significantly since its inception, moving from non-specific methods to highly controlled, site-specific approaches.[7]
First-Generation PEGylation: Random Conjugation
The initial strategies for PEGylation involved reacting activated PEG molecules with proteins, targeting amino acid residues with accessible nucleophilic groups.[6][7] The most common target is the ε-amino group of lysine residues due to their abundance on the protein surface.[16] This approach, often using PEG derivatives like N-hydroxysuccinimide (NHS) esters, results in a random attachment of PEG chains.[16][17] While effective at improving the drug's profile, this "first-generation" method produces a heterogeneous mixture of PEGylated isomers (PEGamers) with varying numbers of PEG chains attached at different locations, which can be challenging to characterize and purify.[6][7][18]
Second-Generation PEGylation: Site-Specific Conjugation
To overcome the heterogeneity of first-generation products, "second-generation" strategies were developed to attach PEG at a single, predetermined site on the protein.[6][7] This approach yields a well-defined, homogeneous product with a consistent biological activity and pharmacokinetic profile.[8] Site-specific methods can involve targeting a unique amino acid, such as a free cysteine, the N-terminal α-amino group, or by incorporating a specific tag for conjugation.[7][8][19] These more advanced techniques provide greater control over the final product, which is highly desirable from a regulatory and manufacturing perspective.[20]
Caption: Progression from random to site-specific PEGylation.
Key Site-Specific PEGylation Chemistries
Several chemical strategies have been developed to achieve site-specific PEGylation, each targeting different functional groups on the protein.
N-Terminal Amine PEGylation
The α-amino group at the N-terminus of a protein has a lower pKa than the ε-amino groups of lysine residues. By carefully controlling the reaction pH (typically between 7 and 8.5), it is possible to selectively react an amine-reactive PEG, such as PEG-NHS, with the N-terminal amine, resulting in a stable amide bond.[8][16]
Cysteine-Directed PEGylation
Cysteine residues are relatively rare in proteins, making them an excellent target for site-specific modification.[19][21] A free cysteine's sulfhydryl group can be selectively targeted with thiol-reactive PEG derivatives, such as PEG-maleimide or PEG-vinylsulfone.[15][19] If a protein does not have an accessible native cysteine, one can be introduced at a specific site via genetic engineering.[19] This is one of the most common and robust methods for producing homogeneous PEGylated proteins.[19]
Disulfide Bridging
Many therapeutic proteins contain essential disulfide bonds for structural integrity. A novel strategy involves the reduction of a native disulfide bond, followed by reaction with a PEG reagent that bridges the two resulting free thiols, effectively re-linking the structure while attaching the PEG molecule.[19][20] This method has the advantage of modifying the protein without permanently removing a critical structural feature.[19]
Enzymatic PEGylation
Enzymatic methods offer high specificity for conjugating PEG to proteins.[21] Enzymes like transglutaminase (TGase) can catalyze the formation of a stable bond between a PEG-amine and the side chain of a glutamine residue within a specific recognition sequence on the protein.[6][22] This approach is highly selective and can be performed under mild physiological conditions.[21]
Caption: Common site-specific PEGylation strategies and targets.
Impact on Pharmacokinetics and Pharmacodynamics
The primary goal of PEGylation is to favorably alter the pharmacokinetic (PK) and, consequently, the pharmacodynamic (PD) profile of a drug.[3][23]
Pharmacokinetic Profile Alterations
By attaching PEG chains, the hydrodynamic radius of the drug molecule increases significantly.[6] This larger size prevents the molecule from being easily filtered by the kidneys, which is the main mechanism of clearance for smaller proteins and peptides.[][13] Furthermore, the hydrated PEG cloud provides a protective layer that shields the drug from uptake by the reticuloendothelial system (RES) and degradation by proteolytic enzymes.[6][24] The combined effect is a dramatically prolonged circulation half-life (t½).[]
Pharmacodynamic Considerations
While improving PK is a major benefit, PEGylation can sometimes negatively impact a drug's pharmacodynamics. The bulky PEG chain can cause steric hindrance, potentially reducing the binding affinity of the drug to its target receptor or substrate.[][25] This potential loss of in vitro bioactivity must be balanced against the significant gains in in vivo exposure and stability.[][21] Often, the extended half-life more than compensates for a slight reduction in potency, leading to an overall improvement in therapeutic efficacy.[]
Quantitative Impact of PEGylation on Drug Half-Life
The effect of PEGylation on a drug's circulating half-life can be substantial. The table below summarizes data for several therapeutic proteins, illustrating the significant extension in elimination half-life achieved through PEGylation.
| Therapeutic Protein | Unmodified Half-Life (t½) | PEGylated Form | PEGylated Half-Life (t½) | Fold Increase | Reference(s) |
| rhTIMP-1 | 1.1 hours | PEG₂₀ₖ-TIMP-1 | 28 hours | ~25x | [13][26] |
| Interferon alfa-2a | ~5.1 hours | Peginterferon alfa-2a | ~77 hours | ~15x | [6] |
| Anti-TNF-α Fab' | Minutes to hours | Certolizumab pegol | ~14 days | >100x | [27] |
| G-CSF | ~3.5 hours | Pegfilgrastim | ~42 hours | ~12x | [15] |
Experimental Protocols
Successful PEGylation requires carefully designed reaction protocols followed by robust purification and characterization methods.
General Protocol for Amine-Reactive PEGylation (N-Terminal/Lysine)
This protocol describes a general method for conjugating an NHS-activated PEG to a protein.
-
Protein Preparation: Prepare a solution of the protein (e.g., 1-5 mg/mL) in an amine-free buffer, such as 0.1 M phosphate-buffered saline (PBS) at pH 7.4.[11]
-
PEG Reagent Preparation: Immediately before use, dissolve the PEG-NHS ester in a dry, aprotic solvent like anhydrous DMSO or DMF to create a stock solution.[11]
-
Conjugation Reaction: Add the PEG-NHS solution to the protein solution at a specific molar excess (e.g., 5- to 20-fold). The optimal ratio must be determined empirically.
-
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.[11]
-
Quenching: Stop the reaction by adding a quenching buffer containing a high concentration of primary amines, such as 1 M Tris-HCl or glycine, to consume any unreacted PEG-NHS.[11]
-
Purification: Proceed immediately to purification to separate the PEGylated protein from unreacted protein, free PEG, and hydrolysis byproducts.[]
General Protocol for Cysteine-Reactive PEGylation
This protocol is for conjugating a maleimide-activated PEG to a protein with a free cysteine.
-
Protein Preparation: If the protein has disulfide bonds, it may require reduction with a reagent like DTT or TCEP, followed by removal of the reducing agent. The protein should be in a buffer at a pH between 6.5 and 7.5 to ensure the thiol group is sufficiently nucleophilic while minimizing reaction with amines.[15]
-
PEG Reagent Preparation: Dissolve the PEG-maleimide in a suitable buffer or organic co-solvent immediately before use.
-
Conjugation Reaction: Add the PEG-maleimide to the protein solution at a slight molar excess (e.g., 1.5- to 5-fold).
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: The reaction can be quenched by adding a free thiol-containing compound like β-mercaptoethanol or L-cysteine.
-
Purification: Purify the reaction mixture to isolate the mono-PEGylated conjugate.
Purification of PEGylated Conjugates
Purification is a critical step to remove impurities and isolate the desired product.[18][]
-
Size Exclusion Chromatography (SEC): This is a primary method used to separate molecules based on their hydrodynamic radius. SEC is very effective at removing unreacted low-molecular-weight PEG and can separate PEGylated proteins from their smaller, un-PEGylated counterparts.[]
-
Ion Exchange Chromatography (IEX): PEGylation often shields the surface charges of a protein, altering its isoelectric point. This change in charge allows for the separation of un-PEGylated, mono-PEGylated, and multi-PEGylated species using IEX.[15][]
-
Reverse Phase Chromatography (RP-HPLC): RP-HPLC separates molecules based on hydrophobicity and is a powerful analytical tool for assessing purity and separating positional isomers of PEGylated conjugates.[]
Characterization of PEGylated Products
Confirmation of successful PEGylation and assessment of product quality are essential.[8]
-
SDS-PAGE: A simple and rapid method to confirm PEGylation. The attachment of PEG increases the apparent molecular weight of the protein, causing a significant shift to a higher molecular weight on the gel.[11]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF MS or ESI-MS are used to determine the exact molecular weight of the conjugate, confirming the number of PEG chains attached.[29] MS can also be used to identify the specific site of PEGylation after proteolytic digestion.[29][30]
-
HPLC Analysis: Analytical SEC or IEX can be used to determine the purity of the final product and quantify the percentage of mono-PEGylated species versus aggregates or unreacted protein.[15][31]
Caption: A typical experimental workflow for protein PEGylation.
Challenges and Future Directions
Despite its successes, PEGylation is not without its challenges.
Immunogenicity and Anti-PEG Antibodies
While PEG itself is considered non-immunogenic, there is growing evidence that PEGylated therapeutics can elicit an immune response, leading to the formation of anti-PEG antibodies (APAs).[14][32][33] The presence of pre-existing APAs in some individuals, likely from exposure to PEG in consumer products, can lead to the rapid clearance of a PEGylated drug upon administration.[4][33]
Accelerated Blood Clearance (ABC) Phenomenon
Repeated administration of some PEGylated nanoparticles or liposomes can induce a phenomenon known as accelerated blood clearance (ABC).[34] This is characterized by the rapid clearance of the second dose from circulation, mediated by the production of anti-PEG IgM antibodies.[34]
Future Trends
Research in this field is ongoing, with a focus on overcoming current limitations.
-
Reversible PEGylation: Developing linkers that can release the native drug from the PEG carrier in response to a specific physiological trigger (e.g., low pH in a tumor microenvironment) could restore full biological activity at the target site.[6]
-
Alternative Polymers: To address concerns about PEG immunogenicity, researchers are exploring alternative hydrophilic polymers, such as poly(2-oxazoline)s (POZ), as potential replacements.[32]
-
Advanced Architectures: The use of branched or Y-shaped PEG structures can offer enhanced shielding and pharmacokinetic benefits compared to linear PEGs.[7][9]
Caption: Mechanism of how PEGylation extends drug half-life.
Conclusion
PEGylation remains a cornerstone technology in drug delivery, responsible for some of the most successful biotherapeutics on the market.[1][35] By masking the therapeutic agent from the immune system and slowing its clearance, PEGylation effectively enhances the drug's in vivo performance. The evolution from random to site-specific conjugation strategies has enabled the development of homogeneous, well-characterized products with predictable and optimized properties. While challenges such as the potential for immunogenicity exist, ongoing innovation in polymer chemistry and conjugation techniques continues to expand the utility and promise of PEGylation for improving the delivery and efficacy of a wide range of therapeutic agents.
References
- 1. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. dl.begellhouse.com [dl.begellhouse.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. What is the future of PEGylated therapies? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PEGylation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 13. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]
- 14. mdpi.com [mdpi.com]
- 15. biopharminternational.com [biopharminternational.com]
- 16. scielo.br [scielo.br]
- 17. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Multistep purification of cytochrome c PEGylated forms using polymer-based aqueous biphasic systems - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pharmtech.com [pharmtech.com]
- 21. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
- 22. researchgate.net [researchgate.net]
- 23. Pharmacokinetic consequences of pegylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pharmtech.com [pharmtech.com]
- 26. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 27. academic.oup.com [academic.oup.com]
- 29. walshmedicalmedia.com [walshmedicalmedia.com]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Protein PEGylation Analysis - Creative Proteomics [creative-proteomics.com]
- 32. tandfonline.com [tandfonline.com]
- 33. PEGylation technology: addressing concerns, moving forward - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols for Protein Labeling Using Azido-PEG2-azide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Azido-PEG2-azide, a homobifunctional crosslinker, for the labeling of proteins. This protocol outlines a two-stage strategy involving the introduction of a bioorthogonal handle onto a protein, followed by the attachment of a reporter molecule via click chemistry. The inclusion of a polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance during conjugation.[1][2]
Introduction to this compound and Click Chemistry
This compound is a chemical tool featuring a short PEG spacer flanked by two azide groups.[3] These azide moieties serve as bioorthogonal handles, meaning they are reactive with specific partners (alkynes or cyclooctynes) but do not interact with native biological functional groups.[1] This specificity is the foundation of "click chemistry," a set of reactions known for their high efficiency, selectivity, and biocompatibility.[1][4][5]
The most common click chemistry reaction for bioconjugation is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole linkage between an azide and a terminal alkyne.[6][7] An alternative, copper-free method is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which is ideal for applications in living cells due to the potential toxicity of copper.[1]
This protocol will focus on a two-step labeling strategy:
-
Protein Modification: Introduction of an alkyne group onto the protein of interest.
-
Conjugation: Reaction of the alkyne-modified protein with this compound, resulting in an azide-labeled protein. This product can then be used in a subsequent click reaction with an alkyne-containing reporter molecule (e.g., a fluorophore or biotin).
Data Presentation
The efficiency of each step in the protein labeling process can be assessed using various analytical techniques. The following tables provide representative data for typical labeling experiments.
Table 1: Alkyne Functionalization Efficiency of a Model Protein (e.g., IgG)
| Protein Concentration (mg/mL) | Molar Excess of Alkyne-NHS Ester | Degree of Labeling (Alkynes/Protein) |
| 5 | 10x | 2-5 |
| 5 | 20x | 5-8 |
| 10 | 10x | 3-6 |
| 10 | 20x | 7-10 |
Degree of Labeling (DoL) is typically determined by mass spectrometry.
Table 2: Azide Labeling Efficiency via CuAAC
| Protein | Protein Concentration (mg/mL) | Molar Excess of this compound | Labeling Efficiency (%) |
| Alkyne-IgG | 2 | 5x | > 90% |
| Alkyne-IgG | 2 | 10x | > 95% |
| Alkyne-BSA | 5 | 5x | > 90% |
| Alkyne-BSA | 5 | 10x | > 95% |
Labeling efficiency can be determined by SDS-PAGE with fluorescent imaging (after a subsequent click reaction with a fluorescent alkyne) or mass spectrometry.[1]
Experimental Protocols
Protocol 1: Introduction of Alkyne Groups onto the Protein
This protocol describes the modification of a protein with an alkyne-N-hydroxysuccinimidyl (NHS) ester, which reacts with primary amines (lysine residues and the N-terminus).[1][8]
Materials:
-
Protein of interest in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0
-
Alkyne-NHS ester (e.g., Alkyne-PEG4-NHS Ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column or dialysis equipment
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in PBS.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the Alkyne-NHS ester in anhydrous DMF or DMSO.
-
Conjugation Reaction:
-
Quenching (Optional): Add quenching buffer to a final concentration of 50-100 mM to stop the reaction.[1] Incubate for 15 minutes at room temperature.
-
Purification: Remove excess and unreacted Alkyne-NHS ester by dialysis against PBS or by using a desalting column.
-
Characterization: Determine the protein concentration and the degree of labeling using mass spectrometry.
Protocol 2: Conjugation of Alkyne-Modified Protein with this compound via CuAAC
This protocol details the copper-catalyzed click reaction to attach this compound to the alkyne-modified protein.
Materials:
-
Alkyne-modified protein
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
Copper ligand (e.g., THPTA or TBTA)
-
DMSO or water for stock solutions
-
PBS, pH 7.4
-
Desalting column or dialysis equipment
Procedure:
-
Reagent Preparation:
-
Click Reaction Mixture:
-
In a microcentrifuge tube, combine the alkyne-modified protein with a 5-10 fold molar excess of this compound.[1]
-
Add the copper ligand to a final concentration of 1 mM.[10] Vortex gently.
-
In a separate tube, premix CuSO₄ (to a final concentration of 1 mM) and Sodium Ascorbate (to a final concentration of 5 mM).[1][10]
-
Add the CuSO₄/Sodium Ascorbate mixture to the protein solution to initiate the reaction.[6]
-
-
Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.[1]
-
Purification: Purify the azide-labeled protein using a desalting column or dialysis to remove the catalyst and excess reagents.
-
Storage: Store the azide-labeled protein under conditions optimal for the unlabeled protein.
The resulting azide-labeled protein is now ready for subsequent conjugation to an alkyne-containing molecule of interest (e.g., a fluorescent probe, biotin, or a drug molecule) using the same CuAAC protocol.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 3. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 4. interchim.fr [interchim.fr]
- 5. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using Azido-PEG2-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1] This copper-free click chemistry reaction relies on the intrinsic reactivity of a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), with an azide-functionalized molecule to form a stable triazole linkage.[1][2]
Azido-PEG2-azide is a homobifunctional linker that features two terminal azide groups separated by a short, hydrophilic polyethylene glycol (PEG) spacer. This symmetrical structure makes it an ideal tool for crosslinking two alkyne-containing molecules or for conjugating two molecules to a central scaffold. The PEG spacer enhances aqueous solubility, reduces aggregation, and can improve the pharmacokinetic properties of the resulting bioconjugate.[3][4] This application note provides detailed protocols and data for the use of this compound in SPAAC reactions for applications such as protein labeling, imaging, and the synthesis of complex biomolecules like Proteolysis Targeting Chimeras (PROTACs).
Key Advantages of SPAAC with this compound
-
Biocompatibility: The reaction proceeds efficiently under physiological conditions (pH and temperature) without the need for toxic copper catalysts, making it suitable for live-cell and in vivo applications.[1][2]
-
High Selectivity: The azide and strained alkyne groups react specifically with each other, minimizing off-target reactions with other functional groups present in biological systems.[2]
-
Favorable Kinetics: The ring strain of cyclooctynes provides the driving force for a rapid cycloaddition reaction.[3] The inclusion of a PEG linker can also positively influence reaction rates.[3][5]
-
Versatility: this compound is a versatile building block for creating well-defined bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs.[3][6]
Data Presentation
While specific kinetic data for this compound is not extensively published, the following tables provide representative data for SPAAC reactions involving similar PEGylated azides and various strained alkynes. These values can serve as a useful guide for experimental design.
Table 1: Representative Second-Order Rate Constants for SPAAC Reactions
| Strained Alkyne | Azide Partner | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| DBCO | Benzyl Azide | ~0.1 - 1.0 | [5] |
| BCN | Benzyl Azide | Varies by isomer | [5] |
| DIBAC | Benzyl Azide | ~0.3 | [5] |
| DBCO-functionalized Antibody | PEGylated Azide | Rate increased by ~31% compared to non-PEGylated azide | [5] |
Note: Reaction rates are influenced by factors such as the specific structures of the azide and alkyne, solvent, and temperature.
Table 2: Typical Reaction Conditions for SPAAC Bioconjugation
| Parameter | Recommended Range | Notes |
| Molar Excess of this compound | 5-20 fold | To ensure efficient conjugation to the alkyne-functionalized biomolecule. |
| Concentration of Biomolecule | 1-5 mg/mL | A higher concentration can increase the reaction rate. |
| Reaction Buffer | PBS, pH 7.4 or other amine-free buffers | Avoid buffers containing primary amines if the alkyne is introduced via an NHS ester. |
| Organic Co-solvent | <10% (e.g., DMSO, DMF) | To dissolve the this compound linker. Higher concentrations may denature proteins. |
| Temperature | 4°C to 37°C | Room temperature or 37°C are common for faster reactions. 4°C can be used for overnight incubations. |
| Incubation Time | 1-4 hours (at RT or 37°C) or overnight (at 4°C) | Reaction progress can be monitored by techniques like SDS-PAGE or mass spectrometry. |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound and a DBCO-Functionalized Protein
This protocol describes the labeling of a protein that has been pre-functionalized with a strained alkyne, such as DBCO.
Materials:
-
DBCO-functionalized protein (e.g., antibody, enzyme)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation:
-
Dissolve the DBCO-functionalized protein in the reaction buffer to a final concentration of 1-5 mg/mL.[5]
-
-
This compound Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
SPAAC Reaction:
-
Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution.[5]
-
Ensure the final concentration of DMSO is below 10% to prevent protein denaturation.[5]
-
Incubate the reaction mixture for 1-4 hours at room temperature or 37°C, or overnight at 4°C with gentle agitation.[5]
-
-
Purification:
-
Remove excess, unreacted this compound by size exclusion chromatography (e.g., a desalting column) or dialysis against PBS.
-
-
Characterization:
-
Analyze the labeled protein by SDS-PAGE, mass spectrometry, or other relevant techniques to confirm conjugation.
-
Protocol 2: Synthesis of a PROTAC using this compound as a Linker
This protocol outlines a general strategy for synthesizing a PROTAC by linking an alkyne-functionalized E3 ligase ligand and an alkyne-functionalized target protein ligand using this compound.
Materials:
-
Alkyne-functionalized E3 ligase ligand
-
Alkyne-functionalized target protein ligand
-
This compound
-
Anhydrous DMSO or DMF
-
Purification system (e.g., HPLC)
Procedure:
-
Reagent Preparation:
-
Dissolve the alkyne-functionalized E3 ligase ligand, alkyne-functionalized target protein ligand, and this compound in anhydrous DMSO or DMF to known concentrations.
-
-
Stepwise SPAAC Reaction:
-
Step 2a: First Cycloaddition:
-
React a slight molar excess of the alkyne-functionalized E3 ligase ligand with this compound.
-
Incubate at room temperature until the reaction is complete (monitor by LC-MS).
-
Purify the mono-conjugated product.
-
-
Step 2b: Second Cycloaddition:
-
React the purified mono-conjugated product with the alkyne-functionalized target protein ligand.
-
Incubate at room temperature until the reaction is complete (monitor by LC-MS).
-
-
-
Purification:
-
Purify the final PROTAC molecule using reverse-phase HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized PROTAC by mass spectrometry and NMR.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Azido-PEG2-azide in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Azido-PEG2-azide and similar short-chain PEG linkers in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines the critical role of the linker in PROTAC design, offers detailed protocols for synthesis and biological evaluation, and presents quantitative data to inform experimental design. A specific case study on the synthesis of a Bruton's Tyrosine Kinase (BTK) degrader is used for illustrative purposes.
Introduction to PROTACs and the Role of the PEG Linker
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins.[1] A PROTAC consists of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[1] The linker is a critical component that significantly influences the efficacy, selectivity, and physicochemical properties of the PROTAC.[1][2]
Polyethylene glycol (PEG) linkers are widely incorporated into PROTAC design due to their ability to:
-
Enhance Solubility: The ether oxygens in the PEG backbone improve the aqueous solubility of often hydrophobic PROTAC molecules.[2]
-
Modulate Cell Permeability: PEG linkers can influence the ability of the PROTAC to cross the cell membrane.[3]
-
Optimize Ternary Complex Formation: The length and flexibility of the linker are crucial for the productive formation of the POI-PROTAC-E3 ligase ternary complex, which is a prerequisite for ubiquitination and subsequent degradation.[1][2] A linker that is too short may cause steric hindrance, while a linker that is too long can lead to an unstable complex.[2]
This compound is a short, flexible linker that can be readily incorporated into PROTAC synthesis, often through highly efficient "click chemistry" reactions.
Quantitative Data: Impact of Linker Length on PROTAC Efficacy
The length of the PEG linker is a critical parameter that must be optimized to achieve maximal degradation of the target protein. The following table summarizes data from a study on BTK-targeting PROTACs, illustrating the impact of linker length on degradation potency (DC₅₀) and maximal degradation (Dmax).
| PROTAC | Linker Composition | DC₅₀ (nM) | Dmax (%) |
| PTD10 | Shortest Linker | 0.5 | >95 |
| PTD1 | PEG Linker | 2.5 | >95 |
| PTD2 | PEG2 Linker | 5.4 | >95 |
| PTD4 | PEG4 Linker | 11.2 | >95 |
| PTD8 | Longest Linker | 15.6 | >95 |
Data adapted from a study on BTK PROTACs based on the GDC-0853 warhead and pomalidomide E3 ligase ligand.[4] The degradation potency was evaluated in Ramos and JeKo-1 cell lines.
As the data indicates, for this particular BTK PROTAC series, a shorter linker length correlated with improved degradation potency, with the most potent degrader, PTD10, having the shortest linker.[4] This highlights the importance of systematically evaluating different linker lengths during PROTAC development.
Signaling Pathway: BTK Degradation
The following diagram illustrates the signaling pathway of Bruton's Tyrosine Kinase (BTK), a key regulator in B-cell receptor (BCR) signaling. Overactivation of this pathway is implicated in various B-cell malignancies. A BTK-targeting PROTAC induces the degradation of BTK, thereby inhibiting downstream signaling and promoting apoptosis of cancer cells.
Caption: BTK signaling pathway and PROTAC-mediated degradation.
Experimental Workflow
The development of a PROTAC involves a multi-step process from chemical synthesis to biological evaluation. The following diagram outlines a typical experimental workflow for a BTK-targeting PROTAC.
Caption: Experimental workflow for BTK PROTAC development.
Experimental Protocols
The following protocols are based on the synthesis and evaluation of a BTK PROTAC (PTD2) with a PEG2 linker.[4]
Protocol 1: Synthesis of BTK PROTAC (PTD2)
This protocol describes the coupling of a BTK ligand (GDC-0853 derivative) with a pomalidomide-PEG2 linker.
Materials:
-
GDC-0853 warhead (or a derivative with a suitable functional group for coupling)
-
Pomalidomide-PEG2-carboxylic acid linker
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Reverse-phase HPLC for purification
-
Mass spectrometer and NMR for characterization
Procedure:
-
Dissolve the GDC-0853 warhead (1 equivalent) and the Pomalidomide-PEG2-carboxylic acid linker (1.1 equivalents) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring the progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the final PROTAC as a solid.
-
Characterize the purified PROTAC by mass spectrometry and NMR to confirm its identity and purity.
Protocol 2: Western Blot for BTK Degradation
This protocol details the procedure for assessing the degradation of BTK in a cellular context.
Materials:
-
B-cell malignancy cell line (e.g., Ramos, JeKo-1)
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against BTK
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or a vehicle control (DMSO) for a specified duration (e.g., 17 hours).
-
Cell Lysis: After incubation, harvest the cells and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BTK antibody and the loading control antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for BTK and the loading control.
-
Normalize the BTK band intensity to the corresponding loading control.
-
Plot the normalized BTK levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dmax values.
-
References
- 1. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Step-by-Step Guide to Bioconjugation with Azido-PEG2-azide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Azido-PEG2-azide as a homobifunctional crosslinker in bioconjugation. This versatile reagent is instrumental in the covalent linkage of two alkyne-modified molecules through "click chemistry," a set of highly efficient and bioorthogonal reactions. The inclusion of a hydrophilic two-unit polyethylene glycol (PEG) spacer enhances solubility and minimizes steric hindrance of the conjugated molecules.
This document outlines the principles of bioconjugation with this compound, details the experimental protocols for both copper-catalyzed and copper-free click chemistry, and provides guidelines for the characterization of the resulting conjugates.
Introduction to this compound and Click Chemistry
This compound is a homobifunctional crosslinker featuring two terminal azide (-N₃) groups separated by a flexible PEG spacer.[1] This symmetrical architecture makes it an ideal reagent for linking two molecules that have been functionalized with alkyne groups. The core technology enabling this conjugation is "click chemistry," which is renowned for its high specificity, efficiency, and biocompatibility.[2][3]
Two primary forms of azide-alkyne click chemistry are employed for bioconjugation:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction utilizes a copper(I) catalyst to form a stable 1,4-disubstituted triazole linkage between an azide and a terminal alkyne.[4][5] While robust, the potential cytotoxicity of the copper catalyst makes it more suitable for in vitro applications.[6]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that involves the reaction of an azide with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[4][5] The absence of a cytotoxic catalyst makes SPAAC ideal for applications in living cells and in vivo.[4]
Applications of this compound
The ability of this compound to link two alkyne-containing molecules opens up a wide range of applications in research and drug development, including:
-
Crosslinking of Proteins and Peptides: Formation of well-defined protein or peptide dimers for structural and functional studies.
-
Synthesis of Nanoparticle Dimers: Controlled assembly of nanoparticles for applications in plasmonics and chemical catalysis.[7][8][9]
-
Development of Multivalent Probes: Creation of probes with multiple binding sites to enhance avidity for biological targets.
-
Hydrogel Formation: Crosslinking of alkyne-modified polymers to form hydrogels for tissue engineering and drug delivery.[10]
Experimental Protocols
The following protocols provide a general framework for using this compound as a crosslinker. Optimization of reaction conditions, particularly the molar ratios of the reactants, is often necessary to achieve the desired outcome and to control the extent of crosslinking.
This protocol describes the crosslinking of two alkyne-modified molecules (Alkyne-Molecule A and Alkyne-Molecule B) using this compound.
Materials:
-
Alkyne-Molecule A and Alkyne-Molecule B
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Copper Ligand (e.g., Tris(benzyltriazolylmethyl)amine - TBTA or Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)
-
Solvent (e.g., DMSO or DMF for dissolving reagents)
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of Alkyne-Molecule A, Alkyne-Molecule B, and this compound in a suitable solvent (e.g., DMSO or the reaction buffer).
-
Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water), Sodium Ascorbate (e.g., 100 mM in water), and the copper ligand (e.g., 10 mM in DMSO).[6]
-
-
Reaction Setup:
-
In a reaction tube, combine Alkyne-Molecule A and Alkyne-Molecule B in the desired molar ratio in the reaction buffer.
-
To control the formation of dimers and minimize polymerization, it is recommended to use a substoichiometric amount of this compound relative to the total alkyne molecules. A good starting point is a 2:1 molar ratio of total alkyne to this compound.
-
-
Catalyst Preparation:
-
Initiation of Click Reaction:
-
Add the this compound solution to the mixture of alkyne-modified molecules.
-
Add the catalyst premix to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[11]
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. Protect the reaction from light.[11]
-
-
Purification:
-
Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography (SEC), affinity chromatography, or HPLC to remove unreacted molecules and the catalyst.[11]
-
Quantitative Data Summary for CuAAC Protocol:
| Parameter | Recommended Range |
| Molar Ratio (Total Alkyne : this compound) | 2:0.5 to 2:1 |
| CuSO₄ Concentration | 50-100 µM |
| Sodium Ascorbate Concentration | 1-5 mM |
| Copper Ligand to CuSO₄ Ratio | 2:1 to 5:1 |
| Reaction Time | 1-4 hours |
| Reaction Temperature | Room Temperature |
This protocol describes the copper-free crosslinking of two strained alkyne-modified molecules (e.g., DBCO-Molecule A and DBCO-Molecule B) using this compound.
Materials:
-
DBCO-Molecule A and DBCO-Molecule B
-
This compound
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Solvent (e.g., DMSO or DMF for dissolving reagents)
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of DBCO-Molecule A, DBCO-Molecule B, and this compound in a suitable solvent.
-
-
Reaction Setup:
-
In a reaction tube, combine DBCO-Molecule A and DBCO-Molecule B in the desired molar ratio in the reaction buffer.
-
As with CuAAC, use a substoichiometric amount of this compound to favor dimer formation.
-
-
Initiation of Click Reaction:
-
Add the this compound solution to the mixture of DBCO-modified molecules.
-
-
Incubation:
-
Gently mix the reaction and incubate. The reaction time for SPAAC can vary from 1 to 12 hours depending on the reactivity of the strained alkyne. The reaction can be performed at room temperature or at 4°C.[13]
-
-
Purification:
-
Purify the conjugate using a suitable chromatographic method (e.g., SEC or HPLC).
-
Quantitative Data Summary for SPAAC Protocol:
| Parameter | Recommended Range |
| Molar Ratio (Total DBCO : this compound) | 2:0.5 to 2:1 |
| Reaction Time | 1-12 hours |
| Reaction Temperature | 4°C to Room Temperature |
Characterization of the Conjugate
After purification, it is essential to characterize the resulting conjugate to confirm successful crosslinking and to determine the purity and homogeneity of the product.
Characterization Techniques:
| Technique | Purpose |
| Mass Spectrometry (MS) | To confirm the molecular weight of the crosslinked product. |
| Size Exclusion Chromatography (SEC-HPLC) | To assess the purity and determine the extent of aggregation or polymerization.[13] |
| SDS-PAGE | For protein conjugates, to visualize the formation of dimers and higher-order oligomers. |
| UV-Vis Spectroscopy | To quantify the concentration of the conjugate, if the molecules have distinct absorbance profiles. |
| Functional Assays (e.g., ELISA, SPR) | To ensure that the biological activity of the conjugated molecules is retained.[13] |
Visualizing the Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow and the chemical principles of bioconjugation with this compound.
Caption: Experimental workflow for bioconjugation using this compound.
Caption: Logical relationship of the two-step crosslinking reaction.
References
- 1. PEG-azides Click chemistry reagents - Page 3 of 8 - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Controllable synthesis of gold nanoparticle dimers via site-selective growth. | Semantic Scholar [semanticscholar.org]
- 9. Controllable synthesis of gold nanoparticle dimers via site-selective growth - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Photoinitiated alkyne-azide click and radical cross-linking reactions for the patterning of PEG hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. broadpharm.com [broadpharm.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for the Conjugation of Azido-PEG2-azide to Antibodies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the conjugation of Azido-PEG2-azide to antibodies. This homobifunctional linker serves as a versatile tool in bioconjugation, enabling the development of advanced antibody-based therapeutics and diagnostics, including antibody-drug conjugates (ADCs). The protocols outlined below detail a two-stage conjugation strategy, beginning with the introduction of a reactive handle onto the antibody, followed by the sequential attachment of the this compound linker and a payload of interest via click chemistry.
Introduction
This compound is a homobifunctional crosslinker containing two terminal azide (-N₃) groups separated by a short, hydrophilic polyethylene glycol (PEG) spacer. The PEG moiety enhances solubility and can reduce the immunogenicity of the final conjugate.[1] The two azide groups allow for the sequential or simultaneous conjugation of molecules functionalized with corresponding reactive partners, most commonly alkynes, through a highly efficient and bioorthogonal reaction known as "click chemistry".[2][3]
Click chemistry, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the strain-promoted Azide-Alkyne Cycloaddition (SPAAC), provides a robust method for forming stable triazole linkages under mild, aqueous conditions, making it ideal for working with sensitive biomolecules like antibodies.[][5][6] SPAAC is a copper-free alternative that is particularly useful for in vivo applications due to the potential toxicity of copper catalysts.[2]
This document outlines the necessary steps to first modify an antibody with an alkyne group, and subsequently conjugate it with this compound, leaving a terminal azide group available for the attachment of a payload.
Overall Experimental Workflow
The conjugation process is a multi-step procedure that requires careful execution and purification at each stage to ensure a homogenous and functional final product. The general workflow is depicted below.
Caption: Overall workflow for the two-stage antibody conjugation process.
Materials and Reagents
| Reagent | Supplier | Notes |
| Antibody of Interest | User-provided | Purified and at a concentration of 1-10 mg/mL. |
| This compound | Commercial Vendor | Store desiccated at -20°C. |
| Alkyne-PEG-NHS Ester or DBCO-PEG-NHS Ester | Commercial Vendor | For introducing the alkyne handle onto the antibody. Store desiccated at -20°C. |
| Alkyne- or DBCO-modified Payload | User-provided | The molecule to be conjugated to the antibody (e.g., drug, fluorophore). |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Standard Lab Supply | For buffer exchange and reactions. |
| Borate Buffer, pH 8.5 | Standard Lab Supply | Alternative reaction buffer to enhance lysine reactivity for NHS ester reactions. |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Standard Lab Supply | For dissolving linkers and payloads. |
| Desalting Columns (e.g., PD-10, Zeba™) | Commercial Vendor | For purification of the conjugated antibody. |
| Copper(II) Sulfate, Sodium Ascorbate, THPTA (for CuAAC) | Commercial Vendor | Required for copper-catalyzed click chemistry. |
| Amicon® Ultra Centrifugal Filter Units | Commercial Vendor | For buffer exchange and concentration. |
Experimental Protocols
Step 1: Antibody Preparation and Modification with an Alkyne Handle
This initial step involves preparing the antibody and introducing a reactive alkyne group. This is typically achieved by reacting the primary amines (lysine residues) on the antibody with an NHS ester-functionalized alkyne linker.[]
Protocol:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS (pH 7.4) or Borate Buffer (pH 8.5).[8] This can be done using a desalting column or dialysis.
-
Determine the precise concentration of the antibody solution by measuring its absorbance at 280 nm.[8]
-
-
Linker Stock Solution Preparation:
-
Immediately before use, dissolve the Alkyne-PEG-NHS ester (or DBCO-PEG-NHS ester for SPAAC) in anhydrous DMSO to a concentration of 10-20 mM.[]
-
-
Conjugation Reaction:
-
The molar ratio of linker to antibody will determine the average number of linkers conjugated per antibody, also known as the Degree of Labeling (DOL). A starting point is a 10- to 20-fold molar excess of the linker.[8] This will likely require optimization for your specific antibody and application.
-
Add the calculated volume of the linker stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.[]
-
-
Purification of Alkyne-Modified Antibody:
-
Remove the excess, unreacted linker by passing the reaction mixture through a desalting column pre-equilibrated with PBS.
-
Collect the fractions containing the antibody. The alkyne-modified antibody can be stored at 4°C for short-term use or at -80°C for long-term storage.
-
Step 2: Conjugation of this compound to the Alkyne-Modified Antibody
This step attaches the this compound linker to the antibody via a click chemistry reaction, resulting in an antibody-PEG-azide conjugate. Both SPAAC (if a strained alkyne like DBCO was used) and CuAAC protocols are provided.
Protocol for SPAAC (Copper-Free):
-
Prepare this compound Stock Solution: Dissolve this compound in an appropriate solvent (e.g., DMSO) to a concentration of 10-20 mM.
-
Click Reaction: Add a 3- to 5-fold molar excess of the this compound stock solution to the alkyne-modified (DBCO-functionalized) antibody solution.[8]
-
Incubation: Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight.[8]
-
Purification: Purify the antibody-PEG-azide conjugate from excess linker using a desalting column, size exclusion chromatography (SEC), or dialysis.
Protocol for CuAAC (Copper-Catalyzed):
-
Prepare Stock Solutions:
-
This compound: 10-20 mM in DMSO.
-
Copper(II) Sulfate (CuSO₄): 50 mM in water.
-
Sodium Ascorbate: 50 mM in water (prepare fresh).
-
Copper Ligand (e.g., THPTA): 10 mM in DMSO or water.
-
-
Click Reaction:
-
In a reaction tube, combine the alkyne-modified antibody with a 5- to 10-fold molar excess of the this compound stock solution.
-
Prepare the catalyst solution by premixing CuSO₄ and THPTA in a 1:5 molar ratio.[9]
-
Add the CuSO₄/ligand premix to the antibody-azide mixture to a final copper concentration of 50-100 µM.[9]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[9]
-
-
Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light.[9]
-
Purification: Purify the antibody-PEG-azide conjugate using SEC or dialysis. It is recommended to include a chelating agent like EDTA in the buffer to remove any residual copper.
Step 3: Conjugation of a Payload to the Antibody-PEG-Azide Conjugate
The terminal azide on the PEGylated antibody is now ready for conjugation to a payload containing a compatible reactive group (alkyne or strained alkyne).
Protocol (SPAAC example with a DBCO-payload):
-
Prepare Payload Stock Solution: Dissolve the DBCO-modified payload in an appropriate solvent (e.g., DMSO) to a concentration of 10-20 mM.[8]
-
Click Reaction: Add a 3- to 5-fold molar excess of the DBCO-payload stock solution to the purified antibody-PEG-azide solution.[8]
-
Incubation: Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight.[8]
-
Final Purification: Purify the final antibody conjugate from excess payload using a desalting column, SEC, or dialysis. The final conjugate should be stored in a suitable buffer at 4°C or -80°C.
Characterization of the Antibody Conjugate
Thorough characterization is essential to ensure the quality, consistency, and efficacy of the final antibody conjugate.
| Parameter | Method(s) | Purpose |
| Drug-to-Antibody Ratio (DAR) | Mass Spectrometry (MS), UV-Vis Spectroscopy | To determine the average number of payload molecules per antibody.[8] |
| Purity and Aggregation | Size Exclusion Chromatography (SEC-HPLC) | To assess the homogeneity and presence of aggregates in the final conjugate.[8] |
| Antigen Binding | ELISA, Surface Plasmon Resonance (SPR) | To confirm that the conjugation process has not compromised the antibody's binding affinity.[8] |
| In Vitro Potency | Cell-based assays | To evaluate the biological activity of the final antibody-drug conjugate.[8] |
| PEGylation Confirmation | Anti-PEG Antibody-based ELISA, Western Blot | To confirm the presence of the PEG linker on the antibody conjugate.[10][11] |
Signaling Pathway and Mechanism of Action (Example for an ADC)
In the context of an Antibody-Drug Conjugate (ADC), the antibody serves to deliver a cytotoxic payload to a specific target cell, typically a cancer cell expressing a particular antigen on its surface. The general mechanism of action is illustrated below.
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Conclusion
The use of this compound in conjunction with click chemistry offers a powerful and flexible platform for the creation of well-defined antibody conjugates. The protocols provided herein serve as a comprehensive guide for researchers. However, it is crucial to note that optimization of reaction conditions, particularly the molar ratios of linkers and payloads, will be necessary to achieve the desired degree of labeling while maintaining the biological activity of the antibody. Careful purification and thorough characterization at each step are paramount to ensuring the quality and reproducibility of the final conjugate.
References
- 1. labinsights.nl [labinsights.nl]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 5. Click Chemistry Conjugations | Springer Nature Experiments [experiments.springernature.com]
- 6. Click Chemistry Applied To Antiboday Drug Conjugates In Clinical Development | Biopharma PEG [biochempeg.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of Pre-existing IgG and IgM Antibodies against Polyethylene Glycol (PEG) in the General Population - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dual Functionalization Strategies Using Bifunctional Azides
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bifunctional azides are versatile molecular tools that serve as linkers in dual functionalization strategies, enabling the covalent connection of two distinct molecular entities. The azide group, a small and biocompatible functional handle, is a key player in bioorthogonal chemistry, reacting selectively with specific partners without interfering with native biological processes.[1][2] This allows for the precise construction of complex biomolecular conjugates, from fluorescently labeled proteins to targeted drug delivery systems. These application notes provide an overview of the primary chemical strategies involving bifunctional azides and detailed protocols for their implementation in research and development.
Core Concept: Dual Functionalization with Bifunctional Azides
The fundamental principle involves a central linker molecule possessing an azide at one terminus and a second, orthogonal reactive group at the other. This second group is first used to attach the linker to the first molecule of interest (e.g., a protein or a surface). The exposed azide is then available for a highly specific "click" reaction to attach the second molecule (e.g., a fluorescent dye, a drug, or another biomolecule). This modular approach offers significant flexibility in the design and synthesis of complex molecular constructs.
Key Bioorthogonal Chemistries
The utility of bifunctional azides is primarily realized through a set of highly efficient and selective bioorthogonal reactions.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most prominent "click" reaction, forming a stable 1,2,3-triazole linkage between an azide and a terminal alkyne.[3][4] It is known for its high yields, reliability, and compatibility with aqueous environments.[5] However, the requirement of a copper(I) catalyst can be toxic to living cells, often limiting its application to in vitro systems or fixed cells.[6][7]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To overcome the cytotoxicity of copper, SPAAC was developed as a catalyst-free alternative.[8] This reaction utilizes a strained cyclooctyne (e.g., DBCO, BCN) which reacts rapidly with an azide due to the release of ring strain.[3][7] SPAAC is highly bioorthogonal and has become the method of choice for covalent modification of biomolecules in living systems.[6]
-
Staudinger Ligation: One of the earliest bioorthogonal reactions, the Staudinger ligation occurs between an azide and a triarylphosphine.[1][9] It forms a stable amide bond under physiological conditions without the need for a catalyst.[2] While highly selective, its main drawback is its slow reaction kinetics compared to CuAAC and SPAAC, which can lead to inefficient labeling.[1][6]
Data Presentation: Comparison of Azide-Based Ligation Chemistries
The choice of ligation chemistry depends heavily on the specific application, balancing the need for speed against the constraints of the biological system.
| Feature | Staudinger Ligation | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Reactants | Azide + Phosphine | Azide + Terminal Alkyne | Azide + Strained Alkyne (e.g., Cyclooctyne) |
| Catalyst Required | No | Yes (Copper I) | No |
| Typical 2nd Order Rate Constant (M⁻¹s⁻¹) | ~0.002[9] | 1 - 100 | 0.1 - 1.0 |
| Biocompatibility | High | Low (toxic to live cells)[6] | High |
| Primary Applications | In vitro conjugation, Cell surface labeling[6] | In vitro conjugation, Proteomics, Material science[3] | Live-cell imaging, In vivo labeling[2][6] |
Application Notes
Dual Functionalization for Bioconjugation and Labeling
Bifunctional azides are instrumental in attaching probes, such as fluorophores or biotin, to biomolecules for detection and analysis. A common strategy involves using a heterobifunctional linker containing an N-hydroxysuccinimide (NHS) ester and an azide.[3][10] The NHS ester reacts with primary amines (e.g., lysine residues) on a protein, leaving the azide available for a subsequent click reaction with an alkyne-modified fluorescent dye.[10]
Application in Drug Development: Antibody-Drug Conjugates (ADCs)
In the field of targeted therapy, bifunctional azides serve as critical linkers for creating ADCs.[11] An antibody is first functionalized with one end of the linker, and a potent cytotoxic drug is attached to the other via the azide group.[11][12] This strategy allows for the precise delivery of the drug payload to cancer cells that express the target antigen of the antibody, minimizing off-target toxicity. The alkyne-azide click chemistry protocol is a powerful tool in ADC development, providing a precise and stable method for linking drugs to antibodies.[11]
Surface Functionalization and Materials Science
The principles of dual functionalization extend to materials science, where surfaces of nanoparticles, polymers, or microarrays can be modified.[13][14] For instance, a surface can be treated with an azido-silane linker to introduce azide functionalities.[15] These azide-modified surfaces can then be used to immobilize alkyne-containing biomolecules, creating functionalized materials for diagnostics, cell culture, or purification applications.[14][16]
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Bioconjugation
This protocol describes the conjugation of an azide-modified protein to an alkyne-containing fluorescent dye.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Alkyne-functionalized cargo (e.g., dye, biotin) stock solution (10 mM in DMSO).
-
Copper(II) Sulfate (CuSO₄) stock solution (20-100 mM in water).[4][17]
-
Ligand stock solution: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (100-200 mM in water).[4][17]
-
Reducing agent: Sodium Ascorbate (100-300 mM in water, freshly prepared).[4][17]
-
Purification system (e.g., size exclusion chromatography, dialysis).
Methodology:
-
Reagent Preparation: Prepare fresh stock solutions of all reagents as listed above. The sodium ascorbate solution should be made immediately before use to ensure its reducing activity.[17]
-
Catalyst Premix: In a microcentrifuge tube, prepare the catalyst solution by mixing the CuSO₄ and THPTA ligand stock solutions. A common molar ratio is 1:2 to 1:5 (Cu:Ligand).[5][18] Allow this mixture to stand for a few minutes.[5]
-
Reaction Assembly: In a separate tube, combine the azide-modified protein solution with the alkyne-cargo stock solution. A 2 to 10-fold molar excess of the alkyne-cargo over the protein is typically used.[11]
-
Add Catalyst: Add the premixed Cu/THPTA complex to the protein/alkyne mixture.
-
Initiate Reaction: Start the reaction by adding the freshly prepared sodium ascorbate solution.[4] Gently mix the components.
-
Incubation: Allow the reaction to proceed at room temperature for 1-2 hours.[5] For sensitive proteins, the reaction can be performed at 4°C for a longer duration.
-
Purification: Remove the catalyst and excess reagents to isolate the protein conjugate. Size exclusion chromatography (SEC) or dialysis are common methods.[5]
-
Analysis: Confirm the successful conjugation using analytical techniques such as SDS-PAGE (which will show a mobility shift) and mass spectrometry.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Cell Surface Labeling
This protocol outlines the labeling of cell surface glycans metabolically engineered to display azide groups with a cyclooctyne-fluorophore conjugate.
Materials:
-
Cells with azide-functionalized surface biomolecules (e.g., cultured with an azido-sugar).
-
Cyclooctyne-fluorophore conjugate (e.g., DBCO-Fluorophore) stock solution (1-10 mM in DMSO).
-
Cell culture medium.
-
Phosphate-Buffered Saline (PBS).
-
Imaging system (e.g., fluorescence microscope, flow cytometer).
Methodology:
-
Metabolic Labeling: Culture the cells of interest in a medium supplemented with an azide-containing metabolic precursor (e.g., an azido-sugar like Ac₄ManNAz) for 24-72 hours to allow for incorporation into cell surface glycans.[2]
-
Cell Preparation: Gently harvest the cells and wash them two to three times with ice-cold PBS to remove any unincorporated azido-sugar.
-
Labeling Reaction: Resuspend the cells in fresh, serum-free culture medium. Add the cyclooctyne-fluorophore conjugate to the cell suspension to a final concentration typically ranging from 10-100 µM.
-
Incubation: Incubate the cells at 37°C for 30-60 minutes. The optimal time and concentration should be determined empirically for each cell type and probe.
-
Washing: After incubation, wash the cells three times with PBS to remove any unreacted cyclooctyne-fluorophore probe, which helps to reduce background fluorescence.[9]
-
Analysis: The labeled cells are now ready for analysis. They can be fixed for fluorescence microscopy or analyzed live by flow cytometry to quantify the labeling efficiency.[2]
Protocol 3: Synthesis of a Heterobifunctional Azide Linker (N-succinimidyl azidoacetate)
This protocol describes the synthesis of a simple NHS-azide linker for modifying primary amines.[3]
Materials:
-
Azidoacetic acid
-
N-hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI)
-
Dichloromethane (DCM) or similar organic solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Methodology:
-
Dissolution: Dissolve azidoacetic acid and N-hydroxysuccinimide in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Activation: Cool the solution to 0°C in an ice bath. Add EDCI portion-wise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography to yield the final N-succinimidyl azidoacetate linker.[3]
-
Characterization: Confirm the structure and purity of the product using techniques such as NMR spectroscopy and mass spectrometry.
Application in Targeted Therapeutics: ADC Action
Bifunctional azides are central to the construction of ADCs. The diagram below illustrates the conceptual pathway of an ADC, built using click chemistry, from systemic circulation to intracellular drug release.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Bioorthogonal chemistry: Bridging chemistry, biology, and medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. axispharm.com [axispharm.com]
- 12. researchgate.net [researchgate.net]
- 13. Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Surface functionalization using catalyst-free azide-alkyne cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. confluore.com [confluore.com]
- 18. jenabioscience.com [jenabioscience.com]
Troubleshooting & Optimization
Technical Support Center: Azido-PEG Conjugation Reactions
Welcome to the technical support center for azide-alkyne cycloaddition reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their experimental outcomes, with a specific focus on reactions involving PEG linkers. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your work.
Frequently Asked Questions (FAQs)
Q1: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is giving a low yield. What are the most common causes?
Low yields in CuAAC reactions can stem from several factors. The most common issues include:
-
Catalyst Inactivation: The active catalyst in CuAAC is Cu(I), which is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1][2][3] Disproportionation of Cu(I) into Cu(0) and Cu(II) can also occur.[2]
-
Poor Reagent Quality: Impurities or degradation in azide or alkyne starting materials can interfere with the reaction.[3] The purity of solvents and other reagents is also critical.
-
Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, solvent, or pH can significantly impact reaction efficiency.[2]
-
Ligand Issues: The choice and concentration of the ligand are crucial for stabilizing the Cu(I) catalyst and accelerating the reaction.[2][4] An inappropriate ligand or an incorrect ligand-to-copper ratio can be detrimental.
-
Side Reactions: The most common side reaction is the oxidative homocoupling of the alkyne (Glaser coupling), which consumes the starting material.[2][3]
-
Substrate-Specific Problems: Steric hindrance near the azide or alkyne functional groups can impede the reaction.[3] Additionally, other functional groups on your molecule (like thiols or primary amines in high concentrations) may chelate the copper catalyst, rendering it inactive.[3][5]
Q2: What is the role of the ligand (e.g., TBTA, THPTA) in a CuAAC reaction?
Ligands are essential for a successful CuAAC reaction for several reasons. They stabilize the active Cu(I) oxidation state, preventing its oxidation to Cu(II) or disproportionation.[2] This stabilization also helps to reduce copper-induced cytotoxicity in biological applications. Furthermore, ligands accelerate the reaction rate, leading to higher yields in shorter times.[4]
Q3: My Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) copper-free reaction has a low yield. What are the potential causes?
While SPAAC avoids issues related to copper catalysis, low yields can still occur due to:
-
Reagent Instability: Strained cyclooctynes (e.g., DBCO, BCN) can be unstable under certain conditions, such as acidic environments or during prolonged storage, leading to degradation.[6]
-
Steric Hindrance: Bulky molecules or functional groups near the azide or cyclooctyne can physically block the reactive sites, slowing down or preventing the reaction.[6]
-
Solubility Issues: Poor solubility of one or both reactants in the chosen solvent system can lead to a heterogeneous reaction mixture and reduced reaction rates.[6]
-
Suboptimal Reaction Conditions: Factors like pH, buffer composition, and temperature can significantly impact reaction kinetics even in the absence of a catalyst.[6]
Q4: How can I monitor the progress of my conjugation reaction?
Reaction progress can be monitored by various analytical techniques. For small molecules, Thin Layer Chromatography (TLC) can provide a quick qualitative assessment. For more quantitative and precise analysis of small molecules and biomolecular conjugates, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the methods of choice.[7]
Q5: What are the recommended methods for purifying the final PEGylated conjugate?
The purification method depends on the nature of the conjugate. For biomolecules like proteins and antibodies, common methods include:
-
Size Exclusion Chromatography (SEC): Often in the form of a desalting column, this is highly effective for removing unreacted small molecules, excess reagents, and the copper catalyst.[8][]
-
Dialysis: Useful for removing small molecule impurities from large protein conjugates.[8]
-
Ion Exchange Chromatography (IEX): This technique can separate proteins based on surface charge, which is altered by PEGylation, and can even separate positional isomers.[]
Troubleshooting Guides
Troubleshooting Low Yield in CuAAC Reactions
Use the following logical diagram and table to diagnose and solve issues with your CuAAC reaction.
Caption: A logical workflow for troubleshooting low yields in CuAAC reactions.
| Problem | Probable Cause | Recommended Solution |
| No or very little product formation | Catalyst (Cu I) Oxidation: The active Cu(I) has been oxidized to inactive Cu(II) by atmospheric oxygen.[1][2][3] | Work under an inert atmosphere (N₂ or Ar). Use degassed solvents and buffers. Ensure a sufficient amount of fresh reducing agent (e.g., sodium ascorbate) is used.[10] |
| Incorrect Catalyst Precursor: Using a Cu(I) source that is unstable or a Cu(II) source without a reducing agent. | Use a Cu(II) salt (e.g., CuSO₄) with a reducing agent (sodium ascorbate) to generate Cu(I) in situ.[1] This is generally more reliable. | |
| Reaction starts but does not go to completion | Insufficient Reducing Agent: The reducing agent (sodium ascorbate) is consumed over time, leading to the accumulation of inactive Cu(II).[10] | Add the reducing agent in slight excess (e.g., 5-10 mol%). If the reaction stalls, another portion of fresh reducing agent can be added. |
| Ligand Degradation or Absence: The ligand is crucial for stabilizing Cu(I). Without it, the catalyst is less effective and has a shorter lifetime.[2] | Use a water-soluble ligand like THPTA for aqueous reactions. Ensure the correct stoichiometry is used (typically 1 to 5 equivalents of ligand per copper atom).[4] | |
| Significant amount of side product observed | Alkyne Homocoupling (Glaser Coupling): This side reaction is promoted by oxygen and Cu(II).[2][3] | Rigorously exclude oxygen from the reaction. Ensure the reducing agent is active and present in sufficient quantity to minimize Cu(II) concentration. |
| Reaction is very slow | Steric Hindrance: Bulky groups near the alkyne or azide can slow down the reaction rate.[3] | Increase the reaction time and/or temperature. Consider redesigning the linker to increase the distance between the bulky group and the reactive moiety. |
| Low Reactant Concentration: Dilute conditions can lead to slow reaction kinetics. | Increase the concentration of the reactants if solubility allows. | |
| Inappropriate Solvent: The solvent may not be optimal for the reaction. | Polar aprotic solvents like DMSO, DMF, or THF are often effective.[1] For aqueous systems, co-solvents like t-BuOH or DMSO can be used.[3] | |
| Precipitate forms during reaction | Poor Substrate Solubility: One of the reactants or the product may be precipitating out of solution. | Add a co-solvent (e.g., DMSO, DMF) to improve solubility. The PEG linker itself is designed to enhance water solubility. |
| Complexation: The substrate may be forming an insoluble complex with the copper catalyst.[5] | This can be difficult to solve. Using a strong chelating ligand for the copper may help. |
Experimental Protocols & Data
General Protocol for CuAAC Bioconjugation
This protocol describes a general procedure for conjugating an azide-functionalized protein with an alkyne-functionalized PEG linker.
1. Reagent Preparation:
-
Protein Solution: Prepare the azide-functionalized protein in an amine-free buffer (e.g., PBS, HEPES) at a concentration of 1-10 mg/mL.[8]
-
Alkyne-PEG Solution: Dissolve the alkyne-PEG in the same buffer or a compatible solvent like DMSO to create a 10-20 mM stock solution.[8]
-
Catalyst Premix (Prepare fresh):
-
CuSO₄ Stock: 50 mM in deionized water.[11]
-
Ligand (THPTA) Stock: 50 mM in deionized water.
-
Catalyst Solution: Mix equal volumes of the CuSO₄ and THPTA stocks to get a 25 mM Cu/Ligand solution.
-
-
Reducing Agent (Prepare fresh): 100 mM Sodium Ascorbate in deionized water.
2. Reaction Setup:
-
To the protein solution, add the Alkyne-PEG stock solution to achieve a 5- to 10-fold molar excess.
-
Add the Catalyst Solution to the reaction mixture to a final concentration of 1-2 mM CuSO₄.
-
Initiate the reaction by adding the Sodium Ascorbate stock solution to a final concentration of 5 mM.
-
Gently mix and incubate at room temperature for 1-4 hours.[7] The reaction can be performed at 4°C overnight if the protein is unstable.
3. Purification:
-
Remove the copper catalyst and excess small molecules using a desalting column (size exclusion chromatography) pre-equilibrated with the desired storage buffer (e.g., PBS).[8]
-
Collect fractions and analyze for protein content and degree of labeling.
Caption: A generalized experimental workflow for a CuAAC bioconjugation reaction.
Optimization Data for CuAAC Reactions
Reaction conditions can be optimized to maximize yield. The following table summarizes conditions from a study optimizing the PEGylation of a coumarin molecule.[12][13]
| Parameter | Condition | Yield | Reference |
| Solvent | Supercritical CO₂ | - | [12][13] |
| Pressure | 130 bar | 82.32% | [12][13] |
| Temperature | 35 °C | 82.32% | [12][13] |
| Catalyst/Alkyne Ratio | 0.5 | 82.32% | [12][13] |
| Reaction Time | 24 hours | 82.32% | [12][13] |
| Reaction Time (Optimized) | 48 hours | 87.14% | [12][13] |
| Solvent (Comparison) | THF | 73% | [12] |
This data illustrates that most of the reaction occurs within the first 24 hours and that reaction parameters significantly influence the final yield.[13]
General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes a copper-free approach using a strained alkyne (e.g., DBCO).
1. Reagent Preparation:
-
Azide-Protein Solution: Prepare the azide-functionalized protein in a suitable buffer (e.g., PBS) at 1-10 mg/mL.
-
DBCO-PEG Solution: Dissolve the DBCO-PEG in a compatible solvent (e.g., DMSO) to a concentration of 10-20 mM.
2. Reaction Setup:
-
Add a 3- to 5-fold molar excess of the DBCO-PEG stock solution to the azide-modified protein solution.[8]
-
Ensure the final concentration of any organic solvent (like DMSO) is low enough to not denature the protein.
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight.[8]
3. Purification:
-
Purify the final conjugate from excess DBCO-PEG using a desalting column, size exclusion chromatography (SEC), or dialysis.[8]
Caption: Key components involved in a typical CuAAC "Click Chemistry" reaction.
References
- 1. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and Operating Optimization of the PEG Conjugate via CuAAC in scCO2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Side Reactions of Azide Groups in Click Chemistry
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common side reactions involving azide groups during click chemistry experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions involving the azide group in click chemistry?
A1: The most prevalent side reaction is the reduction of the azide to an amine. This can be caused by various reagents commonly used in bioconjugation, such as phosphines (leading to a Staudinger ligation) and reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) which are often used to cleave disulfide bonds.[1][2] Another point of failure can be related to the copper catalyst in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), where issues like catalyst oxidation or precipitation can lead to low yields, and the generation of reactive oxygen species can damage biomolecules.[3][4][5][6]
Q2: My click reaction yield is low. How can I determine if azide reduction is the cause?
A2: To diagnose if azide reduction is the issue, you can perform a control reaction where the alkyne component is omitted. After subjecting your azide-containing molecule to the reaction conditions (including any reducing agents or phosphine-containing ligands), you can analyze the product using techniques like Mass Spectrometry (MS) to look for the mass corresponding to the amine-containing product.[7] You can also use analytical techniques like TLC staining; a two-step protocol involving reduction with triphenylphosphine followed by ninhydrin staining can visualize the resulting amines.[8][9]
Q3: Can I use reducing agents like DTT or TCEP in my click chemistry reaction?
A3: It is highly recommended to remove reducing agents like DTT and TCEP before initiating the click reaction, as they can reduce the azide group to an amine.[1][2] While TCEP is generally more stable and a stronger reductant over a wider pH range than DTT, both can interfere with the azide functionality.[10][11][12] If their use is unavoidable (e.g., for reducing disulfide bonds in proteins), they must be removed prior to the addition of the click chemistry reagents.
Q4: What is the Staudinger ligation, and how can I avoid it?
A4: The Staudinger ligation is a reaction between an azide and a phosphine that forms an aza-ylide, which can then be hydrolyzed to an amine and a phosphine oxide.[13][14] This reaction can compete with the desired click reaction if your reaction mixture contains phosphines. To avoid this, refrain from using phosphine-based ligands for the copper catalyst in CuAAC reactions. If a phosphine-containing reagent is necessary for other steps, it must be removed before the click reaction.
Q5: Are there alternatives to CuAAC that are less prone to these side reactions?
A5: Yes, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free alternative that eliminates the need for a potentially cytotoxic copper catalyst and its associated side reactions.[15] SPAAC utilizes a strained cyclooctyne that reacts directly with the azide. However, it's important to note that the strained alkynes themselves can have stability issues and potential side reactions.[7][15]
Troubleshooting Guides
Problem 1: Low or No Product Formation in CuAAC Reaction
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Azide Reduction | Run a control reaction without the alkyne. Analyze the azide starting material by LC-MS. | If the mass of the corresponding amine is detected, azide reduction is occurring. |
| If using reducing agents (DTT, TCEP), remove them before the reaction using size-exclusion chromatography or dialysis.[16][17] | Improved yield of the desired click product. | |
| If using a phosphine-containing copper ligand, switch to a nitrogen-based ligand like TBTA or THPTA.[3][18] | Prevention of Staudinger ligation and increased click product formation. | |
| Copper Catalyst Inactivation | Ensure you are using a stabilizing ligand for the Cu(I) catalyst, such as THPTA, especially in aqueous solutions.[3][19][20] | The ligand will protect the Cu(I) from oxidation and disproportionation, leading to a more active catalyst. |
| Degas your solvents to remove oxygen, which can oxidize the Cu(I) catalyst.[21] | Minimized catalyst oxidation and improved reaction efficiency. | |
| Add the reducing agent (e.g., sodium ascorbate) last to the reaction mixture.[4][21] | Prevents premature reduction of Cu(II) before the ligand can coordinate. | |
| Sub-optimal Reaction Conditions | Optimize the pH of the reaction. CuAAC is generally robust between pH 4 and 12.[22] | Improved reaction rate and yield. |
| If working with biomolecules that may fold and hide the azide or alkyne, consider adding denaturants like DMSO.[1][23] | Increased accessibility of the reactive groups and higher yield. |
Problem 2: Unidentified Byproducts in the Reaction Mixture
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Staudinger Ligation | Analyze the byproduct by LC-MS and NMR to identify the amine and phosphine oxide. | Confirmation of the Staudinger side reaction. |
| Avoid phosphine-based reagents. If their use is necessary, perform a thorough purification step before the click reaction. | Elimination of the Staudinger byproduct. | |
| Oxidative Damage to Biomolecules | In CuAAC, ensure a sufficient excess of a stabilizing ligand (e.g., 5 equivalents of THPTA relative to copper) is used. The ligand can act as a sacrificial reductant.[1][4][23] | Reduced oxidative damage to sensitive residues like histidine.[4][24] |
| Consider switching to a copper-free click chemistry method like SPAAC for sensitive biomolecules. | Avoidance of copper-mediated oxidative side reactions. |
Quantitative Data on Side Reactions
The following tables summarize key quantitative data related to azide side reactions to aid in experimental design and troubleshooting.
Table 1: Second-Order Rate Constants for Staudinger Ligation
| Phosphine Reagent | Azide Substrate | Rate Constant (M⁻¹s⁻¹) | Reference |
| (Diphenylphosphino)methanethiol | Glycyl azide derivative | 7.7 x 10⁻³ | [25][26] |
| Proline-based phosphine template | Azide-containing substrates | 1.12 | [27] |
| Methyl 2-(diphenylphosphanyl)benzoate | Methyl 4-azido-2,3,5,6-tetrafluorobenzoate | 18 | [28] |
Table 2: Stability and Reactivity of Reducing Agents
| Reducing Agent | Key Characteristics | pH Range | Reference |
| DTT | Prone to oxidation in air. Reducing power is limited at lower pH. | Effective at pH > 7 | [11] |
| TCEP | More stable to air oxidation than DTT. Effective over a broader pH range. Not compatible with phosphate buffers at neutral pH. | Effective at pH 1.5 - 8.5 | [10][11][12] |
Experimental Protocols
Protocol 1: Control Experiment to Test for Azide Reduction
Objective: To determine if the reaction conditions are causing the reduction of the azide starting material.
Materials:
-
Azide-containing molecule
-
Reaction buffer and solvents
-
Any additives present in the click reaction (e.g., copper sulfate, ligand, but NO ALKYNE )
-
LC-MS system
Procedure:
-
Prepare a reaction mixture containing your azide molecule and all other components of your click reaction, except for the alkyne .
-
Incubate the mixture under the same conditions (temperature, time) as your intended click reaction.
-
After the incubation period, analyze a sample of the reaction mixture by LC-MS.
-
Analysis: Look for a mass peak corresponding to the molecular weight of your starting azide minus 28 Da (loss of N₂), which corresponds to the amine. The presence of this peak confirms azide reduction.
Protocol 2: Removal of DTT or TCEP Prior to Click Chemistry
Objective: To remove reducing agents from a biomolecule sample before performing a click reaction.
Method: Size-Exclusion Chromatography (e.g., spin column)
Materials:
-
Biomolecule sample containing DTT or TCEP
-
Pre-packed size-exclusion spin column with an appropriate molecular weight cutoff (MWCO) for your biomolecule
-
Reaction buffer for click chemistry
-
Microcentrifuge
Procedure:
-
Equilibrate the spin column by washing it with the click reaction buffer according to the manufacturer's instructions. This typically involves centrifuging the column with the buffer multiple times.
-
Load your biomolecule sample onto the equilibrated column.
-
Centrifuge the column according to the manufacturer's protocol. The purified biomolecule will be collected in the eluate, while the smaller DTT or TCEP molecules will be retained in the column matrix.
-
The purified, desalted biomolecule solution is now ready for use in the click reaction.
Visualizations
Caption: Main reaction pathway of click chemistry and competing side reactions of the azide group.
Caption: A logical workflow for troubleshooting low yields in azide-alkyne click chemistry.
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 9. researchgate.net [researchgate.net]
- 10. mstechno.co.jp [mstechno.co.jp]
- 11. agscientific.com [agscientific.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. safety.pitt.edu [safety.pitt.edu]
- 14. safety.fsu.edu [safety.fsu.edu]
- 15. benchchem.com [benchchem.com]
- 16. echemi.com [echemi.com]
- 17. metabion.com [metabion.com]
- 18. broadpharm.com [broadpharm.com]
- 19. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. Click Chemistry [organic-chemistry.org]
- 23. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. raineslab.com [raineslab.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Perfluoroaryl Azide–Staudinger Reaction: A Fast and Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CuAAC Reactions with PEG Linkers
Welcome to the technical support center for optimizing Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, with a special focus on the use of Poly(ethylene glycol) (PEG) linkers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your CuAAC reactions involving PEGylated substrates.
Issue 1: Low or No Product Yield
Low or non-existent yields are a common frustration in CuAAC reactions. Several factors related to the catalyst, reagents, or reaction conditions could be the cause.
Possible Causes & Solutions:
-
Copper(I) Oxidation: The active catalyst in CuAAC is Cu(I), which can easily be oxidized to the inactive Cu(II) state, especially in the presence of oxygen.[1][2]
-
Solution: De-gas all solvents and solutions by sparging with an inert gas like argon or nitrogen.[3] For highly sensitive reactions, consider working in a glovebox.[3]
-
Solution: Use a reducing agent to regenerate Cu(I) from Cu(II) in situ. Sodium ascorbate is commonly used, typically in 3- to 10-fold excess.[4]
-
-
Inefficient Catalyst System: The choice of copper source and ligand is critical for reaction efficiency.
-
Solution: Employ a stabilizing ligand to protect the Cu(I) catalyst from oxidation and improve its solubility.[1][2][3] Water-soluble ligands like THPTA are particularly effective for bioconjugation reactions.[1][2][3][5] Other common ligands include TBTA, BTTAA, BTTES, and BTTP.[1][2][5]
-
Solution: Experiment with different copper sources. While CuSO₄ with a reducing agent is common, other sources like CuI, CuBr, or even copper wire can be effective under specific conditions.[6]
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the reaction outcome.
-
Solution: While many CuAAC reactions proceed at room temperature, gentle heating (e.g., 35-50°C) can sometimes improve yields, especially with sterically hindered substrates.[6][7]
-
Solution: Increase the reaction time. While some reactions are complete within a few hours, others may require overnight stirring.[6][7]
-
Solution: Optimize the solvent system. CuAAC is versatile and can be performed in a variety of solvents, including DMF, t-butanol/water mixtures, and even molten PEG.[6][7][8][9] The choice of solvent can affect reagent solubility and reaction kinetics.
-
Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low-yield CuAAC reactions.
Issue 2: Side Reactions and Product Impurities
The presence of unexpected byproducts can complicate purification and affect the final product's integrity.
Possible Causes & Solutions:
-
Oxidative Damage to Biomolecules: In bioconjugation, the combination of copper and a reducing agent like sodium ascorbate can generate reactive oxygen species, which may damage sensitive biomolecules like peptides and proteins.[10]
-
Incomplete Reaction: Residual starting materials (azide or alkyne) are a common impurity.
-
Solution: Drive the reaction to completion by optimizing conditions as described above. If one reactant is particularly precious, consider using a slight excess of the other.
-
Issue 3: Difficulty in Product Purification
The hydrophilic and often heterogeneous nature of PEGylated products can make their purification challenging.
Possible Causes & Solutions:
-
Residual Copper Catalyst: Copper contamination is a concern, especially for biological applications.[12]
-
Separation of PEGylated Product from Unreacted PEG: Distinguishing between the product and unreacted PEG linker can be difficult due to similar physical properties.
-
Solution: Techniques like dialysis, size exclusion chromatography (SEC), or aqueous two-phase systems (ATPS) can be effective for separating the larger PEGylated conjugate from smaller unreacted species.[13]
-
Frequently Asked Questions (FAQs)
Q1: What is the best copper source for CuAAC with PEG linkers?
There is no single "best" source, as the optimal choice depends on the specific substrates and reaction conditions. Common and effective systems include:
-
CuSO₄ with a reducing agent (e.g., sodium ascorbate): This is the most common method for generating the active Cu(I) species in situ.[6]
-
Cu(I) salts (e.g., CuI, CuBr): These can be used directly but are more susceptible to oxidation.[6]
-
Metallic copper (e.g., copper wire, powder): This can serve as a reservoir for the gradual release of Cu(I) and can be easily removed by filtration after the reaction.[6]
Q2: Which ligand should I choose for my reaction?
The choice of ligand is crucial for stabilizing the Cu(I) catalyst and accelerating the reaction.
-
For aqueous/biological systems: Water-soluble ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) are highly recommended due to their ability to protect biomolecules from oxidative damage and improve reaction kinetics.[1][2][3][5]
-
For organic solvents: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is a widely used and effective ligand, though its solubility in aqueous media is limited.[1][2]
-
Other effective ligands: BTTAA, BTTES, and BTTP are also commercially available and can enhance reaction efficiency.[1][2][5]
Q3: What is the optimal order of addition for the reagents?
A recommended order of addition to maximize efficiency and minimize side reactions is:
-
Prepare a premixed solution of the copper source (e.g., CuSO₄) and the stabilizing ligand (e.g., THPTA). This allows for the formation of the copper-ligand complex.
-
Add this catalyst-ligand solution to the mixture of your azide- and alkyne-functionalized molecules in the chosen solvent.
-
Initiate the reaction by adding the reducing agent (e.g., sodium ascorbate). Adding the ascorbate last is crucial to prevent the premature reduction of Cu(II) before the ligand has complexed with it, which can lead to the formation of insoluble copper species.[3]
Q4: Can the PEG linker itself influence the reaction?
Yes, PEG can act as more than just a linker. Studies have shown that molten PEG can serve as a reaction solvent and a chelating agent that protects the Cu(I) catalyst from oxidation.[8][9][14] This can allow the reaction to be carried out under an uncontrolled atmosphere.[8][9][14]
Q5: How can I monitor the progress of my CuAAC reaction?
The choice of monitoring technique depends on the nature of your substrates:
-
Thin-Layer Chromatography (TLC): Useful for small molecule reactions.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for tracking the disappearance of starting materials and the appearance of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the appearance of the characteristic triazole proton signal.[7]
-
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry: Particularly useful for analyzing polymers and large biomolecules, allowing for the determination of reaction yield by comparing the signal intensities of the starting material and the product.[7]
Quantitative Data Summary
The following tables summarize reaction conditions and yields from various studies to aid in comparison and optimization.
Table 1: Effect of Copper Source and Ligand on CuAAC Yield
| Alkyne Substrate | Azide Substrate | Copper Source | Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Peptide-alkyne | Polymer-azide | Copper Wire | None | DMF | 50 | 5 | 100 | [6] |
| 18F-PEG-alkyne | pHLIP-azide | Cu(II) acetate | None | H₂O/MeCN | 70 | - | Unsuccessful | [6] |
| mPEG-alkyne | Coumarin-azide | Cu(I) | None | scCO₂ | 35 | 24 | 82.32 | [7] |
| Glycosyl azide | Various alkynes | CuSO₄/NaAsc | None | H₂O/THF | RT | 12 | 84-94 | [12] |
| Benzyl azide | Phenylacetylene | CuI | None | Molten PEG2000 | 70 | - | >97 | [9] |
Table 2: Comparison of Different Solvent Systems
| Reaction Components | Solvent | Temp. (°C) | Time | Yield (%) | Key Advantage | Reference |
| mPEG-alkyne, Coumarin-azide | THF | - | - | 73 | Standard organic solvent | [7] |
| mPEG-alkyne, Coumarin-azide | scCO₂ | 35 | 24h | 82.32 | Green solvent, no ligand needed | [7] |
| Lipophilic/Hydrophilic substrates | Molten PEG2000 | 70 | - | Good yields | Solvent acts as chelator, allows air atmosphere | [8][9] |
| Various substrates | DMF | 100 | 15 min | 43 | Microwave-assisted, fast reaction | [6] |
| Baylis-Hillman acetates, alkynes, NaN₃ | PEG-400 | RT | - | High yields | Sustainable solvent | [15] |
Key Experimental Protocols
Protocol 1: General Procedure for CuAAC in an Aqueous System (Bioconjugation)
This protocol is adapted for conjugating an azide-functionalized PEG linker to an alkyne-containing protein.
Materials:
-
Alkyne-modified protein
-
Azide-functionalized PEG linker
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
THPTA stock solution (e.g., 250 mM in water)
-
Sodium ascorbate (NaAsc) stock solution (freshly prepared, e.g., 500 mM in water)
-
Phosphate-buffered saline (PBS), pH 7.4, degassed
Procedure:
-
In a microcentrifuge tube, dissolve the alkyne-modified protein in degassed PBS to a final concentration of 1-5 mg/mL.
-
Add the azide-functionalized PEG linker. A 10- to 50-fold molar excess over the protein is common.
-
Prepare the catalyst premix: In a separate tube, combine the CuSO₄ stock solution and the THPTA stock solution. A 5-fold excess of ligand to copper is typical (e.g., add 5 µL of THPTA for every 1 µL of CuSO₄). Vortex briefly.
-
Add the catalyst-ligand premix to the protein-PEG solution. The final concentration of copper is typically in the range of 0.1 to 1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of ascorbate should be 5-10 times that of the copper.
-
Gently mix the reaction and allow it to proceed at room temperature or 37°C for 1 to 4 hours. The reaction can be monitored by SDS-PAGE, which will show a shift in the molecular weight of the protein upon successful conjugation.
-
Once the reaction is complete, remove the excess copper and reagents by buffer exchange, dialysis, or using a desalting column.
Logical Relationship of an Optimized CuAAC Reaction
Caption: Key components for an optimized CuAAC reaction.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Click reaction ligands | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Investigation of the copper(i) catalysed azide–alkyne cycloaddition reactions (CuAAC) in molten PEG2000 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Multistep purification of cytochrome c PEGylated forms using polymer-based aqueous biphasic systems - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Investigation of the copper(i) catalysed azide–alkyne cycloaddition reactions (CuAAC) in molten PEG2000 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for PROTAC linker synthesis
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis and evaluation of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: My synthesized PROTAC exhibits low or no degradation of the target protein. What are the potential causes and how can I troubleshoot this?
Low degradation efficiency is a common challenge in PROTAC development and can stem from several factors, from molecular design to experimental execution.[1][2]
Troubleshooting Steps:
-
Confirm Ternary Complex Formation: The formation of a stable ternary complex between the target protein, your PROTAC, and the E3 ligase is fundamental for successful degradation.[1]
-
Evaluate Cell Permeability: PROTACs are often large molecules that may struggle to cross the cell membrane efficiently.[1][2][4]
-
Recommendation: Conduct cellular target engagement assays like NanoBRET™ or Cellular Thermal Shift Assay (CETSA) to confirm that the PROTAC is reaching its intracellular target.[2][5] If permeability is low, consider modifying the linker to enhance its physicochemical properties, for instance, by incorporating more polar motifs.[2]
-
-
Optimize Linker Design: The linker is a critical determinant of PROTAC efficacy, influencing the geometry and stability of the ternary complex.[1][6][7]
-
Investigate the "Hook Effect": At high concentrations, PROTACs can independently bind to the target protein or the E3 ligase, forming binary complexes that are not productive for degradation. This phenomenon, known as the "hook effect," leads to a bell-shaped dose-response curve.[1][9]
-
Recommendation: Perform a dose-response experiment over a wide concentration range to determine if you are observing the hook effect.[1]
-
-
Verify E3 Ligase Expression: The chosen E3 ligase must be expressed in the cell line being used.[1]
-
Recommendation: Confirm the presence of the E3 ligase (e.g., VHL or CRBN) in your target cells using techniques like Western blot or qPCR.[1]
-
Q2: I'm observing a low yield and/or impurities in my PROTAC synthesis. What are some common causes and solutions?
Low synthetic yields and the presence of impurities are frequent hurdles in the multi-step synthesis of complex molecules like PROTACs.[10][]
Troubleshooting Steps:
-
Optimize Coupling Reactions: The efficiency of the coupling reactions (e.g., amide bond formation, click chemistry) is crucial for overall yield.
-
Refine Purification Strategy: PROTACs can be challenging to purify due to their size and potential for poor solubility.
-
Recommendation: Employ multi-step purification protocols. Start with flash chromatography to remove major impurities, followed by preparative HPLC for final purification to achieve high purity.[12]
-
-
Ensure Purity of Starting Materials: The purity of the warhead, E3 ligase ligand, and linker precursors is paramount.
-
Recommendation: Thoroughly characterize all starting materials by NMR, LC-MS, and HPLC before proceeding with the synthesis.
-
Q3: How do I choose the optimal linker for my PROTAC?
The linker is not just a spacer; it critically influences a PROTAC's efficacy, solubility, and cell permeability.[7][14][15][16] The choice between different linker types, such as polyethylene glycol (PEG) and alkyl chains, depends on the specific requirements of the PROTAC.[][15]
Linker Selection Guide:
| Linker Type | Key Characteristics | Advantages | Disadvantages |
| PEG Linkers | Hydrophilic, flexible | Improves solubility and cell permeability.[12][15] | Can sometimes lead to less stable ternary complexes. |
| Alkyl Linkers | Hydrophobic, flexible | Synthetically straightforward and conformationally adaptable.[15] | May decrease the solubility of the final PROTAC.[15] |
| Rigid Linkers | Constrained conformation (e.g., incorporating piperazine/piperidine) | Can pre-organize the PROTAC for optimal ternary complex formation, potentially increasing potency.[17] | Less conformational flexibility may hinder the formation of a productive ternary complex. |
Key Design Considerations:
-
Length: The linker must be long enough to span the distance between the target protein and the E3 ligase without causing steric clashes, but not so long that it leads to an unproductive ternary complex.[17][18]
-
Attachment Points: The points at which the linker connects to the warhead and the E3 ligase ligand are crucial and should not interfere with their binding to their respective proteins.[16][18]
Experimental Protocols
General Protocol for PROTAC Synthesis via Amide Coupling
This protocol outlines a standard procedure for coupling a carboxylic acid-functionalized linker to an amine-containing warhead or E3 ligase ligand.
-
Activation of the Carboxylic Acid:
-
Dissolve the component bearing the carboxylic acid (1 equivalent) in an anhydrous aprotic solvent such as DMF.
-
Add a peptide coupling reagent, for example, HATU (1.1 equivalents), and a non-nucleophilic base like DIPEA (2 equivalents).[13]
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.[13]
-
-
Coupling Reaction:
-
To the activated carboxylic acid solution, add the amine-containing component (1 equivalent).
-
Monitor the reaction's progress by LC-MS. These reactions are typically complete within 2-12 hours at room temperature.[13]
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography followed by preparative HPLC to obtain the pure PROTAC.
-
General Protocol for PROTAC Synthesis via CuAAC Click Chemistry
This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form a stable triazole linker.[13]
-
Reaction Setup:
-
Catalyst Addition:
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the formation of the triazole-linked PROTAC by LC-MS.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by preparative HPLC.
-
Visual Guides
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for PROTAC synthesis and evaluation.
Caption: Troubleshooting logic for low PROTAC activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 10. Overcoming Key Challenges in PROTAC Drug Development | WuXi STA [sta.wuxiapptec.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 15. benchchem.com [benchchem.com]
- 16. The Essential Role of Linkers in PROTACs [axispharm.com]
- 17. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 18. chempep.com [chempep.com]
Technical Support Center: Post-Reaction Purification of Azido-PEG2-azide
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) regarding the removal of excess Azido-PEG2-azide following a chemical reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to remove excess this compound?
The primary methods for removing unreacted this compound depend on the molecular weight, polarity, and charge of your target molecule. The most common techniques include Size Exclusion Chromatography (SEC), Dialysis or Ultrafiltration, Precipitation, Flash Column Chromatography, and Ion Exchange Chromatography (IEX).[][2][3]
Q2: How do I choose the best purification method for my specific product?
The selection of a purification method is critical and depends on the properties of your product.
-
For large molecules (e.g., proteins, antibodies, nanoparticles): Size Exclusion Chromatography (SEC) and Dialysis/Ultrafiltration are highly effective.[4][5][6] SEC separates based on the hydrodynamic radius, which increases significantly upon PEGylation, while dialysis uses a semi-permeable membrane to retain the large product and allow the small this compound to diffuse out.[]
-
For small molecule products: Flash Column Chromatography is often the best choice, provided there is a sufficient polarity difference between your product and the more polar this compound.[2]
-
If your product's charge changes upon reaction: Ion Exchange Chromatography (IEX) can be a powerful tool. The neutral PEG chain can shield charges on a protein surface, altering its interaction with the IEX resin and allowing for separation.[][7]
Q3: How can I confirm that the excess this compound has been successfully removed?
Confirming the removal of excess reagent can be challenging as this compound lacks a strong UV chromophore.[2] Therefore, analytical techniques that do not rely on UV absorbance are often necessary.[2] Methods like Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) can be used for quantitative analysis. For chromatographic methods, you can analyze collected fractions by Thin Layer Chromatography (TLC) and stain with potassium permanganate or iodine to visualize the azide reagent.[2]
Q4: Can I use precipitation to remove the excess this compound?
Yes, precipitation can be an effective and simple method.[3] This technique relies on the differential solubility of the product and the excess PEG reagent in various solvent systems.[3] For example, many PEG derivatives are soluble in polar solvents like water or methanol but will precipitate out upon the addition of a non-polar solvent such as diethyl ether or hexane.[3]
Purification Method Selection
The following table summarizes the key purification techniques and their suitability for different applications.
| Purification Method | Separation Principle | Best Suited For | Advantages | Disadvantages |
| Size Exclusion Chromatography (SEC) | Molecular Size | Large molecules (proteins, nanoparticles) with a significant size difference from the PEG-azide.[][8] | High resolution for separating PEGylated species from unreacted protein and excess PEG. | Can be time-consuming; requires specialized equipment. |
| Dialysis / Ultrafiltration | Molecular Weight Cutoff | Large molecules where the product is significantly larger than the PEG-azide.[2] | Simple, gentle on the sample; effective for buffer exchange. | Slow; may not be suitable for large volumes; potential for product loss on the membrane.[9] |
| Precipitation | Differential Solubility | Products with solubility profiles different from this compound.[3] | Simple, low cost, and can handle large sample volumes.[3] | May not provide high purity in a single step; requires careful solvent selection.[3] |
| Flash Column Chromatography | Adsorption & Polarity | Small molecule products with different polarity from the PEG-azide.[2] | High resolution and scalable; widely applicable.[2] | Can be time-consuming; requires optimization of the solvent system.[2] |
| Ion Exchange Chromatography (IEX) | Charge | Charged products where the PEGylation alters the overall charge.[][7] | Can separate isoforms of PEGylated proteins.[] | Not suitable for neutral molecules; requires buffer optimization. |
| Solid-Phase Extraction (SPE) | Mixed-Mode Interaction | Targeted removal of PEG from complex mixtures like plasma samples. | Fast and effective for specific applications; can be automated. | Requires method development; cartridge capacity can be a limitation. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Product Recovery | - Product is precipitating in the column (SEC, IEX).- Product is adsorbing to the dialysis membrane.- Incorrect solvent system for elution (Flash Chromatography).- Product co-precipitating with the reagent. | - Adjust buffer conditions (pH, ionic strength).- Use a different type of membrane (e.g., regenerated cellulose).- Optimize the solvent gradient based on TLC analysis.[2]- Test different precipitation solvents and temperatures.[10] |
| Incomplete Removal of this compound | - Insufficient separation resolution (SEC).- Dialysis time is too short or buffer volume is too small.- Poor separation on TLC, leading to incorrect fraction pooling (Flash Chromatography).- Inappropriate MWCO for the dialysis membrane. | - Use a longer column or a resin with a smaller particle size.[8]- Increase dialysis duration and use a larger volume of fresh dialysis buffer with multiple changes.[11]- Re-optimize the TLC solvent system for better spot separation (Rf difference > 0.2).[2]- Select a membrane with a MWCO that is significantly smaller than your product but larger than the PEG-azide.[11] |
| Column Clogging or High Backpressure (SEC/IEX) | - Particulates in the sample.- Sample is too concentrated, leading to high viscosity. | - Filter the sample through a 0.22 µm or 0.45 µm syringe filter before loading.- Dilute the sample before injection. |
| Product is Unstable During Purification | - pH of the buffer is not optimal.- Presence of proteases or other degrading enzymes.- Prolonged exposure to organic solvents. | - Ensure the buffer pH is within the stability range of your product.- Add protease inhibitors to your sample.- Minimize the time the product is in contact with organic solvents; use a faster purification method if possible. |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC)
This protocol is ideal for purifying PEGylated proteins or other large molecules from excess this compound.
1. Materials:
-
SEC column (e.g., Sephadex G-25, Zenix SEC-150) suitable for the molecular weight range of your product.[8][12]
-
Chromatography system (e.g., HPLC or FPLC).
-
Mobile phase buffer (e.g., 150 mM phosphate buffer, pH 7.0).[8]
-
Sample clarified by centrifugation or filtration (0.22 µm filter).
2. Methodology:
-
Equilibrate the SEC column with at least two column volumes of the mobile phase buffer at a constant flow rate (e.g., 1.0 mL/min).[8]
-
Inject the filtered reaction mixture onto the column.
-
Elute the sample with the mobile phase buffer. The larger, PEGylated product will elute first, followed by the smaller, unreacted this compound.
-
Monitor the elution profile using a UV detector (e.g., at 280 nm for proteins).
-
Collect fractions corresponding to the product peak.
-
Analyze the collected fractions to confirm purity and the absence of the excess reagent.
Workflow for Size Exclusion Chromatography
Caption: Workflow for purification using Size Exclusion Chromatography.
Protocol 2: Dialysis
This method is suitable for removing small molecules like this compound from large biomolecules.
1. Materials:
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO), typically 1-3 kDa, to retain your product while allowing the small PEG-azide to pass through.[11][13]
-
Large beaker for the dialysis buffer.
-
Stir plate and stir bar.
-
Dialysis buffer (e.g., PBS, pH 7.4).
2. Methodology:
-
Hydrate the dialysis membrane according to the manufacturer's instructions.
-
Load the reaction mixture into the dialysis tubing/cassette, ensuring to leave some headspace.
-
Place the sealed tubing/cassette in a beaker containing a large volume of dialysis buffer (e.g., 100-1000 times the sample volume).
-
Stir the buffer gently at 4°C.
-
Change the dialysis buffer every few hours for the first day, and then 2-3 times per day for 1-2 days to ensure complete removal of the excess reagent.
-
After dialysis, recover the sample from the tubing/cassette.
-
Confirm the removal of the excess reagent using an appropriate analytical method.
Workflow for Dialysis
Caption: Workflow for purification using Dialysis.
Protocol 3: Precipitation with Diethyl Ether
This protocol is useful for precipitating PEGylated compounds from a reaction mixture.
1. Materials:
-
Reaction mixture in a suitable solvent (e.g., Dichloromethane (DCM) or water).
-
Cold diethyl ether (Et₂O).
-
Centrifuge and centrifuge tubes.
-
Vortex mixer.
2. Methodology:
-
Ensure your crude reaction product is dissolved in a minimal amount of a solvent in which it is highly soluble (e.g., DCM).[14]
-
In a centrifuge tube, add cold diethyl ether (typically 10 times the volume of your sample).[14]
-
While vortexing the diethyl ether, slowly add the dissolved reaction mixture. A white precipitate of the PEGylated product should form.
-
Incubate the mixture at 4°C for at least 1 hour to maximize precipitation.[14]
-
Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the precipitate.
-
Carefully decant the supernatant, which contains the excess this compound and other soluble impurities.
-
Wash the pellet by resuspending it in a small volume of cold diethyl ether, vortexing, and re-centrifuging. Repeat this wash step 1-2 times.
-
After the final wash, dry the pellet under vacuum to remove residual ether.
-
Redissolve the purified product in a suitable buffer or solvent.
Decision Tree for Purification Method Selection
Caption: Decision tree to guide the selection of a suitable purification method.
References
- 2. benchchem.com [benchchem.com]
- 3. How are PEG derivatives purified? - Blog [shochem.com]
- 4. Membrane-Based Hybrid Method for Purifying PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Chromatogram Detail [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Protein precipitation with PEG 4000 - Biochemistry [protocol-online.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and facile end‐group quantification of functionalized PEG azides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of Azido-PEG2-azide Conjugates by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azido-PEG2-azide and characterizing it by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: Why can't I see my this compound peak using a standard UV detector at 254 nm or 280 nm?
A1: this compound does not possess a significant chromophore that absorbs light at common UV wavelengths like 254 nm or 280 nm.[1] The azide group has a weak UV absorbance at lower wavelengths, around 210 nm.[2] For reliable detection, it is highly recommended to use a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).[1][3][4] These detectors are not dependent on the optical properties of the analyte and are suitable for non-volatile compounds like PEGs.[5][6][7]
Q2: What type of HPLC column is most suitable for this compound analysis?
A2: Due to its hydrophilic nature, this compound can be challenging to retain on traditional reversed-phase columns (e.g., C18, C8). Several options can be considered:
-
Reversed-Phase (RP) Chromatography: A C18 column can be used, but you may observe early elution.[2] To enhance retention, consider using a highly aqueous mobile phase or a column with a polar endcapping.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention of polar compounds and can be an excellent alternative to reversed-phase chromatography for analyzing this compound.[8][9][10] HILIC utilizes a high organic content mobile phase, which can also be advantageous for sensitivity in mass spectrometry.[11]
Q3: My peak for this compound is broad or shows tailing. What are the possible causes?
A3: Peak broadening or tailing for PEG compounds can arise from several factors:
-
Secondary Interactions: The ether oxygens in the PEG backbone can interact with active sites on the silica surface of the column, leading to peak tailing. Using a column with advanced endcapping or a lower pH mobile phase can help minimize these interactions.
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample.
-
Inappropriate Solvent: Dissolving the sample in a solvent much stronger than the initial mobile phase can cause peak shape issues. It is best to dissolve the sample in the initial mobile phase composition.[2]
Q4: Can I use HPLC to determine the purity of my this compound sample?
A4: Yes, HPLC with a suitable detector (ELSD or CAD) is an effective technique for assessing the purity of this compound.[4][5] By developing a robust separation method, you can resolve the main compound from potential impurities, such as starting materials or byproducts from synthesis.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Peak Detected | 1. Inappropriate detector for a non-UV active compound. 2. The compound is not retained and elutes in the solvent front. 3. Insufficient sample concentration. | 1. Use a universal detector like ELSD or CAD.[3][4] If using UV, set the wavelength to a lower value like 210 nm, but be aware of potential interference from solvents and additives.[2] 2. If using a reversed-phase column, decrease the organic content of the mobile phase. Consider switching to a HILIC column for better retention of polar analytes.[9] 3. Concentrate your sample or inject a larger volume. |
| Poor Peak Shape (Tailing, Fronting, or Broadening) | 1. Secondary interactions with the stationary phase. 2. Sample solvent is too strong. 3. Column contamination or degradation. 4. Column overload. | 1. Use a highly deactivated (end-capped) column. Add a small amount of a competing base to the mobile phase if tailing persists. 2. Dissolve the sample in the initial mobile phase or a weaker solvent.[2] 3. Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. 4. Dilute the sample. |
| Variable Retention Times | 1. Inconsistent mobile phase preparation. 2. Lack of column temperature control. 3. Insufficient column equilibration time between runs. | 1. Prepare fresh mobile phase daily and ensure accurate mixing. Use a mobile phase buffer if pH control is critical. 2. Use a column oven to maintain a constant temperature.[2] 3. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. |
| Ghost Peaks | 1. Contamination from the sample, solvent, or HPLC system. 2. Carryover from a previous injection. | 1. Filter all samples and mobile phases.[2] Use high-purity solvents. 2. Run blank injections with a strong solvent to clean the injector and column. Optimize the needle wash method on your autosampler. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC with Charged Aerosol Detection (CAD)
This protocol is a starting point and may require optimization for your specific system and sample.
| Parameter | Condition |
| HPLC System | Standard HPLC with binary pump, autosampler, column oven, and CAD |
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, hold for 5 minutes, return to 5% B and equilibrate for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| CAD Settings | Evaporation Temperature: 35°C, Gas Pressure: 35 psi |
| Sample Preparation | Dissolve sample in Mobile Phase A (e.g., 1 mg/mL). Filter through a 0.45 µm syringe filter.[2] |
Protocol 2: HILIC with Evaporative Light Scattering Detection (ELSD)
This is an alternative approach for enhanced retention of the polar this compound.
| Parameter | Condition |
| HPLC System | Standard HPLC with binary pump, autosampler, column oven, and ELSD |
| Column | HILIC (e.g., Amide or Silica-based), 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 95:5 Acetonitrile:Water with 10 mM Ammonium Formate |
| Mobile Phase B | 50:50 Acetonitrile:Water with 10 mM Ammonium Formate |
| Gradient | 0% B to 100% B over 15 minutes, hold for 5 minutes, return to 0% B and equilibrate for 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| ELSD Settings | Nebulizer Temperature: 50°C, Evaporator Temperature: 70°C, Gas Flow: 1.6 SLM |
| Sample Preparation | Dissolve sample in Mobile Phase A (e.g., 1 mg/mL). Filter through a 0.45 µm syringe filter. |
Data Presentation
Table 1: Expected Performance Comparison of HPLC Methods
| Parameter | Reversed-Phase HPLC-CAD | HILIC-ELSD |
| Expected Retention of this compound | Low to moderate | High |
| Primary Separation Mechanism | Hydrophobic Interactions | Hydrophilic Partitioning[10] |
| Detector Compatibility | Excellent for non-volatile analytes[4] | Excellent for non-volatile analytes[5] |
| Potential Issues | Early elution, poor retention | Longer equilibration times, sensitivity to water content in sample |
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Troubleshooting decision tree for common HPLC issues.
References
- 1. waters.com [waters.com]
- 2. benchchem.com [benchchem.com]
- 3. waters.com [waters.com]
- 4. Size exclusion chromatography with Corona charged aerosol detector for the analysis of polyethylene glycol polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. polylc.com [polylc.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. Hydrophilic interaction liquid chromatography (HILIC) in proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reactions with PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you improve the efficiency of your Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions, with a particular focus on the role of Polyethylene Glycol (PEG) linkers.
Troubleshooting Guide
Issue 1: Slow or Incomplete SPAAC Reaction
Question: My SPAAC reaction is proceeding slowly or not reaching completion. What are the potential causes and how can I improve the reaction rate?
Answer: Several factors can influence the kinetics of a SPAAC reaction. Consider the following troubleshooting steps:
-
Increase Reactant Concentration: The rate of a bimolecular reaction like SPAAC is dependent on the concentration of both the azide and the cyclooctyne.[1] If solubility permits, increasing the concentration of one or both reactants can lead to a faster reaction.
-
Optimize Reaction Temperature: While SPAAC reactions can proceed at room temperature, increasing the temperature to 37°C can enhance the reaction rate.[1] However, be mindful of the thermal stability of your biomolecules, as higher temperatures can lead to degradation or aggregation.[1]
-
Buffer Selection and pH: The choice of buffer and its pH can significantly impact reaction kinetics. Studies have shown that HEPES buffer (pH 7) can result in higher rate constants compared to PBS (pH 7).[2] Generally, higher pH values tend to accelerate SPAAC reactions, although this effect can be buffer-dependent.[2]
-
Incorporate a PEG Linker: A PEG linker between your molecule of interest and the azide or cyclooctyne moiety can significantly increase reaction rates.[1][2] The PEG spacer extends the reactive group away from the bulk of the molecule, reducing steric hindrance and improving accessibility.[1] The presence of a PEG linker has been shown to enhance reaction rates by an average of 31 ± 16%.[2]
-
Choice of Cyclooctyne: The structure of the cyclooctyne reagent has a major impact on the reaction rate.[3] Highly strained cyclooctynes like dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN) are widely used due to their high reactivity and stability.[3]
-
Solvent Effects: While SPAAC is valued for its biocompatibility in aqueous buffers, the addition of organic co-solvents like DMSO can be necessary to solubilize hydrophobic reactants.[1][4] However, high concentrations of organic solvents can negatively impact the stability of biomolecules.[1][4] It is recommended to keep the final concentration of DMSO below 5% (v/v) in protein solutions.[4]
Issue 2: Poor Solubility of Reactants or Conjugates
Question: I am experiencing solubility issues with my azide- or cyclooctyne-functionalized molecules, or with the final conjugate. What can I do?
Answer: Poor aqueous solubility is a common challenge, especially with hydrophobic molecules. Here’s how PEG linkers can help:
-
Enhanced Hydrophilicity: PEG is a hydrophilic polymer, and incorporating a PEG linker can significantly improve the water solubility of your reagents and final bioconjugate.[4][5][6] This is particularly beneficial for in vivo applications where aqueous solubility is crucial.[6][7]
-
Reduced Aggregation: The hydrophilic nature of PEG linkers can also help to prevent the aggregation of biomolecules during and after the conjugation reaction.[4]
-
Optimizing PEG Linker Length: The length of the PEG linker can be adjusted to optimize solubility. Longer PEG chains generally lead to increased hydrophilicity.[5] However, excessively long PEG chains might introduce other challenges, so it's a parameter that may require optimization for your specific application.[5]
Issue 3: Non-Specific Labeling or Side Reactions
Question: I am observing non-specific labeling or unexpected side reactions in my experiment. What could be the cause?
Answer: While SPAAC is known for its high specificity, off-target reactions can occur under certain conditions.
-
Reaction with Thiols: Some cyclooctyne reagents, such as BCN, have been reported to react with free thiols, like those found in cysteine residues or in buffers containing dithiothreitol (DTT) or β-mercaptoethanol.[8] If your protein of interest has accessible cysteine residues, or if your buffer contains reducing agents, consider using a different cyclooctyne or protecting the thiol groups.
-
Purity of Reagents: Ensure the purity of your azide and cyclooctyne reagents. Impurities can lead to unexpected side reactions and lower the yield of your desired product.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using a PEG linker in SPAAC reactions?
A1: The primary advantages of using a PEG linker in SPAAC reactions are twofold: it can significantly increase the reaction rate by reducing steric hindrance[1][2], and it improves the aqueous solubility and reduces aggregation of the reactants and the final conjugate.[4][5]
Q2: How does the length of the PEG linker affect the SPAAC reaction and the properties of the conjugate?
A2: The length of the PEG linker can influence several factors:
-
Reaction Kinetics: A longer PEG linker can provide greater separation between the reactive moieties and the biomolecule, potentially leading to faster reaction rates by overcoming steric hindrance.[5]
-
Solubility: Longer PEG chains generally impart greater water solubility to the conjugate.[5][9]
-
Pharmacokinetics: In drug development, the length of the PEG linker can affect the in vivo properties of the conjugate, such as its circulation half-life and biodistribution.[9][10]
-
Targeting Ability: For applications like targeted drug delivery, the PEG linker length can be crucial for optimal binding to the target.[11][12]
Q3: Are there alternatives to PEG linkers for improving SPAAC efficiency?
A3: While PEG linkers are widely used, other hydrophilic linkers can also be employed to improve solubility and reduce steric effects. Additionally, optimizing other reaction parameters such as reactant concentration, temperature, and buffer conditions can also enhance SPAAC efficiency.[1][2]
Q4: Can I use a catalyst to speed up my SPAAC reaction?
A4: A key advantage of SPAAC is that it is a "copper-free" click chemistry reaction and does not require a metal catalyst.[3][][14] This makes it highly suitable for biological applications where the cytotoxicity of copper is a concern.[3] While you cannot use a traditional catalyst, you can optimize the reaction conditions to accelerate the kinetics.[8]
Quantitative Data Summary
The following tables summarize key quantitative data on factors influencing SPAAC reaction rates.
Table 1: Effect of Buffer and pH on SPAAC Rate Constants (k)
| Buffer | pH | Rate Constant (M⁻¹s⁻¹) | Reference |
| PBS | 7 | 0.32 - 0.85 | [2] |
| HEPES | 7 | 0.55 - 1.22 | [2] |
| DMEM | - | 0.59 - 0.97 | [2] |
| RPMI | - | 0.27 - 0.77 | [2] |
Table 2: Effect of PEG Linker on SPAAC Reaction Rates
| System | Rate Enhancement with PEG Linker | Reference |
| DBCO-modified antibodies | 31 ± 16% increase | [2] |
Experimental Protocols
General Protocol for SPAAC Reaction with a PEGylated Reagent
This protocol provides a general workflow for conjugating an azide-modified protein with a cyclooctyne-PEG reagent. Optimization may be required for specific applications.
1. Reagent Preparation:
- Azide-Modified Protein: Ensure the protein is purified and in an amine-free buffer (e.g., PBS, pH 7.4).[4] Determine the protein concentration accurately.
- Cyclooctyne-PEG Stock Solution: Dissolve the cyclooctyne-PEG reagent in a compatible solvent such as DMSO to prepare a concentrated stock solution (e.g., 10 mM).[4][8]
2. Reaction Setup:
- In a microcentrifuge tube, add the azide-modified protein solution.
- Add the required volume of the cyclooctyne-PEG stock solution to the protein solution. A 2 to 10-fold molar excess of the cyclooctyne-PEG reagent over the azide-modified protein is a common starting point.[4]
- Gently mix the components. Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum (ideally <5% v/v) to avoid protein denaturation.[4]
3. Incubation:
- Incubate the reaction mixture at room temperature (25°C) or 37°C for 1 to 4 hours.[1] Reaction times may need to be optimized. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration (e.g., 12-24 hours).[4]
4. Monitoring the Reaction (Optional):
- The progress of the reaction can be monitored by techniques such as SDS-PAGE (observing a band shift for the conjugated protein) or Mass Spectrometry (detecting the increase in molecular weight of the conjugate).[4]
5. Purification:
- Once the reaction is complete, remove the excess unreacted cyclooctyne-PEG reagent and any byproducts using methods like dialysis, size-exclusion chromatography, or spin filtration.[4]
Visualizations
Caption: General experimental workflow for a SPAAC reaction.
Caption: Troubleshooting logic for slow SPAAC reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]
- 7. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 8. benchchem.com [benchchem.com]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 10. dovepress.com [dovepress.com]
- 11. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 14. vectorlabs.com [vectorlabs.com]
Technical Support Center: Purity Analysis of Synthesized Azido-PEG2-azide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purity analysis of synthesized Azido-PEG2-azide.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for assessing the purity of this compound?
A1: The primary methods for determining the purity of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). A combination of these techniques provides a comprehensive purity profile.
Q2: What is the characteristic FTIR signal for the azide group in this compound?
A2: The azide functional group (-N₃) exhibits a strong and sharp characteristic asymmetric stretching vibration in the infrared spectrum, typically found in the range of 2100-2150 cm⁻¹.[1] This distinct peak is a key indicator of the presence of the azide groups.[1]
Q3: What are the expected ¹H NMR signals for this compound?
A3: In the ¹H NMR spectrum, the protons on the carbons adjacent to the azide groups (N₃-CH₂-) are expected to appear as a triplet. However, these signals can sometimes be obscured by the main PEG backbone signals.[2] The PEG backbone protons typically present as a complex multiplet.
Q4: Can HPLC be used for purity analysis of this compound?
A4: Yes, High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of PEG compounds.[] Since PEG and its derivatives lack a strong UV chromophore, detectors such as Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) detectors are often employed.[4][5] Reversed-phase HPLC can separate oligomers and identify impurities with different hydrophobicities.[5]
Q5: What are common impurities in the synthesis of this compound?
A5: Common impurities can arise from the starting materials or side reactions during synthesis. These may include the starting diol (HO-PEG2-OH), mono-azidated intermediate (N₃-PEG2-OH), and residual reagents from the azidation reaction, such as tosylates or mesylates if these were used as intermediates.[6] Depending on the synthetic route, toxic impurities like ethylene oxide and 1,4-dioxane could also be present.[7]
Q6: How should this compound be stored to maintain its purity?
A6: To maintain purity, this compound should be stored at low temperatures, typically -20°C or below, and protected from light and moisture.[8][9] Organic azides can be sensitive to heat and light, which may lead to degradation.[10] For stock solutions, using an anhydrous organic solvent like DMSO or DMF and storing at -20°C or -80°C is recommended.[8]
Troubleshooting Guide
| Symptom | Potential Cause | Suggested Solution |
| No or weak azide peak (~2100 cm⁻¹) in FTIR spectrum. | Incomplete azidation reaction. | - Ensure an excess of the azide source (e.g., sodium azide) was used during synthesis.- Increase reaction time or temperature, monitoring for potential side reactions. |
| Degradation of the azide groups. | - Azides can be sensitive to heat, light, and strong acids.[10] Store the compound properly and avoid harsh conditions during workup and purification. | |
| Complex ¹H NMR spectrum with unexpected peaks. | Presence of residual solvents from purification (e.g., ethyl acetate, dichloromethane). | - Dry the sample under high vacuum for an extended period. |
| Incomplete reaction, resulting in a mixture of starting material, mono-substituted, and di-substituted products. | - Purify the product using column chromatography to separate the different species. | |
| Side reactions, such as the reduction of the azide to an amine.[11] | - Avoid using reducing agents in the presence of the azide. If a mass increase of 2 Da is observed in MS, it may indicate reduction to an amine.[11] | |
| Multiple peaks in the HPLC chromatogram. | Presence of PEG oligomers of different lengths or impurities. | - Optimize the HPLC gradient to achieve better separation of the components.[4]- Use a high-resolution column suitable for polymer analysis.[4] |
| On-column degradation of the sample. | - Ensure the mobile phase is compatible with the compound and run the analysis at a suitable temperature. | |
| Observed molecular weight in Mass Spectrometry does not match the expected value. | Formation of adducts with salts (e.g., Na⁺, K⁺) from the mobile phase or sample. | - This is common for PEG compounds. Look for peaks corresponding to [M+Na]⁺ or [M+K]⁺. |
| Incomplete reaction or presence of impurities. | - Correlate the observed masses with potential starting materials, intermediates, and byproducts. |
Experimental Protocols
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To confirm the presence of the azide functional group.
-
Methodology:
-
Prepare a sample of the synthesized this compound. This can be a neat liquid/solid or a concentrated solution in a suitable solvent (e.g., chloroform, dichloromethane) that does not have strong absorbance in the region of interest.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Analyze the spectrum for the characteristic strong, sharp absorption peak of the asymmetric azide stretch between 2100 and 2150 cm⁻¹.[1] The absence of a broad hydroxyl (-OH) peak around 3300 cm⁻¹ can indicate complete conversion of the starting diol.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the structure and assess the purity of the final product.
-
Methodology:
-
Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
¹H NMR Analysis:
-
Identify the signals corresponding to the PEG backbone protons.
-
Look for the triplet signal for the methylene protons adjacent to the azide groups (N₃-CH₂-). Note that this may overlap with the PEG manifold.[2]
-
Integrate the peaks to determine the relative ratios of protons and confirm the structure. The disappearance of signals from the starting material (e.g., tosylates) indicates reaction completion.[12]
-
-
¹³C NMR Analysis:
-
Identify the carbon signal for the carbon atom attached to the azide group, which is typically found around 50 ppm.[13]
-
The absence of signals from the starting material confirms the purity.
-
-
High-Performance Liquid Chromatography (HPLC)
-
Objective: To separate and quantify the main product and any impurities.
-
Methodology:
-
System: An HPLC system equipped with a suitable detector for non-UV absorbing compounds, such as an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector.[][4]
-
Column: A reversed-phase column (e.g., C8 or C18) is commonly used for the separation of PEG oligomers.[4]
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile is typically employed.[4]
-
Sample Preparation: Dissolve the this compound in the mobile phase at a known concentration.
-
Analysis: Inject the sample and run the gradient method. The purity can be determined by the relative peak area of the main product compared to any impurity peaks.
-
Visualizations
Caption: Workflow for the synthesis and purity analysis of this compound.
Caption: Troubleshooting decision tree for impure this compound samples.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and facile end‐group quantification of functionalized PEG azides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. agilent.com [agilent.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. azom.com [azom.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Azido-PEG2-azide vs. Longer PEG Chain Linkers: A Comparative Guide for Researchers
In the landscape of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of the final molecule's efficacy, stability, and pharmacokinetic profile.[1] Polyethylene glycol (PEG) linkers are widely employed to enhance the physicochemical properties of bioconjugates, such as solubility and stability.[2] This guide provides an objective comparison between the short-chain Azido-PEG2-azide linker and its longer PEG chain counterparts, supported by experimental data and detailed methodologies to inform researchers, scientists, and drug development professionals in their selection process.
Properties and Reactivity of Azido-PEG-Azide Linkers
Azido-PEG-azide linkers are homobifunctional crosslinkers characterized by a central PEG chain of varying length, flanked by azide (-N₃) groups at both termini.[3][4] The azide groups are highly selective and stable under most conditions, making them ideal for "click chemistry," a set of bioorthogonal reactions that are highly efficient and specific.[1][5] The most common click chemistry reaction involving azides is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole ring.[1] This allows for the precise and robust conjugation of the PEG linker to molecules containing alkyne groups.
The Influence of PEG Chain Length on Bioconjugate Performance
The length of the PEG chain in a linker has a profound impact on the properties and performance of the resulting bioconjugate.[6][7] The choice between a short linker like this compound and a longer chain variant involves a series of trade-offs.
Solubility and Aggregation: Many cytotoxic payloads used in ADCs are hydrophobic. The inclusion of a hydrophilic PEG linker can mitigate the tendency of the ADC to aggregate, especially at higher drug-to-antibody ratios (DARs).[2] Longer PEG chains generally provide greater hydrophilicity, which can further improve solubility and reduce aggregation.[8]
In Vitro Cytotoxicity: Shorter PEG linkers are often associated with higher in vitro potency.[6] This may be because a shorter linker facilitates more efficient release of the payload inside the target cell. Conversely, longer PEG chains can sometimes hinder the interaction of the ADC with the target cell or the release of the payload, leading to reduced cytotoxicity.[6][9]
Pharmacokinetics: PEGylation is a well-established strategy to extend the in-vivo half-life of biologics.[6] Longer PEG chains increase the hydrodynamic radius of the bioconjugate, which reduces renal clearance and prolongs its circulation time in the plasma.[9] However, there may be a point of diminishing returns, where increasing the PEG length beyond a certain point does not provide a significant further advantage in clearance rates.[9]
Drug-to-Antibody Ratio (DAR): The DAR is a critical quality attribute of an ADC. The use of hydrophilic PEG spacers can improve the solubility of the payload and reduce aggregation, often allowing for a higher and more consistent DAR to be achieved compared to non-PEGylated or hydrophobic linkers.[6] However, very long PEG chains may introduce steric hindrance, potentially impeding the conjugation reaction and leading to a lower DAR.[6]
Quantitative Data Comparison
The following tables summarize quantitative data from studies comparing the performance of bioconjugates with different PEG linker lengths. It is important to note that this data is synthesized from studies using different molecules and experimental models, which may influence the results.
| Linker Type | Drug-to-Antibody Ratio (DAR) | Aggregation (%) | In Vitro Cytotoxicity (IC50, nM) | Reference |
| Hydrophobic Linker | ~4 | >5% | 0.5 - 2.0 | [2] |
| Short PEG Linker (e.g., PEG4) | ~8 | <2% | 0.1 - 0.5 | [2] |
| Long PEG Linker (e.g., PEG24) | ~8 | <1% | 0.2 - 0.8 | [2] |
| This table summarizes general trends observed in ADC development and is not based on a single direct comparative study of all linker types.[6] |
| Conjugate | PEG Chain Molecular Weight | Half-life Extension (fold change vs. no PEG) | In Vitro Cytotoxicity Reduction (fold change vs. no PEG) | Reference |
| ZHER2-PEG4K-MMAE (HP4KM) | 4 kDa | 2.5 | 4.5 | [9] |
| ZHER2-PEG10K-MMAE (HP10KM) | 10 kDa | 11.2 | 22 | [9] |
| This table presents data from a study on affibody-drug conjugates, demonstrating the trade-off between extended half-life and reduced in vitro cytotoxicity with longer PEG chains.[9] |
Experimental Protocols
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for conjugating an alkyne-containing molecule to a protein or antibody using an Azido-PEG-azide linker in a two-step reaction.
Materials:
-
Alkyne-containing molecule (e.g., a cytotoxic payload)
-
Azido-PEGn-azide linker (e.g., this compound or longer)
-
Protein/antibody to be modified
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Reducing agent stock solution (e.g., 100 mM sodium ascorbate in water, freshly prepared)
-
Copper-chelating ligand (e.g., THPTA or TBTA)
-
Quenching solution (e.g., 50 mM EDTA)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
Step 1: Conjugation of Alkyne-Molecule to Azido-PEG-Azide Linker
-
Reaction Setup: In a microcentrifuge tube, dissolve the alkyne-containing molecule and a molar excess of the Azido-PEGn-azide linker in an appropriate solvent (e.g., DMSO or DMF).
-
Catalyst Premix: In a separate tube, premix the CuSO₄ solution and the copper-chelating ligand.
-
Initiate Reaction: Add the catalyst premix to the alkyne-linker solution. Then, add the freshly prepared sodium ascorbate solution to initiate the click reaction.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature with gentle shaking.
-
Purification: Purify the resulting mono-alkyne-PEG-azide conjugate using an appropriate method, such as HPLC, to remove excess linker and unreacted starting material.
Step 2: Conjugation of the Purified Linker-Molecule to an Alkyne-Modified Protein
-
Protein Modification: If the protein does not already contain an alkyne group, it must first be modified to introduce one using an appropriate reagent.
-
Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified protein and a molar excess of the purified mono-alkyne-PEG-azide conjugate in the reaction buffer.
-
Catalyst Addition: Add the catalyst premix (CuSO₄ and ligand) to the protein-linker mixture.
-
Initiate Reaction: Add the sodium ascorbate solution to start the conjugation reaction.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature.
-
Quenching: Add the quenching solution (EDTA) to stop the reaction.
-
Purification: Purify the final bioconjugate using size-exclusion chromatography or dialysis to remove excess reagents and byproducts.
-
Characterization: Characterize the final conjugate to determine the degree of labeling and confirm its purity and integrity.
General Workflow for ADC Synthesis and Characterization
Caption: A generalized workflow for the synthesis and characterization of an antibody-drug conjugate.
Visualizations
Caption: Structures of Azido-PEGn-azide linkers with varying PEG chain lengths.
Caption: A typical workflow for a one-pot bioconjugation using an Azido-PEG-azide linker.
Caption: Simplified mechanism of action for an antibody-drug conjugate (ADC).
Conclusion
The selection of an appropriate PEG linker length is a critical optimization step in the design of bioconjugates. Short-chain linkers like this compound often provide high in vitro potency, which can be advantageous for certain applications. However, longer PEG chain linkers can significantly improve the solubility, stability, and in-vivo half-life of a bioconjugate, potentially leading to enhanced overall therapeutic efficacy despite a possible reduction in in vitro cytotoxicity.[9] The optimal PEG linker length is context-dependent and must be empirically determined for each specific application, considering the properties of the biomolecule, the payload, and the desired therapeutic outcome. This guide provides a framework for understanding the key considerations and methodologies involved in making an informed decision between this compound and longer PEG chain linkers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Homobifunctional Linear PEGs - CD Bioparticles [cd-bioparticles.net]
- 5. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 9. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of CuAAC and SPAAC for Bioconjugation
A Comprehensive Guide for Researchers and Drug Development Professionals
In the landscape of bioconjugation, the ability to covalently link molecules with high specificity and efficiency is paramount. Among the arsenal of chemical tools available, "click chemistry" has emerged as a particularly powerful strategy. At the forefront of this field are two prominent azide-alkyne cycloaddition reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Both reactions form a stable triazole linkage, yet their distinct mechanisms give rise to different strengths and weaknesses, making the choice between them a critical consideration for any bioconjugation strategy.[1][2]
This guide provides an objective comparison of CuAAC and SPAAC, supported by quantitative data and detailed experimental protocols, to empower researchers, scientists, and drug development professionals in selecting the optimal ligation chemistry for their specific application.
Core Principles: A Tale of Two Activation Strategies
The fundamental difference between CuAAC and SPAAC lies in their method of alkyne activation.
CuAAC , as the name suggests, relies on a copper(I) catalyst to accelerate the reaction between a terminal alkyne and an azide.[3][] This catalytic process dramatically increases the reaction rate and ensures the exclusive formation of the 1,4-disubstituted triazole regioisomer.[5][6] The reaction is robust, high-yielding, and compatible with a wide range of solvents, including water.[7][8]
SPAAC , in contrast, is a catalyst-free reaction that utilizes a strained cyclooctyne.[][10] The inherent ring strain in molecules like dibenzocyclooctyne (DBCO) provides the energetic driving force for the cycloaddition with an azide to proceed readily at physiological conditions.[8][11] This circumvents the need for a potentially cytotoxic copper catalyst, making it an attractive choice for in vivo applications.[12][13]
Quantitative Performance Comparison
The selection of a bioconjugation method often hinges on a trade-off between reaction kinetics and biocompatibility. The following tables summarize key quantitative data for CuAAC and SPAAC to facilitate a direct comparison.
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Second-Order Rate Constant | 10² - 10³ M⁻¹s⁻¹[6] | 10⁻³ - 1 M⁻¹s⁻¹ (highly dependent on the cyclooctyne structure)[6] |
| Typical Reaction Time | 30 minutes to a few hours[6] | 1 to 12 hours (can be longer for less reactive alkynes)[6] |
| Typical Reactant Concentration | >10 µM[6] | Can be higher to achieve reasonable reaction times[6] |
| Yields | Near-quantitative[6] | Generally high, but can be lower than CuAAC[6] |
| Regioselectivity | Exclusively 1,4-disubstituted triazole[6] | Mixture of 1,4- and 1,5-disubstituted triazoles[6] |
| Biocompatibility | Limited by copper toxicity, though ligands can mitigate this.[13][14] | Excellent, widely used for in vivo applications.[11][13] |
Reaction Mechanisms and Workflows
To visualize the fundamental differences in their chemical pathways and experimental setups, the following diagrams illustrate the reaction mechanisms and general experimental workflows for both CuAAC and SPAAC.
Detailed Experimental Protocols
Reproducibility is key in scientific research. The following are generalized protocols for performing CuAAC and SPAAC for protein bioconjugation.
Protocol 1: General CuAAC Protocol for Protein Bioconjugation
This protocol describes the conjugation of an azide-modified small molecule to a protein containing a terminal alkyne.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate buffer, pH 7.0-8.0; avoid TRIS buffer as it can chelate copper).[6]
-
Azide-containing small molecule stock solution in DMSO.
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water).
-
Copper-chelating ligand stock solution (e.g., THPTA, 50 mM in water).
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared).
-
Aminoguanidine hydrochloride stock solution (optional, to prevent side reactions with ascorbate byproducts).[15][16]
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis).
Procedure:
-
In a microcentrifuge tube, dilute the alkyne-modified protein to the desired final concentration (e.g., 25-50 µM) in the reaction buffer.
-
Add the azide-containing small molecule from its stock solution to achieve a 5-10 fold molar excess over the protein.
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ and ligand solutions. For a 5:1 ligand-to-copper ratio, mix appropriate volumes to achieve the desired final concentration in the reaction. Let this mixture stand for a few minutes.[6][17]
-
Add the catalyst premix to the protein-azide mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. If using, aminoguanidine can be added prior to the ascorbate.[15]
-
Gently mix the reaction and incubate at room temperature for 30 minutes to 2 hours. The reaction can be monitored by techniques such as LC-MS or SDS-PAGE.
-
Once the reaction is complete, purify the bioconjugate using an appropriate method like SEC or dialysis to remove the copper catalyst, excess ligand, and unreacted small molecules.
Protocol 2: General SPAAC Protocol for Protein Bioconjugation
This protocol outlines the reaction between an azide-modified protein and a strained alkyne-functionalized molecule (e.g., a DBCO-fluorophore).
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Strained alkyne molecule (e.g., DBCO-fluorophore) dissolved in a compatible organic solvent like DMSO.
-
Purification system (e.g., SEC or dialysis).
Procedure:
-
In a microcentrifuge tube, dissolve the azide-modified protein in the buffer to the desired final concentration (e.g., 1 mg/mL).
-
Add the strained alkyne molecule from its stock solution. A 3-5 fold molar excess is typically sufficient. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to maintain protein stability.[6]
-
Gently mix the solution and incubate at room temperature or 37°C. Reaction times can vary from 1 to 12 hours depending on the reactivity of the specific cyclooctyne and the reactant concentrations.[6]
-
Monitor the reaction progress if possible (e.g., by LC-MS or SDS-PAGE if there is a significant mass change).
-
Once the reaction is complete, purify the bioconjugate using an appropriate method like SEC or dialysis to remove unreacted small molecules.
Applications in Drug Development
Both CuAAC and SPAAC have proven to be invaluable tools in drug discovery and development.
CuAAC has been extensively used for:
-
Lead discovery and optimization: The high efficiency and reliability of CuAAC make it ideal for the rapid synthesis of compound libraries for screening.[18][19]
-
Synthesis of complex drug conjugates: It is a go-to method for creating well-defined antibody-drug conjugates (ADCs) and other targeted therapies in vitro.[1]
SPAAC is particularly well-suited for:
-
In vivo imaging and tracking: Its biocompatibility allows for the labeling and visualization of biomolecules in living cells and organisms without causing cellular toxicity.[11][20]
-
Targeted drug delivery: SPAAC can be used to assemble drug delivery systems directly in a biological environment, enabling targeted therapy.[][12] For instance, azide-functionalized cells can be targeted with drug-loaded cyclooctynes.[12]
-
Development of radiopharmaceuticals: The mild reaction conditions are compatible with sensitive radiolabeled molecules.[]
Choosing the Right Tool for the Job
The decision between CuAAC and SPAAC is ultimately dictated by the specific requirements of the experiment.
References
- 1. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. bioclone.net [bioclone.net]
- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 17. jenabioscience.com [jenabioscience.com]
- 18. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. What is SPAAC? | AxisPharm [axispharm.com]
- 21. benchchem.com [benchchem.com]
Bifunctional Azides vs. Monofunctional PEGs: A Comparative Guide for Advanced Bioconjugation
In the landscape of bioconjugation and drug delivery, the choice of linker technology is paramount to the efficacy and success of the final product. While traditional monofunctional polyethylene glycol (PEG) linkers have long been the standard for improving the pharmacokinetic profiles of therapeutics, the advent of bifunctional azides has opened up new frontiers in the design of complex, highly specific biomolecular constructs. This guide provides a detailed comparison of the advantages of bifunctional azides over monofunctional PEGs, supported by experimental insights and methodologies, to aid researchers, scientists, and drug development professionals in selecting the optimal strategy for their applications.
Executive Summary
Bifunctional azides offer superior versatility and efficiency in creating complex bioconjugates compared to monofunctional PEGs. The key advantage of a bifunctional linker lies in its ability to covalently connect two distinct molecules, enabling the construction of sophisticated architectures such as antibody-drug conjugates (ADCs), targeted imaging agents, and hydrogels.[][2][3] When one of the functional groups is an azide, it allows for the use of bioorthogonal "click" chemistry, specifically the highly efficient and specific copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.[4][5][6] This contrasts with monofunctional PEGs, which are primarily used to attach a single PEG chain to a biomolecule to enhance its stability, solubility, and circulation half-life.[7][8]
Core Advantages of Bifunctional Azides
The primary advantages of employing bifunctional azides over monofunctional PEGs stem from their dual reactivity and the bioorthogonal nature of the azide group.
-
Versatility in Molecular Design: Bifunctional linkers, by definition, can connect two different molecular entities. This is crucial for applications requiring a targeted delivery system, where one end of the linker attaches to a targeting moiety (e.g., an antibody) and the other to a therapeutic or diagnostic payload.[][9] Monofunctional PEGs lack this capability, as they are designed to attach only a PEG polymer to a single site on a molecule.[][11]
-
Orthogonal Chemistry and Site-Specific Conjugation: The azide group is chemically inert to most biological functional groups, allowing for highly specific "click" reactions with a corresponding alkyne partner, even in complex biological mixtures.[4][5] This bioorthogonality enables precise, site-specific conjugation, leading to homogenous products with well-defined structures and preserved biological activity.[4][12][13] Monofunctional PEGs often utilize less specific chemistries, such as NHS ester reactions with lysine residues, which can result in heterogeneous mixtures and potential loss of protein function.[14]
-
Enhanced Reaction Efficiency and Kinetics: Azide-alkyne cycloaddition reactions are known for their high yields and rapid kinetics, often proceeding to completion under mild, biocompatible conditions.[5][6] This efficiency simplifies the purification of the final conjugate and can lead to higher overall process yields compared to some traditional PEGylation methods.
-
Creation of Complex Architectures: Homobifunctional azides (e.g., azide-PEG-azide) can act as crosslinkers to form hydrogels, nanoparticles, and other complex macromolecular structures.[3][15] This capability is fundamental for applications in tissue engineering and controlled-release drug delivery systems. Monofunctional PEGs cannot be used for crosslinking purposes.
Comparative Data and Performance
The selection of a linker strategy is often dictated by the specific application and desired outcome. The following table summarizes key performance metrics where bifunctional azides often show an advantage over monofunctional PEGs.
| Parameter | Bifunctional Azide Linker | Monofunctional PEG Linker | Advantage |
| Conjugation Specificity | High (Site-specific via bioorthogonal chemistry)[4] | Variable (Often targets common functional groups like amines, leading to heterogeneity)[14] | Bifunctional Azide |
| Reaction Efficiency | High yields under mild conditions[5] | Can be variable and may require optimization of reaction conditions[16] | Bifunctional Azide |
| Product Homogeneity | High (Leads to well-defined, single-isomer products)[12][13] | Low (Can result in a mixture of products with varying PEGylation sites and degrees) | Bifunctional Azide |
| Versatility | Enables conjugation of two different molecules; can be used for crosslinking[2][3] | Limited to the attachment of a single PEG chain[] | Bifunctional Azide |
| Payload Capacity | Can be used in multi-arm or dendritic structures to increase payload[17] | Limited to a single payload per PEG chain | Bifunctional Azide |
| Pharmacokinetics | Can be tailored by the choice of the PEG backbone[8] | Primary function is to improve pharmacokinetics[7] | Application Dependent |
Experimental Protocols
Protocol 1: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Antibody-Drug Conjugation
This protocol describes the conjugation of a cytotoxic drug containing a strained alkyne (e.g., a dibenzocyclooctyne, DBCO) to an antibody functionalized with an azide group using a heterobifunctional linker.
Materials:
-
Azide-functionalized antibody (prepared by reacting a bifunctional linker with the antibody)
-
DBCO-functionalized drug
-
Phosphate-buffered saline (PBS), pH 7.4
-
Amicon Ultra centrifugal filter units (for buffer exchange and concentration)
-
HPLC system with a size-exclusion column (for analysis)
Procedure:
-
Preparation of Reactants:
-
Dissolve the azide-functionalized antibody in PBS to a final concentration of 5 mg/mL.
-
Dissolve the DBCO-functionalized drug in a compatible organic solvent (e.g., DMSO) to a stock concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add a 5- to 10-fold molar excess of the DBCO-drug solution to the antibody solution.
-
Gently mix and incubate the reaction mixture at room temperature for 2-4 hours, or at 4°C overnight. The reaction can be monitored by HPLC.
-
-
Purification:
-
Remove the unreacted drug and organic solvent by buffer exchange using an Amicon Ultra centrifugal filter unit with PBS. Repeat the buffer exchange 3-4 times.
-
Concentrate the final antibody-drug conjugate to the desired concentration.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or mass spectrometry.
-
Assess the purity and aggregation of the ADC using size-exclusion HPLC.
-
Protocol 2: Oxime Ligation for Glycoprotein Engineering
This protocol outlines the use of a bifunctional linker containing an oxyamine and a cyclooctyne to attach a carbohydrate to a protein.[4][12][13][18]
Materials:
-
Protein with an accessible aldehyde or ketone group (can be introduced via periodate oxidation of N-terminal serine/threonine)
-
Bifunctional linker with an oxyamine and a cyclooctyne (e.g., BCN-oxyamine)[4]
-
Carbohydrate with an azide group
-
Aniline (as a catalyst)
-
Reaction buffer (e.g., sodium phosphate buffer, pH 6.0)
Procedure:
-
Oxime Ligation:
-
Dissolve the aldehyde-containing protein in the reaction buffer.
-
Add a 10- to 20-fold molar excess of the BCN-oxyamine linker and aniline (to a final concentration of 10-20 mM).
-
Incubate the reaction at room temperature for 4-6 hours.
-
Purify the protein-BCN conjugate by size-exclusion chromatography to remove excess linker.
-
-
SPAAC Reaction:
-
To the purified protein-BCN conjugate, add a 5-fold molar excess of the azido-carbohydrate.
-
Incubate the mixture at room temperature overnight.
-
-
Final Purification and Analysis:
-
Purify the resulting glycoprotein by size-exclusion chromatography.
-
Confirm the conjugation by SDS-PAGE (which should show a shift in molecular weight) and mass spectrometry.
-
Visualizing Workflows and Concepts
To better illustrate the concepts discussed, the following diagrams created using Graphviz are provided.
Caption: Experimental workflow for creating an Antibody-Drug Conjugate using a bifunctional azide linker.
Caption: Logical decision-making process for choosing between monofunctional PEG and bifunctional azide linkers.
Conclusion
For applications that require more than simple polymer shielding, bifunctional azides provide a powerful and versatile platform. Their ability to link two different molecules with high specificity and efficiency through bioorthogonal click chemistry is a significant advantage over traditional monofunctional PEGs. This enables the rational design and synthesis of highly defined, next-generation therapeutics and diagnostics, such as ADCs, where precise control over the structure and stoichiometry of the conjugate is critical for safety and efficacy. While monofunctional PEGs remain a valuable tool for extending the half-life of biologics, the future of advanced bioconjugation lies in the sophisticated capabilities offered by bifunctional linkers.
References
- 2. Bi- and tri-orthogonal linkers for bioconjugation [morressier.com]
- 3. Bifunctional Polyethers with Azide End Groups [specificpolymers.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PEGylation vs Other Peptide Modifications - Creative Peptides [creative-peptides.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Homobifunctional Linear PEGs - CD Bioparticles [cd-bioparticles.net]
- 16. benchchem.com [benchchem.com]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
A Comparative Guide to the Stability of Triazole Linkages in Conjugates
For researchers, scientists, and drug development professionals, the choice of a chemical linkage is a critical determinant of the ultimate success of a bioconjugate. The stability of this linkage directly impacts the efficacy, safety, and pharmacokinetic profile of therapeutics such as antibody-drug conjugates (ADCs), as well as the reliability of diagnostic and research reagents. Among the plethora of conjugation chemistries, the 1,2,3-triazole linkage, forged through "click chemistry," has emerged as a gold standard due to its exceptional stability.[1] This guide provides an objective comparison of the stability of the triazole linkage with other common conjugation chemistries, supported by experimental data and detailed methodologies.
The 1,2,3-triazole ring is widely recognized for its high degree of stability, a property attributed to its aromaticity and the strength of its constituent bonds.[1][2] This linkage is remarkably resistant to a wide range of chemical and biological conditions, including acidic and basic hydrolysis, oxidation, reduction, and enzymatic degradation.[1][2][3][4] This inherent stability makes it a superior choice over more labile linkages like esters and hydrazones, particularly in the demanding environment of biological systems.[1][4]
Comparative Stability of Common Bioconjugation Linkages
While direct head-to-head quantitative comparisons across different studies can be challenging due to varying experimental conditions, a strong consensus in the scientific literature points to the superior stability of the triazole linkage. The following table summarizes the stability characteristics of triazole linkages compared to other commonly used alternatives.
| Linkage Type | Formation Chemistry | Bond Type | Key Stability Features | Common Applications |
| 1,2,3-Triazole | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Heteroaromatic ring | Highly stable to hydrolysis, redox conditions, and enzymatic cleavage.[1][2][3][4] Considered a permanent, non-cleavable linker in most biological contexts. | ADCs, PEGylation, fluorescent labeling, peptide cyclization.[5][6] |
| Thioether (from Maleimide) | Michael addition of a thiol to a maleimide | Thioether | The initial thioether adduct is susceptible to a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like glutathione.[7][8] Ring hydrolysis of the succinimide can stabilize the linkage.[9][10] | ADCs, protein-protein conjugation, surface immobilization.[11] |
| Oxime | Condensation of an alkoxyamine and an aldehyde or ketone | Oxime (C=N-O) | More stable to hydrolysis than hydrazones, particularly at neutral and slightly acidic pH.[12][13][14] Generally considered cleavable under acidic conditions. | Bioconjugation, hydrogel formation, drug delivery.[14] |
| Hydrazone | Condensation of a hydrazine and an aldehyde or ketone | Hydrazone (C=N-N) | Labile to hydrolysis, with stability being pH-dependent.[12][13] Often used as a cleavable linker in acidic environments like endosomes and lysosomes.[15] | ADCs with acid-cleavable linkers, drug delivery systems.[15] |
| Disulfide | Thiol-disulfide exchange | Disulfide (S-S) | Reversible linkage that can be cleaved by reducing agents such as glutathione, which is present at higher concentrations inside cells compared to the bloodstream.[7] | ADCs with cleavable linkers for intracellular drug release.[15] |
Quantitative Stability Data
The following table presents a compilation of quantitative data from various sources to illustrate the comparative stability of different linkages. It is important to note that direct comparisons should be made with caution due to the different molecules and experimental conditions used in each study.
| Linkage | Conjugate System | Condition | Stability Metric | Value |
| Thioether (from Maleimide) | N-ethyl maleimide-cysteine conjugate | Incubated with glutathione | Half-life of conversion | 18 hours[16] |
| Thioether (from Maleimide) | N-phenyl maleimide-cysteine conjugate | Incubated with glutathione | Half-life of conversion | 3.1 hours[16] |
| Thioether (from Maleimide) | Maleimide-protein conjugate | Human plasma | Half-life | 59.9 hours[17] |
| Benzothiazole-cysteine | Benzothiazole-protein conjugate | Human plasma | Half-life | 135 hours[17] |
| Oxime | Pivalaldehyde-methoxyamine conjugate | pD 7.0 | First-order rate constant for hydrolysis | ~600-fold lower than a methylhydrazone[12] |
| Hydrazone | Pivalaldehyde-methylhydrazine conjugate | pD 7.0 | - | ~600-fold more labile to hydrolysis than the corresponding oxime[12] |
| Triazole | Peptide-triazole-peptide | Human Serum | - | Reported to have improved proteolytic stability compared to native peptide bonds.[13] |
Experimental Protocols
To ensure the objective evaluation of linkage stability, standardized and rigorous experimental protocols are essential. Below are detailed methodologies for key experiments cited in the comparison of conjugate stability.
Forced Degradation Study
A forced degradation study is a standard approach to rigorously evaluate the stability of a chemical linkage by subjecting the conjugate to a variety of stress conditions.[4][8]
Objective: To assess the intrinsic stability of a triazole-linked conjugate under various stress conditions.
Materials:
-
Triazole-linked conjugate of interest
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
10 mM Glutathione (GSH) or Dithiothreitol (DTT) in Phosphate Buffered Saline (PBS), pH 7.4
-
PBS, pH 7.4
-
Suitable solvent for the conjugate (e.g., water, DMSO)
-
HPLC-MS system with a C18 reverse-phase column
Procedure:
-
Sample Preparation: Prepare a stock solution of the triazole-linked conjugate at a concentration of 1 mg/mL in a suitable solvent.
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Incubate at 60°C.
-
Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL. Incubate at 60°C.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 0.1 mg/mL. Incubate at room temperature.
-
Reductive Stability: Dilute the stock solution with 10 mM GSH or DTT in PBS (pH 7.4) to a final concentration of 0.1 mg/mL. Incubate at 37°C.
-
Control: Dilute the stock solution with PBS (pH 7.4) to a final concentration of 0.1 mg/mL. Incubate at 37°C.
-
-
Time Points: Collect aliquots from each condition at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Sample Analysis:
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by HPLC-MS.
-
Monitor the disappearance of the parent conjugate peak and the appearance of any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of the intact conjugate remaining at each time point.
-
Plot the percentage of intact conjugate versus time for each stress condition.
-
If significant degradation is observed, calculate the degradation rate constant and the half-life (t₁/₂) of the conjugate under each condition.
-
Plasma Stability Assay for Antibody-Drug Conjugates
Objective: To evaluate the stability of an ADC's linker in plasma by monitoring the drug-to-antibody ratio (DAR) over time.[1][2][3]
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Human, mouse, or rat plasma
-
PBS, pH 7.4
-
Immuno-affinity capture beads (e.g., Protein A or anti-human Fc)
-
Digestion enzyme (for cleavable linkers, e.g., Cathepsin B) or chemical cleavage reagent (for non-cleavable linkers)
-
LC-MS/MS system
Procedure:
-
Incubation: Incubate the ADC in plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).
-
Immuno-affinity Capture: At each time point, capture the ADC and any antibody-containing species from the plasma using affinity beads.
-
Washing: Wash the beads to remove non-specifically bound plasma proteins.
-
Payload Release:
-
For cleavable linkers , incubate the beads with a specific enzyme (e.g., Cathepsin B for a valine-citrulline linker) to release the payload.
-
For non-cleavable linkers , use a chemical method to cleave the payload from the antibody.
-
-
Quantification of Released Payload: Analyze the supernatant containing the released payload by LC-MS/MS to determine its concentration.
-
Total Antibody Quantification: Separately, elute the captured antibody from the beads and digest it into peptides. Quantify a signature peptide by LC-MS/MS to determine the total antibody concentration.
-
Data Analysis:
-
Calculate the average DAR at each time point by dividing the molar concentration of the conjugated payload by the molar concentration of the total antibody.
-
Plot the average DAR versus time to assess the stability of the linker.
-
Triazole Linkages in Signaling Pathways
The exceptional stability and biocompatibility of the triazole linkage have made it a valuable tool in the design of molecules that interact with and modulate signaling pathways. Triazole rings can act as bioisosteres for amide bonds, which are prevalent in peptides and proteins, thereby allowing for the creation of more stable and potent therapeutic agents.[4]
Kinase Inhibitors: Numerous studies have demonstrated the use of triazole-containing compounds as potent kinase inhibitors.[5][18][19][20] The triazole moiety can serve as a rigid scaffold to correctly orient pharmacophores for optimal binding to the kinase active site. For example, triazole derivatives have been designed as inhibitors of Aurora-A kinase, a key regulator of mitosis, and as multi-kinase inhibitors targeting pathways involved in cancer progression.[5][18][19]
Wnt/β-Catenin and PI3K/Akt Signaling: Triazole-based inhibitors have been developed to target key components of the Wnt/β-catenin and PI3K/Akt signaling pathways, which are often dysregulated in cancer and metabolic diseases.[7][21][22] In these contexts, the triazole linker can connect different pharmacophoric elements to create dual inhibitors or to enhance the binding affinity and selectivity for a specific target.[21]
Conclusion
The 1,2,3-triazole linkage, formed via click chemistry, stands out as an exceptionally stable and versatile tool in the field of bioconjugation. Its resistance to a broad range of chemical and biological degradation pathways makes it a superior choice for applications requiring long-term stability in vivo. While other linkages, such as those based on maleimides and oximes, have their specific applications, particularly as cleavable linkers, they do not match the inertness of the triazole ring. The judicious selection of a conjugation chemistry, based on a thorough understanding of its stability profile, is paramount for the development of safe and effective bioconjugates for therapeutic and diagnostic purposes. The experimental protocols provided herein offer a framework for the rigorous evaluation of linkage stability, enabling researchers to make informed decisions in the design and development of novel bioconjugates.
References
- 1. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quantitative Conjugated Payload Measurement Using Enzymatic Release of Antibody–Drug Conjugate with Cleavable Linker [ouci.dntb.gov.ua]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Chirality and Rigidity in Triazole-Modified Peptidomimetics Interacting with Neuropilin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 17. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Navigating the Proteome: A Comparative Guide to Mass Spectrometry Analysis of Azido-PEG2-azide Labeled Proteins
For researchers, scientists, and drug development professionals, the precise identification and quantification of proteins within complex biological systems is paramount. Chemical labeling coupled with mass spectrometry has emerged as a powerful tool for these investigations. This guide provides a comprehensive comparison of mass spectrometry-based analysis of proteins labeled with Azido-PEG2-azide, offering insights into its performance against alternative labeling strategies, supported by experimental data and detailed protocols.
The use of bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), has revolutionized the study of proteins.[1] These "click chemistry" reactions allow for the specific attachment of reporter molecules to proteins that have been metabolically, enzymatically, or chemically modified to contain an azide or alkyne group.[2][3] this compound is a bifunctional linker that can be used in these workflows, for example, in the synthesis of PROTACs.[4] This guide focuses on the mass spectrometry analysis of proteins labeled using azide-containing probes, with a specific emphasis on workflows involving reagents like this compound.
Performance Comparison of Protein Labeling Strategies
The choice of a labeling reagent is critical and is dictated by the specific experimental goals, such as protein quantification, identification of post-translational modifications, or mapping protein-protein interactions.[5] Below is a comparison of key features of azide-based labeling with other common strategies.
| Feature | Azide-Based Labeling (e.g., with this compound) | Isobaric Tags (e.g., TMT, iTRAQ) | Isotopic Labeling (e.g., SILAC, Dimethyl) |
| Labeling Chemistry | Copper(I)-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC/SPAAC) to alkyne- or cyclooctyne-modified proteins. | Amine-reactive NHS-ester chemistry targeting N-termini and lysine residues.[5] | Metabolic incorporation of heavy amino acids or chemical modification of primary amines.[5] |
| Quantification Level | MS1 (for labeled vs. unlabeled) or MS2 (if used in a multiplexed strategy with isotopic variants).[5] | MS2 or MS3 (reporter ion quantification).[5][6] | MS1 (precursor ion intensity comparison).[5] |
| Multiplexing Capability | Limited without isotopic variants.[5] | High (e.g., up to 18-plex with TMTpro).[5] | Typically 2- to 3-plex for SILAC, higher for dimethyl labeling. |
| Sample Handling | Can be performed on purified proteins, in cell lysates, or in living cells.[7][8] | Labeling is performed on digested peptide mixtures.[9] | Metabolic labeling is performed in living cells during protein synthesis. |
| Advantages | Bioorthogonal, highly specific, stable linkage, versatile for attaching various reporters.[1] | High degree of multiplexing, accurate quantification at the MS/MS level.[6][10] | In vivo labeling, minimal sample manipulation post-lysis. |
| Disadvantages | May require introduction of a non-natural amino acid or chemical modification. Copper catalyst in CuAAC can be toxic to cells. | Labeling at the peptide level can introduce variability. Reporter ion region can be complex. | Limited to cell culture systems, can be expensive, metabolic burden on cells. |
Experimental Workflows and Protocols
The successful mass spectrometry analysis of labeled proteins relies on robust and well-defined experimental procedures. Below are diagrams and detailed protocols for key experimental workflows.
Workflow for Two-Step Protein Labeling and Mass Spectrometry Analysis
This workflow outlines the general steps for labeling a protein with an azide group and subsequent analysis by mass spectrometry.
Caption: A generalized workflow for labeling proteins with an azide group, followed by click chemistry and mass spectrometry analysis.
Detailed Experimental Protocols
Protocol 1: Azide Functionalization of Proteins using Azido-PEG-NHS Ester [11][12]
This protocol describes the labeling of a protein with an azide group by targeting primary amines (lysine residues and the N-terminus) using an NHS ester-functionalized azide-PEG linker.
Materials:
-
Protein of interest (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)
-
Azido-PEG-NHS Ester (e.g., Azido-PEG4-NHS Ester)
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer. Tris or other amine-containing buffers will compete with the labeling reaction.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of Azido-PEG-NHS Ester in anhydrous DMSO or DMF.
-
Labeling Reaction:
-
Calculate the required volume of the Azido-PEG-NHS Ester stock solution to achieve the desired molar excess (a 20-fold molar excess is a common starting point).
-
Add the calculated volume of the NHS ester solution to the protein solution.
-
Incubate for 30-60 minutes at room temperature or for 2 hours on ice.[12]
-
-
Purification: Remove unreacted Azido-PEG-NHS Ester using a desalting column or dialysis against a suitable buffer.[11]
-
Characterization: Determine the degree of labeling (DOL) using mass spectrometry.[11]
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [12]
This protocol outlines the conjugation of an alkyne-containing reporter molecule to the azide-labeled protein.
Materials:
-
Azide-labeled protein
-
Alkyne-containing reporter molecule (e.g., alkyne-biotin, alkyne-fluorophore)
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Copper ligand (e.g., THPTA, TBTA)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reagent Preparation:
-
Click Reaction:
-
In a microcentrifuge tube, combine the azide-labeled protein, the alkyne-reporter (2-5 fold molar excess over the protein), and THPTA (final concentration 1 mM).[12]
-
In a separate tube, premix the CuSO₄ (final concentration 1 mM) and sodium ascorbate (final concentration 5 mM).[12]
-
Add the CuSO₄/sodium ascorbate mixture to the protein solution to initiate the reaction.
-
Incubate for 1-2 hours at room temperature, protected from light.[12]
-
-
Purification: Purify the labeled protein to remove excess reagents and catalyst.
Protocol 3: Mass Spectrometry Analysis of Labeled Peptides [5][13]
This protocol provides a general outline for the analysis of the labeled and digested protein sample.
Materials:
-
Labeled protein
-
Trypsin (MS-grade)
-
Reduction and alkylation reagents (e.g., DTT and iodoacetamide)
-
LC-MS/MS system (e.g., Orbitrap or Q-TOF)
Procedure:
-
Protein Digestion:
-
Reduce and alkylate the cysteine residues in the labeled protein sample.
-
Digest the protein into peptides using trypsin overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a solution suitable for LC-MS/MS analysis (e.g., 2% acetonitrile, 0.1% formic acid).[5]
-
Analyze the sample on a high-resolution mass spectrometer using a data-dependent acquisition (DDA) method.[5]
-
Use a fragmentation method such as Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).[5]
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein sequence database to identify the labeled peptides.
-
Validate the identification of labeled peptides by observing the mass shift corresponding to the label and the fragmentation pattern.[5]
-
Logical Relationship in Bioorthogonal Labeling
The core principle of bioorthogonal labeling is the specific reaction between two mutually non-reactive functional groups within a biological environment.
Caption: The principle of bioorthogonal labeling, where an azide handle on a protein reacts specifically with an alkyne probe, avoiding side reactions with native cellular components.
Conclusion
The mass spectrometry analysis of proteins labeled with this compound and similar reagents offers a powerful approach for modern proteomics research. The bioorthogonal nature of click chemistry provides high specificity and efficiency, enabling a wide range of applications from protein identification and quantification to the study of complex biological processes.[2][7] While alternative methods like isobaric tagging and isotopic labeling have their own strengths, particularly in multiplexed quantification, the versatility and robustness of azide-based labeling ensure its continued prominence in the field. Careful consideration of the experimental goals and the inherent advantages and limitations of each method will guide researchers in selecting the optimal strategy for their specific needs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Developing bioorthogonal probes to span a spectrum of reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Mass Spectrometry-based Proteomics: Qualitative Identification to Activity-based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. nottingham.ac.uk [nottingham.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Using Covalent Labeling and Mass Spectrometry to Study Protein Binding Sites of Amyloid Inhibiting Molecules - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Quantifying the Degree of Labeling with Azido-PEG2-azide
For researchers, scientists, and drug development professionals, the precise quantification of biomolecule labeling is paramount for ensuring the consistency, efficacy, and safety of therapeutic and diagnostic agents. Azido-PEG2-azide serves as a homobifunctional crosslinker, enabling the introduction of azide functionalities for subsequent bioconjugation via click chemistry. This guide provides an objective comparison of methods to quantify the degree of labeling with this compound and presents alternative linkers, supported by experimental data and detailed protocols.
Quantifying Azide Incorporation: A Methodological Overview
Several techniques can be employed to determine the number of azide groups successfully conjugated to a biomolecule. These methods can be broadly categorized as direct and indirect quantification assays.
Direct Spectroscopic Methods: These label-free approaches are particularly useful for analyzing modified surfaces.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique detects the characteristic asymmetric stretching vibration of the azide group (N₃) at approximately 2100 cm⁻¹. The intensity of this peak is directly proportional to the number of azide groups present.[1]
-
X-ray Photoelectron Spectroscopy (XPS): XPS can also be used to quantify azide incorporation on surfaces by analyzing the elemental composition and chemical states of nitrogen.
"Click Chemistry" Reporter-Based Assays: These methods rely on the highly efficient and specific reaction between an azide and an alkyne. By using an alkyne-functionalized reporter molecule (e.g., a fluorophore or biotin), the extent of azide labeling can be quantified.[1]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction is catalyzed by copper(I) and is suitable for in vitro applications.[1][2]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes strained cyclooctynes, making it ideal for applications in living cells where copper toxicity is a concern.[2]
Performance Comparison of Azide Quantification Methods
| Parameter | FTIR Spectroscopy | X-ray Photoelectron Spectroscopy (XPS) | CuAAC-Based Fluorescence Assay | SPAAC-Based Fluorescence Assay |
| Principle | Vibrational spectroscopy | Photoelectric effect | Copper-catalyzed click chemistry | Strain-promoted click chemistry |
| Target Functional Group | Azide (N₃) | Nitrogen (N 1s) | Terminal Alkyne | Strained Alkyne (e.g., DBCO, BCN) |
| Typical Reaction pH | N/A | N/A | 4.0 - 8.0 | 4.0 - 9.0 |
| Typical Reaction Time | N/A | N/A | 1 - 4 hours | 0.5 - 2 hours |
| Typical Yield | N/A | N/A | Very High (>95%) | Very High (>95%) |
| Advantages | Label-free, direct detection | Surface sensitive, elemental quantification | High efficiency, stable linkage | Copper-free, suitable for live cells |
| Limitations | Lower sensitivity for low labeling degrees | Requires high vacuum, surface analysis only | Potential copper toxicity in vivo | Reagents can be more expensive |
Experimental Protocols
Protocol 1: Azide Functionalization of a Protein with Azido-PEG2-NHS Ester
This protocol describes the introduction of azide groups onto a protein using an NHS ester derivative of an azido-PEG linker.
Materials:
-
Protein (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Azido-PEGn-NHS Ester (e.g., Azido-PEG2-NHS Ester)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., SEC or dialysis)
Procedure:
-
Prepare a stock solution of the Azido-PEGn-NHS Ester in anhydrous DMSO or DMF.
-
Adjust the protein solution to the desired concentration in the reaction buffer.
-
Add the desired molar excess of the Azido-PEGn-NHS Ester to the protein solution. A 10x-20x molar excess is common.[3]
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[4]
-
Quench the reaction by adding the quenching buffer.
-
Purify the azide-functionalized protein using size-exclusion chromatography or dialysis to remove unreacted linker and quenching buffer.
Protocol 2: Quantification of Azide Labeling using a CuAAC-Based Fluorescence Assay
This protocol details the quantification of azide groups on a protein using a fluorescent alkyne reporter.
Materials:
-
Azide-labeled protein solution (e.g., 50 µL of 1 mg/mL protein in PBS)[1]
-
Alkyne-fluorophore (e.g., 1 µL of 10 mM DBCO-PEG4-5/6-carboxyrhodamine 110 in DMSO)[1]
-
Copper(II) sulfate (CuSO₄)
-
Copper ligand (e.g., TBTA)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Desalting column or protein precipitation kit
-
Fluorometer or plate reader
Procedure:
-
In a microcentrifuge tube, combine the azide-labeled protein solution with the alkyne-fluorophore.[1]
-
Prepare a fresh catalyst solution by mixing copper(II) sulfate and the copper ligand.
-
Add the catalyst solution to the protein/fluorophore mixture.[1]
-
Initiate the click reaction by adding the reducing agent (e.g., sodium ascorbate).
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.[1]
-
Remove excess fluorophore and catalyst using a desalting column or protein precipitation.[1]
-
Measure the fluorescence of the labeled protein using a fluorometer or plate reader at the appropriate excitation/emission wavelengths.[1]
-
The degree of labeling can be calculated by comparing the fluorescence intensity to a standard curve of the free fluorophore.
Visualization of Experimental Workflow
References
Preserving Biological Function: A Comparative Guide to Protein Conjugation with Azido-PEG2-azide
For researchers, scientists, and drug development professionals, the modification of therapeutic proteins to enhance their in vivo performance is a critical step. PEGylation, the process of attaching polyethylene glycol (PEG) chains to a protein, is a widely adopted strategy to increase a protein's hydrodynamic size, thereby extending its circulatory half-life, improving stability, and reducing immunogenicity.[1][2] However, a significant challenge in PEGylation is the potential loss of the protein's biological activity.[2] This guide provides a comprehensive comparison of protein conjugation using Azido-PEG2-azide, a bifunctional linker enabling site-specific modification via "click chemistry," against other common PEGylation strategies. We will delve into the impact on biological activity, supported by experimental data, and provide detailed protocols for key methodologies.
The choice of PEGylation chemistry can profoundly influence the retention of a protein's biological function. Traditional methods often rely on the random attachment of PEG to primary amines (e.g., lysine residues) using N-hydroxysuccinimide (NHS) esters.[3] While effective in attaching PEG, this approach can lead to a heterogeneous mixture of products with PEG chains obscuring the protein's active or binding sites, resulting in a significant loss of activity.[3]
Site-specific PEGylation, facilitated by linkers like this compound, offers a more controlled approach. By introducing an azide group onto the protein at a specific location, a PEG molecule with a complementary alkyne group can be "clicked" on with high efficiency and specificity. This precision allows for the strategic placement of the PEG chain away from functionally critical regions, thereby maximizing the retention of biological activity.[3][4]
Comparative Analysis of Biological Activity
The retention of biological activity post-PEGylation is paramount for therapeutic efficacy. The following tables summarize quantitative data from studies comparing different PEGylation strategies. While direct comparative data for this compound across a wide range of proteins is still emerging, the data presented for similar azide-PEG linkers and site-specific methods provide valuable insights.
Table 1: Comparison of In Vitro Cytotoxicity (IC50) of Antibody-Drug Conjugates (ADCs) with Different Linker Architectures
| Linker Architecture | Target Protein | Payload | IC50 (ng/mL) | Reference |
| Branched Amino-Triazide Linker (Long) | Trastuzumab | MMAE | 1.5 | Grygorash et al., 2022[5] |
| Branched Amino-Triazide Linker (Short) | Trastuzumab | MMAE | 3.2 | Grygorash et al., 2022[5] |
This data highlights how the linker structure, even within a site-specific approach, can influence the biological activity of an ADC.[5]
Table 2: Impact of PEGylation on the In Vitro Cytotoxicity and In Vivo Half-Life of Affibody-Drug Conjugates
| Conjugate | PEG Size | In Vitro Cytotoxicity Reduction (fold) | In Vivo Half-Life Extension (fold) | Reference |
| ZHER2-PEG4K-MMAE (HP4KM) | 4 kDa | 6.5 | 2.5 | [6] |
| ZHER2-PEG10K-MMAE (HP10KM) | 10 kDa | 22.5 | 11.2 | [6] |
This study demonstrates the trade-off between PEG size, in vitro activity, and in vivo half-life. While larger PEGs can reduce immediate cytotoxicity, they significantly enhance circulation time, which can lead to improved overall therapeutic outcomes.[6]
Table 3: General Comparison of PEGylation Chemistries
| Parameter | Azide-Alkyne Click Chemistry (e.g., with this compound) | NHS Ester Chemistry | Maleimide Chemistry |
| Target Residue | Site-specifically introduced azide | Lysine, N-terminus | Cysteine |
| Specificity | High (Site-specific) | Low (Random) | High (Site-specific) |
| Reaction Conditions | Mild, aqueous | pH 7-9 | pH 6.5-7.5 |
| Potential for Activity Loss | Low (if site is chosen carefully) | High (due to random attachment) | Low to moderate (depends on cysteine location) |
| Product Homogeneity | High | Low | High |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for key experiments related to protein conjugation with Azido-PEG linkers and the subsequent assessment of biological activity.
Protocol 1: Two-Step Protein Conjugation using Azido-PEG-NHS Ester and Click Chemistry
This protocol describes the introduction of an azide group onto a protein via an NHS ester reaction, followed by the attachment of a PEGylated payload using copper-free click chemistry (SPAAC).
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Azido-PEG-NHS ester
-
Anhydrous DMSO or DMF
-
DBCO-functionalized payload (e.g., a therapeutic molecule or fluorescent dye)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis equipment
Procedure:
Step 1: Introduction of the Azide Group
-
Prepare a 10 mM stock solution of Azido-PEG-NHS ester in anhydrous DMSO or DMF immediately before use.[7]
-
Adjust the protein solution to a concentration of 1-10 mg/mL in PBS, pH 7.4.
-
Add a 10- to 20-fold molar excess of the Azido-PEG-NHS ester stock solution to the protein solution.[7] The final concentration of the organic solvent should not exceed 10% (v/v).
-
Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[7]
-
(Optional) Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM.
-
Remove the excess, unreacted Azido-PEG-NHS ester by dialysis against PBS or by using a desalting column.[7]
Step 2: Click Chemistry Conjugation
-
To the purified azide-functionalized protein, add a 2- to 5-fold molar excess of the DBCO-functionalized payload (dissolved in DMSO).
-
Incubate the reaction at room temperature for 1-4 hours.
-
Purify the final protein-payload conjugate using a desalting column or dialysis to remove any unreacted payload.
Protocol 2: Assessment of Biological Activity - Enzyme Activity Assay
This protocol provides a general framework for assessing the enzymatic activity of a PEGylated protein compared to its unmodified counterpart.
Materials:
-
Unmodified enzyme (control)
-
PEGylated enzyme
-
Enzyme-specific substrate
-
Assay buffer
-
Spectrophotometer or other appropriate detection instrument
Procedure:
-
Prepare a series of dilutions for both the unmodified and PEGylated enzyme in the assay buffer.
-
Prepare the substrate solution according to the specific enzyme's requirements.
-
Initiate the enzymatic reaction by adding the substrate to the enzyme solutions.
-
Monitor the reaction progress over time by measuring the change in absorbance or fluorescence at the appropriate wavelength.
-
Calculate the initial reaction velocities (V₀) for each enzyme concentration.
-
Determine the specific activity of the unmodified and PEGylated enzymes (e.g., in units/mg of protein).
-
Calculate the percentage of residual activity of the PEGylated enzyme relative to the unmodified enzyme.
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships.
Caption: Workflow for two-step protein PEGylation via click chemistry.
Caption: Generalized signaling pathway of a PEGylated therapeutic.
Conclusion
The conjugation of proteins with this compound and similar azide-functionalized linkers represents a significant advancement in bioconjugation chemistry. The ability to perform site-specific PEGylation through click chemistry provides a powerful tool to enhance the pharmacokinetic properties of therapeutic proteins while minimizing the loss of biological activity often associated with random conjugation methods. By carefully selecting the conjugation site and the PEG linker, researchers can fine-tune the properties of protein therapeutics to achieve optimal efficacy and safety profiles. The experimental protocols and comparative data presented in this guide offer a foundation for scientists and drug developers to make informed decisions in the design and development of next-generation protein-based therapies.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-specific Bioconjugation and Convergent Click Chemistry Enhances Antibody–Chromophore Conjugate Binding Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates [mdpi.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Stability Showdown: A Comparative Guide to Azido-PEG2-azide Conjugates In Vitro and In Vivo
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a pivotal decision that profoundly influences the stability, efficacy, and safety of bioconjugates. Among the diverse options, the Azido-PEG2-azide linker, a homobifunctional polyethylene glycol (PEG) derivative, offers a versatile platform for conjugation via "click chemistry." This guide provides an objective comparison of the expected in vitro and in vivo stability of this compound conjugates against common alternatives, supported by established experimental methodologies.
The stability of a linker is paramount, ensuring that the conjugated molecule remains intact in biological systems until it reaches its target. Premature cleavage can lead to off-target effects and reduced therapeutic efficacy. This guide delves into the stability profile of this compound, examining the contributions of its core components: the azide functionalities and the PEG2 spacer.
Understanding the Components of Stability
The stability of an this compound conjugate is determined by its constituent parts:
-
Azide (-N3) Groups: Azides are renowned for their stability and bioorthogonality. They are largely unreactive towards the diverse functional groups present in biological systems, making them ideal for specific "click" chemistry reactions with alkynes. Generally, the azide group is stable under physiological conditions. However, it is susceptible to reduction in the presence of certain reducing agents, such as phosphines, which are not typically present in high concentrations in vivo.
-
Polyethylene Glycol (PEG) Spacer: The PEG component enhances the hydrophilicity and biocompatibility of conjugates. The ether linkages within the PEG chain are generally stable. However, particularly for longer PEG chains, they can be subject to oxidative metabolism in vivo. For a short PEG2 linker, this metabolic degradation is expected to be less significant compared to longer PEG chains.
Comparative Stability Analysis
While direct head-to-head quantitative data for this compound conjugate stability is not extensively available in the public domain, we can infer its performance relative to other common linkers based on the known properties of its components.
| Linker Type | In Vitro Stability (e.g., in Plasma) | In Vivo Stability | Key Considerations |
| This compound | Expected to be high. The azide and PEG ether bonds are generally stable in plasma. | Expected to be good. The short PEG2 linker is less likely to undergo significant metabolic cleavage. The azide is largely inert. | Stability can be compromised in the presence of specific reducing agents. |
| Alkyl Chains | High. C-C bonds are very stable. | High. Generally metabolically stable, though can increase hydrophobicity. | May decrease the solubility of the conjugate. |
| Maleimide-Thiol | Moderate. The thioether bond is susceptible to retro-Michael addition, leading to deconjugation. | Moderate to Low. Prone to thiol exchange with endogenous thiols like albumin and glutathione. | Stability can be improved with next-generation maleimides.[1][2] |
| Cleavable Linkers (e.g., Disulfide, Hydrazone) | Low to Moderate. Designed to be cleaved under specific conditions (e.g., reducing environment, low pH). | Low. Cleavage is intended at the target site but can occur prematurely in circulation. | Useful for controlled payload release but can lead to off-target toxicity if cleaved prematurely. |
Experimental Protocols for Stability Assessment
To generate direct comparative data for your specific conjugate, the following standardized protocols can be employed.
In Vitro Plasma Stability Assay
Objective: To determine the stability of the this compound conjugate in plasma from different species.
Methodology:
-
Incubation: Incubate the test conjugate (e.g., at 100 µg/mL) in plasma (human, mouse, rat) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).
-
Sample Preparation: Precipitate plasma proteins using a suitable organic solvent (e.g., acetonitrile) and centrifuge to collect the supernatant.
-
Analysis: Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of intact conjugate remaining.
-
Data Analysis: Plot the percentage of intact conjugate versus time to determine the stability profile and calculate the half-life.
In Vivo Pharmacokinetic Study
Objective: To assess the in vivo stability and clearance rate of the conjugate.
Methodology:
-
Animal Model: Administer a single intravenous (IV) dose of the conjugate to a suitable animal model (e.g., mice or rats).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96 hours post-dose).
-
Plasma Isolation: Process the blood samples to isolate plasma.
-
Quantification: Quantify the concentration of the intact conjugate in the plasma samples using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including half-life (t½), area under the curve (AUC), and clearance (CL).
Visualizing Experimental Workflows
To aid in the design and execution of these stability studies, the following workflows are presented in Graphviz DOT language.
Conclusion
The this compound linker is anticipated to provide a high degree of stability for bioconjugation, owing to the inert nature of the azide groups and the general stability of the short PEG spacer under physiological conditions. When compared to alternatives like maleimide-thiol linkers, it is expected to offer superior stability by avoiding issues such as the retro-Michael reaction. For applications where linker stability is critical and controlled cleavage is not required, this compound presents a robust and reliable choice. The provided experimental protocols offer a clear path for researchers to generate specific and direct comparative stability data for their unique bioconjugates, enabling informed decisions in the development of novel therapeutics and research tools.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling Azido-PEG2-azide
This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals working with Azido-PEG2-azide. Adherence to these procedures is vital for ensuring laboratory safety and experimental integrity.
Hazard Identification and Risk Assessment
This compound is a bifunctional linker containing two terminal azide groups. While PEG linkers are generally considered biocompatible, the azide functional groups introduce specific hazards that must be managed carefully.
-
Potential Hazards :
-
Organic azides can be thermally unstable and may decompose, releasing nitrogen gas.[1]
-
They can be sensitive to light, particularly UV radiation, which may lead to the formation of highly reactive nitrenes.[1]
-
Contact with strong acids can lead to the formation of hydrazoic acid, which is highly toxic and explosive.[1][2]
-
Contact with certain metals (e.g., copper, lead, brass) or use of metal spatulas can form highly unstable and explosive heavy metal azides.[2][3]
-
Some similar azide compounds are classified as harmful if swallowed, causing skin irritation, and causing serious eye irritation.[4][5][6]
-
Mixing with halogenated solvents like dichloromethane or chloroform should be avoided, as this can form extremely unstable di- and tri-azidomethane.[2]
-
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Standard/Specification | Purpose |
| Hands | Chemical-resistant gloves (Nitrile rubber recommended). Consider double-gloving. | EN 374 or equivalent | To prevent skin contact.[4][5] |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles. A face shield may be required for splash hazards. | EN 166 or equivalent | To protect eyes from splashes and aerosols.[4][5] |
| Body | Laboratory coat. Chemical-resistant apron for larger quantities or splash risks. | --- | To protect skin and clothing from contamination.[7] |
| Respiratory | Use in a well-ventilated area or a chemical fume hood.[4][5] Respirator may be needed if aerosols or dusts are generated. | --- | To prevent inhalation of dust or aerosols. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe procedure for handling this compound from retrieval to use in an experiment.
-
Preparation :
-
Before handling, ensure that an appropriate chemical fume hood is operational.
-
Assemble all necessary equipment, including non-metal spatulas (e.g., plastic or ceramic).[2]
-
Locate the nearest safety shower and eyewash station.[4]
-
Prepare a designated waste container for azide-containing waste.[2][3]
-
-
Weighing and Solution Preparation :
-
Perform all manipulations of solid this compound within a certified chemical fume hood.
-
Don the appropriate PPE as detailed in the table above.
-
Carefully weigh the required amount of the compound using a non-metal spatula.
-
Slowly add the solid to the desired solvent in a clean, appropriate container.
-
Ensure the container is clearly labeled with the contents, concentration, and date.
-
-
Experimental Use (Example: Click Chemistry) :
-
This compound is a click chemistry reagent used in reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[8]
-
When setting up reactions, ensure all additions are done slowly and in a controlled manner within the fume hood.
-
Avoid heating the compound unless specified in a validated protocol, due to its thermal lability.[1]
-
Disposal Plan
Proper disposal is critical to prevent the formation of hazardous compounds in the waste stream.
-
Waste Segregation :
-
All materials contaminated with this compound, including pipette tips, gloves, and empty containers, must be disposed of as hazardous chemical waste.[3]
-
Collect all azide-containing liquid and solid waste in a dedicated, clearly labeled, and sealed waste container.[2]
-
Crucially, do not mix azide waste with acidic waste streams to prevent the formation of hydrazoic acid.[2]
-
Do not dispose of azide-containing solutions down the sink, as this can lead to the formation of explosive metal azides in the plumbing.[3]
-
-
Deactivation (for advanced users under strict protocols only) :
-
For dilute solutions (≤5%), chemical deactivation can be performed by reacting with nitrous acid. This process generates nitrogen oxides and must be carried out in a chemical fume hood by trained personnel.[3]
-
The general procedure involves adding an aqueous solution of sodium nitrite followed by the gradual addition of sulfuric acid.[3]
-
After deactivation, the solution should be neutralized before being collected as hazardous waste.[3]
-
-
Final Disposal :
Storage and Stability
Proper storage is essential to maintain the integrity of this compound.
| Parameter | Recommendation | Reasoning |
| Temperature | Store at -20°C or -80°C for long-term storage.[8] | To minimize thermal decomposition.[1] |
| Light | Protect from light by storing in an amber vial or a dark location.[1][2] | To prevent photolysis and the formation of reactive nitrenes.[1] |
| Atmosphere | Keep container tightly sealed.[4] | To prevent contamination and degradation. |
| Incompatibilities | Store separately from strong acids, heavy metals and their salts, and halogenated compounds.[2] | To prevent hazardous reactions. |
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from receiving the compound to its final disposal.
Caption: Logical workflow for the safe handling of this compound.
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This is a representative protocol and may require optimization based on the specific alkyne-containing molecule.
Materials:
-
This compound
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Solvent (e.g., DMSO, water, or a mixture)[9]
Procedure:
-
In a chemical fume hood, dissolve the alkyne-containing molecule (1 equivalent) and this compound (1.1 equivalents) in the chosen solvent.[9]
-
In a separate vial, prepare a fresh solution of sodium ascorbate (1 equivalent) in the solvent.[9]
-
In another separate vial, prepare the catalyst solution by adding CuSO₄ (0.1 equivalents) to the solvent.[9]
-
Add the catalyst solution to the solution containing the alkyne and azide.[9]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to the main reaction mixture.[9]
-
Stir the reaction at room temperature.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or HPLC). The reaction is typically complete within 1-4 hours.[9]
-
Upon completion, proceed with the appropriate workup and purification steps for your specific product.
-
Dispose of all reaction waste in the designated azide waste container.
References
- 1. benchchem.com [benchchem.com]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. chemistry.unm.edu [chemistry.unm.edu]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. Azido-PEG2-amine|MSDS [dcchemicals.com]
- 7. Pesticide use and personal protective equipment [health.vic.gov.au]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
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